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  • Product: 1-Iminothiomorpholine 1-oxide hydrochloride
  • CAS: 1633667-60-3

Core Science & Biosynthesis

Foundational

Synthesis and Validation Protocol for 1-Iminothiomorpholine 1-Oxide Hydrochloride

Introduction & Structural Rationale Historically, sulfoximine chemistry was considered a niche discipline, but it has recently gained considerable recognition as a highly privileged structural motif in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Historically, sulfoximine chemistry was considered a niche discipline, but it has recently gained considerable recognition as a highly privileged structural motif in modern drug discovery[1]. Sulfoximines serve as bioisosteres for sulfones and amides, offering superior physicochemical properties, including enhanced aqueous solubility, lower lipophilicity, and unique hydrogen-bonding vectors[1]. These attributes have led to their incorporation into advanced clinical candidates, such as pan-CDK and WEE1 kinase inhibitors[1][2].

Within this chemical space, 1-Iminothiomorpholine 1-oxide hydrochloride serves as a critical cyclic building block. The substitution of the oxygen atom in a standard morpholine ring with a sulfoximine moiety increases the three-dimensionality of the scaffold and provides a metabolically stable, highly polar core for active pharmaceutical ingredients (APIs)[3].

Physicochemical Profiling

Understanding the fundamental properties of the target compound is essential for designing downstream purification and isolation workflows. The data below summarizes the key parameters of the isolated hydrochloride salt[3].

ParameterValue / Description
Chemical Name 1-Iminothiomorpholine 1-oxide hydrochloride
CAS Number 1633667-60-3
Molecular Formula C₄H₁₁ClN₂OS
Molecular Weight 170.66 g/mol
Physical Form Solid (typically white to off-white crystalline powder)
Storage Conditions 2–8 °C, sealed storage, away from moisture and light
Key Functional Groups Secondary amine (ring), Sulfoximine (S=N)

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 1-iminothiomorpholine 1-oxide hydrochloride requires a highly chemoselective approach to avoid over-oxidation and unnecessary protection/deprotection steps. The target molecule can be retrosynthetically disconnected at the N-H and S=N bonds of the salt, leading back to the free base, which is formed via the direct imination of a sulfoxide precursor[3].

Retrosynthesis SM Thiomorpholine Int1 Thiomorpholine 1-oxide (Sulfoxide) Int1->SM Oxidation Disconnection (- O) Int2 1-Iminothiomorpholine 1-oxide (Free Base) Int2->Int1 Imination Disconnection (- NH) Target 1-Iminothiomorpholine 1-oxide HCl Target->Int2 Salt Disconnection (- HCl)

Retrosynthetic disconnection of 1-Iminothiomorpholine 1-oxide hydrochloride.

Causality of Reagent Selection
  • Selective S-Oxidation : Hydrogen peroxide (H₂O₂) is utilized as a green, atom-economical oxidant. The causality behind running this at strictly controlled room temperature is to prevent the over-oxidation of the sulfur atom into a sulfone (thiomorpholine 1,1-dioxide), which is a common byproduct[3].

  • Protecting-Group-Free Imination : Classical pathways require multiple steps, including the oxidation of sulfilimines or the use of protected nitrogen sources (e.g., Boc-NH₂)[3]. To maximize efficiency, this protocol utilizes bisacetoxyiodobenzene (PhI(OAc)₂) and ammonium carbamate (H₂NCO₂NH₂) . Ammonium carbamate acts as a stable, slow-release source of ammonia. PhI(OAc)₂ oxidizes this ammonia in situ to generate an electrophilic iodonitrene intermediate, which undergoes direct nucleophilic attack by the sulfoxide to yield the unprotected NH-sulfoximine[3].

  • Selective Protonation : The molecule possesses two basic nitrogens. However, the sulfoximine nitrogen is exceptionally weakly basic (pKaH significantly lower than typical secondary amines)[3]. Therefore, the addition of exactly 1.05 equivalents of HCl ensures selective protonation of the secondary ring amine, yielding the monohydrochloride salt rather than a mixed dihydrochloride[3].

Step-by-Step Experimental Methodology

The following workflow outlines the self-validating synthetic system designed for high purity and yield.

Workflow Node1 1. Selective S-Oxidation Reagent: 30% H2O2 Temp: RT, 4h Node2 2. Direct Imination Reagents: PhI(OAc)2, NH2COONH4 Solvent: MeOH, RT Node1->Node2 Isolate Sulfoxide Node3 3. Hydrochloride Salt Formation Reagent: HCl in Dioxane/Et2O Temp: 0 °C Node2->Node3 Isolate Free Base Node4 4. Isolation & Purification Filtration & Recrystallization Node3->Node4 Crystallization

Step-by-step synthetic workflow for 1-Iminothiomorpholine 1-oxide hydrochloride.

Phase 1: Selective Oxidation to Thiomorpholine 1-oxide
  • Initiation : Dissolve thiomorpholine (1.0 equiv) in methanol (0.5 M concentration) and cool the reaction vessel to 0 °C using an ice bath.

  • Oxidation : Add 30% aqueous H₂O₂ (1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C to prevent thermal runaway and sulfone formation.

  • Propagation : Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint : Spot the reaction mixture on a starch-iodide paper. If it turns blue-black (indicating unreacted peroxides), quench with saturated aqueous Na₂S₂O₃ until a negative test is achieved. Never concentrate peroxide-containing solutions.

  • Isolation : Concentrate the solvent under reduced pressure and purify the crude residue via short-pad silica gel chromatography (DCM:MeOH) to isolate the sulfoxide intermediate.

Phase 2: Hypervalent Iodine-Mediated Imination
  • Initiation : Suspend the isolated thiomorpholine 1-oxide (1.0 equiv) and ammonium carbamate (2.0 equiv) in anhydrous methanol (0.2 M) at room temperature[3].

  • Nitrene Generation : Add PhI(OAc)₂ (1.5 equiv) portion-wise over 30 minutes. The reaction will become mildly exothermic. Maintain ambient temperature using a water bath.

  • Propagation : Stir the mixture vigorously for 12 hours. The reaction proceeds through the iodonitrene intermediate[3].

  • Self-Validation Checkpoint : Monitor conversion via LC-MS. Look for the disappearance of the sulfoxide mass (m/z 120 [M+H]⁺) and the appearance of the sulfoximine mass (m/z 135 [M+H]⁺).

  • Workup : Concentrate the methanol in vacuo. Redissolve the residue in water and extract three times with ethyl acetate. Causality: The ethyl acetate layer removes the iodobenzene byproduct generated from the reduction of PhI(OAc)₂.

  • Isolation : Lyophilize the aqueous layer to yield the free base, 1-iminothiomorpholine 1-oxide.

Phase 3: Hydrochloride Salt Formation
  • Initiation : Dissolve the free base in a minimum volume of anhydrous ethanol and cool to 0 °C under a nitrogen atmosphere.

  • Protonation : Slowly add 4M HCl in dioxane (1.05 equiv) dropwise. A white crystalline precipitate will begin to form[3].

  • Maturation : Stir for an additional 1 hour at 0 °C to drive the crystallization equilibrium.

  • Isolation : Filter the precipitate under vacuum, wash with cold diethyl ether to remove trace dioxane, and dry under high vacuum to afford the final product.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following self-validating analytical checks must be performed:

  • ¹H NMR (D₂O, 400 MHz) : The successful formation of the sulfoximine is confirmed by the downfield shift of the axial and equatorial protons adjacent to the sulfur atom, compared to the sulfoxide precursor. The absence of aromatic protons (7.2–7.8 ppm) validates the complete removal of the iodobenzene byproduct.

  • Aqueous pH Validation : Dissolve 10 mg of the final salt in 1 mL of deionized water. The pH should register between 4.0 and 5.0. A pH < 3.0 indicates the presence of trapped, unreacted HCl gas or the formation of an undesired dihydrochloride species[3].

  • Mass Spectrometry (ESI-MS) : The mass spectrum must show a dominant peak at m/z 135.0 [M-Cl]⁺, corresponding to the ionized free base.

Sources

Exploratory

Synthesis of 1-amino-2,3,4,5-tetrahydro-1lambda6,4-thiazine 1-oxide hydrochloride

An In-Depth Technical Guide to the Proposed Synthesis of 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide hydrochloride Introduction: The Ascendance of Sulfoximines in Modern Drug Discovery In the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Proposed Synthesis of 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide hydrochloride

Introduction: The Ascendance of Sulfoximines in Modern Drug Discovery

In the landscape of medicinal chemistry, the sulfoximine moiety has emerged as a compelling structural motif, increasingly favored by drug development professionals.[1][2] Functionally, a sulfoximine can be considered a sulfone analogue where one oxygen atom is replaced by a nitrogen substituent. This substitution imparts a unique three-dimensional geometry and a distinct electronic profile, offering significant advantages in drug design. Compared to the relatively planar and achiral sulfone group, the sulfur center of a sulfoximine is chiral and tetrahedral, providing a valuable scaffold for introducing stereochemical complexity.[2]

Furthermore, sulfoximines often confer improved aqueous solubility and metabolic stability, critical parameters in optimizing the pharmacokinetic profiles of drug candidates.[2] Cyclic sulfoximines, in particular, are gaining considerable attention as they embed this unique functional group within a conformationally restricted ring system, a strategy frequently employed to enhance binding affinity and selectivity for biological targets.[3]

This guide presents a comprehensive, albeit proposed, synthetic pathway to a novel cyclic N-amino sulfoximine, 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide hydrochloride . While a documented synthesis for this specific molecule is not present in the current literature, the following protocol is built upon well-established and mechanistically sound transformations in heterocyclic and sulfur chemistry. It is designed to provide researchers and drug development professionals with a robust and logical framework for accessing this and related scaffolds.

Strategic Overview: A Retrosynthetic Approach

A logical synthesis of the target compound begins with a retrosynthetic analysis to identify key disconnections and strategically viable precursors. The proposed pathway is a multi-step sequence commencing from commercially available starting materials.

The primary disconnection involves the final salt formation and the crucial N-amination of a cyclic sulfoxide precursor. This precursor, tetrahydro-1,4-thiazine 1-oxide, can be accessed via the selective oxidation of its parent sulfide, tetrahydro-1,4-thiazine. The heterocyclic core itself can be constructed through a standard cyclization strategy.

G cluster_main Retrosynthetic Analysis target Target Molecule: 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide hydrochloride free_base Free Base: 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide target->free_base  Salt Formation sulfoxide Precursor 1: Tetrahydro-1,4-thiazine 1-oxide free_base->sulfoxide  N-Amination sulfide Precursor 2: Tetrahydro-1,4-thiazine sulfoxide->sulfide  Oxidation starting_materials Plausible Starting Materials: - 2-(Boc-amino)ethanethiol - 1,2-Dibromoethane sulfide->starting_materials  Cyclization

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Cyclic Sulfoxide Precursor

This initial phase focuses on the construction of the core heterocyclic system and its subsequent oxidation to the key intermediate required for the final amination step.

Step 1: Synthesis of 4-Boc-tetrahydro-1,4-thiazine

The synthesis begins with the construction of the six-membered thiazine ring. A reliable method involves the reaction of a bifunctional nucleophile, 2-((tert-butoxycarbonyl)amino)ethane-1-thiol, with a bifunctional electrophile, 1,2-dibromoethane. The tert-butoxycarbonyl (Boc) group is selected for its stability under the basic reaction conditions and its straightforward removal later in the sequence.

Experimental Protocol:

  • To a stirred solution of 2-((tert-butoxycarbonyl)amino)ethane-1-thiol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere, add potassium carbonate (2.5 eq) in one portion.

  • Heat the suspension to 60°C.

  • Add 1,2-dibromoethane (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 70°C.

  • Stir the reaction mixture at 60°C for 12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4-Boc-tetrahydro-1,4-thiazine as a colorless oil.

Step 2: Oxidation to 4-Boc-tetrahydro-1,4-thiazine 1-oxide

The selective oxidation of the sulfide to the sulfoxide is a critical step. Over-oxidation to the sulfone must be avoided. Sodium periodate is an excellent reagent for this transformation, offering high chemoselectivity in a biphasic solvent system.

Experimental Protocol:

  • Dissolve 4-Boc-tetrahydro-1,4-thiazine (1.0 eq) in methanol (0.3 M).

  • In a separate flask, prepare a solution of sodium periodate (1.2 eq) in water (0.5 M).

  • Cool the sulfide solution to 0°C in an ice bath.

  • Add the sodium periodate solution dropwise over 1 hour, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 8 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Filter the reaction mixture to remove the sodium iodate precipitate and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the remaining aqueous layer with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford 4-Boc-tetrahydro-1,4-thiazine 1-oxide, typically as a white solid, which can be used without further purification.

Part II: Proposed N-Amination and Final Salt Formation

This section details the novel and most challenging transformation in the sequence: the direct N-amination of the sulfoxide, followed by the final isolation of the product as a hydrochloride salt.

Step 3: Deprotection to Tetrahydro-1,4-thiazine 1-oxide

Prior to amination, the Boc protecting group must be removed. This is readily achieved under standard acidic conditions.

Experimental Protocol:

  • Dissolve 4-Boc-tetrahydro-1,4-thiazine 1-oxide (1.0 eq) in a 4 M solution of hydrogen chloride in 1,4-dioxane (5-10 volumes).

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain tetrahydro-1,4-thiazine 1-oxide hydrochloride.

  • For the subsequent step, the free base can be obtained by neutralizing an aqueous solution of the salt with a suitable base (e.g., NaHCO₃) and extracting with an organic solvent.

Step 4: Proposed Synthesis of 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide

The direct transfer of an "NH₂" group to a sulfoxide is not a widely established transformation. However, drawing from the well-documented synthesis of NH-sulfoximines using hypervalent iodine reagents, a plausible pathway can be proposed.[4][5][6] This protocol adapts the known chemistry by substituting the ammonia source with a reagent capable of delivering an amino group, such as hydroxylamine-O-sulfonic acid (HOSA). The proposed mechanism involves the in-situ formation of a reactive iminoiodinane intermediate which then reacts with the sulfoxide.

Hypothetical Experimental Protocol:

  • Suspend tetrahydro-1,4-thiazine 1-oxide (1.0 eq) and hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere.

  • Add (diacetoxyiodo)benzene (PhI(OAc)₂, 1.3 eq) to the suspension in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction is expected to become homogeneous as it progresses.

  • Monitor the formation of the product by LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Concentrate the mixture to remove methanol and basify the aqueous residue to pH 9-10 with 2 M sodium hydroxide.

  • Extract the product with dichloromethane or a 9:1 mixture of dichloromethane/isopropanol (5 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base. Purification may be achieved via column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/ammonium hydroxide).

Step 5: Formation of 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

Experimental Protocol:

  • Dissolve the purified free base from the previous step in a minimal amount of anhydrous methanol or isopropanol.

  • Cool the solution to 0°C.

  • Add a 2 M solution of hydrogen chloride in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Stir the suspension at 0°C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide hydrochloride, as a white or off-white solid.[7]

Data Summary and Characterization

Rigorous analytical characterization is essential at each stage to validate the synthetic route and confirm the identity and purity of the final compound.

Table 1: Summary of Proposed Synthetic Steps

StepReactionKey ReagentsSolventExpected Yield
1Ring FormationK₂CO₃, 1,2-dibromoethaneDMF60-75%
2OxidationNaIO₄Methanol/Water85-95%
3Deprotection4 M HCl in Dioxane1,4-Dioxane>95%
4N-AminationHOSA, PhI(OAc)₂Methanol30-50% (Hypothetical)
5Salt FormationHCl in Et₂OMethanol/Et₂O>90%

Analytical Characterization Plan:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be the primary tools for structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of each compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the S=O stretch (approx. 1050-1100 cm⁻¹) and N-H stretches (approx. 3200-3400 cm⁻¹).

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the final hydrochloride salt, providing a definitive measure of purity.

Workflow and Process Visualization

The overall synthetic process can be visualized as a linear sequence of transformations, each building upon the last to construct the target molecule.

Caption: Overall synthetic workflow diagram.

Conclusion

This guide outlines a logical and scientifically grounded, multi-step synthesis for the novel compound 1-amino-2,3,4,5-tetrahydro-1λ⁶,4-thiazine 1-oxide hydrochloride. While the key N-amination step is proposed based on analogous reactivity, the overall strategy provides a clear and actionable framework for researchers in the field. The successful execution of this synthesis would provide access to a new class of cyclic N-amino sulfoximine scaffolds, which are of significant interest for applications in drug discovery and development. The methodologies described herein are robust and can likely be adapted for the synthesis of a variety of related heterocyclic derivatives.

References

  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC. (2023, February 1).
  • Efficient Synthesis of Cyclic Sulfoximines from N‐Propargylsulfinamides through Sulfur–Carbon Bond Formation.
  • Synthesis of Cyclic Sulfoximines through 5-endo-dig Cyclization of N-Propargylsulfinamides. (2019). Chemistry – A European Journal.
  • Stereoselective Synthesis of Cyclic Sulfoximines. University of York.
  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC. (2023, January 22).
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC.
  • Photochemical Ring Expansion of Cyclic Sulfoximines with Aryl Diazoacetates and Subsequent Diastereoconvergent Oxidation. (2024, December 9). CCS Chemistry.
  • Synthesis of 1,4‐thiazine derivatives.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances.
  • Synthesis of NH-Sulfoximines from Sulfides by Chemoselective One-Pot N- and O-Transfers. (2016, December).
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025, November 28). MDPI.
  • Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC. (2016, April 29).
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017, February 27). Chemistry & Biology Interface.
  • Diverse approaches to sulfilimines and sulfoximines from N-acyl sulfenamides. University of Rochester.
  • Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. (2023, January 31). Organic Syntheses.
  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Deriv
  • SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
  • SYNTHESIS AND CHARACTERIZATION A NEW THIADIAZEPINE COMPOUNDS FROM NEW BIS4-AMINO- 3-MERCPTO-1,2,4-TRIAZOL DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.
  • Synthesis of 1, 2, 4, 5-tetraaminobenzene and its hydrochloride.

Sources

Foundational

1-Iminothiomorpholine 1-oxide hydrochloride CAS 1633667-60-3 properties

An In-depth Technical Guide to 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) Abstract 1-Iminothiomorpholine 1-oxide hydrochloride is a heterocyclic compound built upon the thiomorpholine scaffold, a stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3)

Abstract

1-Iminothiomorpholine 1-oxide hydrochloride is a heterocyclic compound built upon the thiomorpholine scaffold, a structure of significant interest in medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, contextualized within the principles of modern drug discovery. By integrating a retrosynthetic analysis with an examination of its core functional groups—the sulfoximine moiety—we explore the rationale behind its design and its potential as a versatile building block for novel therapeutic agents. This document synthesizes available data to offer field-proven insights for researchers working with this and related molecular structures.

Core Physicochemical Characteristics

The hydrochloride salt form of 1-Iminothiomorpholine 1-oxide ensures enhanced stability and handling properties suitable for a research and development setting. Its key physicochemical data are summarized below, providing a foundational understanding of the molecule's identity and behavior.

PropertyValueSource(s)
CAS Number 1633667-60-3[1][2]
Molecular Formula C₄H₁₁ClN₂OS[1][2][3]
Molecular Weight 170.66 g/mol [1][2][3][4]
IUPAC Name 1-imino-1,4-thiazinane 1-oxide;hydrochloride[1][4]
Synonym(s) 1-amino-2,3,4,5-tetrahydro-1lambda6,4-thiazine 1-oxide hydrochloride[2]
Physical Form Solid[2][4]
Typical Purity ≥95%[2][4]
LogP -1.519860153[4]
InChI Key XCRLLBSEDVWLGP-UHFFFAOYSA-N[2]
Storage 2-8°C, under inert atmosphere, sealed from moisture and light[1][2]

Synthesis and Chemical Logic

The synthesis of 1-Iminothiomorpholine 1-oxide hydrochloride is a multi-step process that begins with the foundational thiomorpholine scaffold. Understanding this pathway provides insight into the molecule's chemical stability and potential for further derivatization.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins with the target hydrochloride salt and disconnects it to its free base, followed by disconnection of the sulfoximine to its sulfoxide precursor, and finally to the parent thiomorpholine ring.[1] This analysis identifies thiomorpholine as the critical starting material.[1]

G cluster_0 Parent Scaffolds cluster_1 Modification Strategy cluster_2 Modified Properties Morpholine Morpholine - O - Lipophilicity Increased Lipophilicity (S vs. O) Morpholine->Lipophilicity Replace O with S Thiomorpholine Thiomorpholine - S - Oxidation {Oxidation / Imination} Thiomorpholine->Oxidation Polarity Increased Polarity (S=O, S=N) Oxidation->Polarity Metabolism Metabolic Stability (Sulfone/Sulfoximine) Oxidation->Metabolism Solubility Modulated Solubility (H-bond acceptors) Oxidation->Solubility

Caption: Strategic modification of scaffolds to modulate drug properties.

  • Lipophilicity: Replacing the oxygen of a morpholine ring with sulfur to create thiomorpholine increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes. [1]* Polarity and Solubility: Subsequent oxidation to a sulfoxide or sulfoximine introduces highly polar S=O and S=N bonds. The oxygen and nitrogen atoms act as hydrogen bond acceptors, which can increase aqueous solubility compared to the parent thiomorpholine. [1]This is a common strategy to balance lipophilicity and solubility for optimal pharmacokinetics.

  • Metabolic Stability: While the initial sulfide is a soft spot for metabolism, the resulting sulfoximine moiety is generally more resistant to further metabolic degradation, potentially leading to a more stable drug candidate in vivo. [5]

Potential Therapeutic Applications

While specific biological activity for 1-Iminothiomorpholine 1-oxide hydrochloride is not publicly documented, the thiomorpholine scaffold and its derivatives are associated with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties. [1][6]Furthermore, the morpholine scaffold is a key component in many drugs targeting the central nervous system (CNS) due to its ability to improve blood-brain barrier permeability. [7]This compound therefore represents a valuable starting point for library synthesis and screening against various biological targets.

Experimental Protocol: Hydrochloride Salt Formation

The final step in the synthesis is the conversion of the free base to a stable, crystalline hydrochloride salt. This procedure is critical for purification, storage, and accurate weighing of the compound for biological assays.

Objective: To convert 1-Iminothiomorpholine 1-oxide (free base) to its hydrochloride salt.

Materials:

  • 1-Iminothiomorpholine 1-oxide (free base)

  • Anhydrous diethyl ether or methanol

  • Hydrogen chloride solution (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl)

  • Anhydrous non-polar solvent for washing (e.g., diethyl ether)

  • Filtration apparatus (e.g., Büchner funnel)

  • Schlenk line or vacuum oven

Procedure:

  • Dissolution: Dissolve the 1-Iminothiomorpholine 1-oxide free base in a minimal amount of a suitable anhydrous solvent, such as methanol or diethyl ether, in a clean, dry flask.

  • Acidification: While stirring the solution, slowly add a solution of hydrogen chloride dropwise. The addition should be performed cautiously, as the salt precipitation can be rapid.

  • Precipitation: As the HCl solution is added, the 1-Iminothiomorpholine 1-oxide hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (the filter cake) with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities. [1]6. Drying: Dry the purified crystalline solid under vacuum to yield the final 1-Iminothiomorpholine 1-oxide hydrochloride.

Causality and Validation: Using an anhydrous solvent and a solution of HCl (rather than gaseous HCl) provides excellent control over the stoichiometry and precipitation process. The final washing step with a non-polar solvent is critical for removing more soluble impurities, and vacuum drying ensures the removal of residual solvent, yielding a pure, stable solid salt ready for research applications. [1]

Safety and Handling

As a research chemical, 1-Iminothiomorpholine 1-oxide hydrochloride requires careful handling in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity / Irritant GHS07 (Exclamation Mark)Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

(Data sourced from)[2][4]

Conclusion

1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) is more than a mere catalog chemical; it is a product of rational chemical design. Built upon the privileged thiomorpholine scaffold, its sulfoximine functionality offers a unique combination of polarity, metabolic stability, and hydrogen bonding capability. This guide has detailed its physicochemical properties, logical synthesis, and the strategic importance of its structural motifs in medicinal chemistry. For researchers in drug discovery, this compound serves as a versatile building block, embodying key principles used to transform basic heterocyclic structures into advanced drug candidates.

References

  • Some tips on Thiomorpholine-1-oxide hydrochloride. Molbase. Available from: [Link]

  • Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096. PubChem. Available from: [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience via NIH. Available from: [Link]

Sources

Exploratory

The Chemical and Physical Dynamics of 1-Iminothiomorpholine 1-Oxide Hydrochloride: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the strategic replacement of traditional heterocyclic scaffolds is essential for overcoming metabolic liabilities, improving solubility, and modulating pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of traditional heterocyclic scaffolds is essential for overcoming metabolic liabilities, improving solubility, and modulating pharmacokinetics. 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) has emerged as a highly versatile, three-dimensional building block[1]. Characterized by its cyclic sulfoximine moiety, this compound serves as an advanced bioisostere for ubiquitous rings such as piperazine and morpholine[2].

This whitepaper provides an in-depth analysis of the chemical properties, bioisosteric utility, and synthetic methodologies associated with 1-iminothiomorpholine 1-oxide hydrochloride, designed to equip drug development professionals with actionable, self-validating protocols.

Physicochemical Profiling and Structural Dynamics

The core structure of 1-iminothiomorpholine 1-oxide consists of a six-membered thiomorpholine ring where the sulfur atom has been oxidized to a sulfoximine ( S=O , S=NH ). The geometry around the sulfur atom is tetrahedral, projecting the oxygen and nitrogen atoms into distinct three-dimensional vectors. This unique spatial arrangement provides novel hydrogen-bonding opportunities without the planar constraints of aromatic systems[3].

Quantitative Chemical Properties

The following table summarizes the critical physicochemical parameters of the hydrochloride salt and its free base counterpart:

PropertyValueSource / Rationale
IUPAC Name 1-imino-1λ⁶-thiomorpholin-1-one hydrochlorideStandard nomenclature[4]
CAS Number 1633667-60-3Commercially recognized identifier[1]
Molecular Formula C4​H11​ClN2​OS (or C4​H10​N2​OS⋅HCl )Monohydrochloride salt[1]
Molecular Weight 170.66 g/mol Includes the HCl adduct[1]
Free Base Exact Mass 134.05 DaComputed mass of the active scaffold[5]
TPSA (Free Base) 61.3 ŲHigh polarity due to S=O and S=NH [5]
Ring Nitrogen pKa​ ~5.2Weakly basic secondary amine[2]
Sulfoximine Nitrogen pKa​ < 2.0Highly electron-withdrawn by the S=O bond[2]

Causality of Salt Formation: While the molecule possesses two nitrogen atoms, their basicities are vastly different. The sulfoximine nitrogen is heavily deactivated by the strongly electron-withdrawing nature of the adjacent S=O bond, resulting in a pKa​ of less than 2[2]. Consequently, treatment with one equivalent of hydrochloric acid selectively protonates the secondary amine in the ring ( pKa​ ~5.2), yielding the stable monohydrochloride salt[2][6].

Bioisosteric Applications in Drug Design

The primary application of 1-iminothiomorpholine 1-oxide in drug discovery is scaffold hopping . Traditional saturated heterocycles like piperazine and morpholine are frequently associated with metabolic oxidation (e.g., at the α -carbons adjacent to the heteroatoms) and off-target toxicities (such as hERG channel inhibition driven by high basicity)[3].

Substituting these rings with a cyclic sulfoximine addresses these issues through several mechanisms:

  • Basicity Modulation: The electron-withdrawing sulfoximine group lowers the pKa​ of the ring nitrogen (from ~9.0 in piperazine to ~5.2 in the thiomorpholine sulfoximine)[2]. This reduction in basicity significantly mitigates hERG binding.

  • Polarity and Solubility: The sulfoximine group is highly polar (TPSA = 61.3 Ų), which dramatically improves aqueous solubility and lowers the partition coefficient (logP) compared to corresponding sulfones or simple sulfides[3][5].

  • Hydrogen Bonding: The unprotected NH of the sulfoximine acts as a hydrogen bond donor, while the S=O acts as a strong acceptor, allowing for novel interactions within target protein binding pockets[3].

Bioisosterism Piperazine Piperazine / Morpholine (Traditional Scaffolds) Issues High Basicity (hERG liability) Metabolic Oxidation Piperazine->Issues Thiomorpholine Thiomorpholine Core (Intermediate) Issues->Thiomorpholine S-for-O/NH swap Sulfoximine 1-Iminothiomorpholine 1-oxide (Advanced Bioisostere) Thiomorpholine->Sulfoximine Oxidation & Imination Benefits Lowered pKa (~5.2) Enhanced Aqueous Solubility Novel 3D H-Bond Vectors Sulfoximine->Benefits

Figure 1: Logical progression of bioisosteric replacement utilizing the cyclic sulfoximine scaffold.

Synthetic Workflows and Mechanistic Pathways

The synthesis of 1-iminothiomorpholine 1-oxide relies on the direct imination of the corresponding sulfoxide. To ensure environmental sustainability and functional group tolerance, modern protocols utilize hypervalent iodine reagents rather than harsh transition-metal oxidants[6].

Protocol 1: Direct NH-Imination of Thiomorpholine 1-Oxide

Objective: Convert thiomorpholine 1-oxide to 1-iminothiomorpholine 1-oxide (free base) via an iodonitrene intermediate[6].

Materials Required:

  • Thiomorpholine 1-oxide (1.0 eq)

  • (Diacetoxyiodo)benzene ( PhI(OAc)2​ ) (1.2 eq)

  • Ammonium carbamate ( H2​NCO2​NH4​ ) (2.0 eq)

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve thiomorpholine 1-oxide in anhydrous methanol under an inert nitrogen atmosphere at room temperature.

  • Ammonia Source Addition: Add ammonium carbamate (2.0 eq) to the stirring solution. Mechanistic Note: Ammonium carbamate acts as a safe, solid source of ammonia gas, which is required for the formation of the nitrene[6].

  • Oxidant Addition: Slowly add PhI(OAc)2​ (1.2 eq) in portions over 15 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4–6 hours. The PhI(OAc)2​ reacts with the ammonia in situ to generate an electrophilic iodonitrene species. The nucleophilic sulfur of the sulfoxide attacks this intermediate, followed by the elimination of iodobenzene and acetic acid to yield the S=N double bond[6].

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the free base as a crystalline solid.

Protocol 2: Formation of the Hydrochloride Salt

Objective: Convert the free base into the highly stable, water-soluble monohydrochloride salt (CAS: 1633667-60-3)[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 1-iminothiomorpholine 1-oxide free base in a minimal volume of anhydrous diethyl ether or methanol[6].

  • Acidification: Cool the solution to 0°C. Dropwise, add 1.05 equivalents of a standardized solution of Hydrogen Chloride (e.g., 2M HCl in diethyl ether).

  • Precipitation: A white precipitate will form immediately. Mechanistic Note: Protonation occurs exclusively at the ring's secondary amine ( pKa​ ~5.2) rather than the sulfoximine nitrogen ( pKa​ < 2), ensuring the formation of a defined monohydrochloride salt[2][6].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold, non-polar solvent (e.g., hexanes) to remove any residual organics.

  • Drying: Dry the solid under high vacuum at 40°C to constant weight, yielding 1-iminothiomorpholine 1-oxide hydrochloride.

Synthesis Step1 Thiomorpholine 1-Oxide Step2 Iodonitrene Generation (PhI(OAc)2 + NH3) Step1->Step2 Step3 Nucleophilic Attack by Sulfur Step2->Step3 Step4 Free Base Isolation Step3->Step4 Step5 Selective Protonation (1.0 eq HCl) Step4->Step5 Step6 Hydrochloride Salt (CAS: 1633667-60-3) Step5->Step6

Figure 2: Step-by-step synthetic workflow from sulfoxide to the final hydrochloride salt.

Analytical and Structural Validation

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

  • Nuclear Magnetic Resonance (NMR): In 1H NMR ( D2​O or DMSO−d6​ ), the protons of the thiomorpholine ring will exhibit complex multiplet splitting due to the axial/equatorial environments and the stereocenter at the sulfur atom (if conformationally locked). The adjacent protonated amine ( NH2+​ ) and the strongly electron-withdrawing S=O/S=NH groups will significantly deshield the ring protons compared to standard piperazines.

  • Infrared Spectroscopy (IR): The IR spectrum will feature strong, distinct stretching frequencies for the sulfoximine functional group. Look for the S=O stretch typically between 1200–1100 cm−1 and the S=N stretch around 1100–1000 cm−1 .

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will show a dominant [M+H]+ peak at m/z 135.05, confirming the mass of the free base[5].

References

  • PubChem (NIH). 1-Imino-1lambda6-thiomorpholin-1-one | CID 68485905. Available at:[Link]

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at:[Link]

  • Scribd. Sulfoximines From A Medicinal Chemists Perspective. Available at:[Link]

Sources

Foundational

The Pharmacophoric Role and Mechanism of Action of 1-Iminothiomorpholine 1-Oxide Hydrochloride in Cysteine Protease Inhibition

Executive Summary: 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) is not a standalone therapeutic agent; rather, it is a highly specialized, sulfoximine-based pharmacophoric building block. In modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) is not a standalone therapeutic agent; rather, it is a highly specialized, sulfoximine-based pharmacophoric building block. In modern medicinal chemistry, it is primarily utilized to synthesize potent cysteine protease inhibitors, most notably Cathepsin K inhibitors targeting osteoporosis, osteoarthritis, and rheumatoid arthritis. This whitepaper details the physicochemical advantages of the sulfoximine moiety, its mechanistic role in enzyme inhibition, and the self-validating protocols required for its synthesis and biological evaluation.

Molecular Architecture and the Sulfoximine Advantage

The core structure of 1-iminothiomorpholine 1-oxide hydrochloride consists of a cyclic thiomorpholine ring where the sulfur atom is oxidized to a sulfoximine (bearing both an oxygen atom and an imino nitrogen).

Historically, drug discovery relied heavily on sulfones and amides. However, the incorporation of the sulfoximine group provides a distinct structural advantage: tetrahedral geometry with chirality at the sulfur atom . This geometry allows the molecule to act simultaneously as a hydrogen bond acceptor (via the S=O oxygen) and a hydrogen bond donor (via the S=N−H nitrogen)[1]. Furthermore, the sulfoximine moiety is highly polar yet metabolically stable, effectively resisting rapid degradation by Cytochrome P450 enzymes—a common liability in traditional amide-based pharmacophores.

Quantitative Physicochemical Profile

To understand its behavior in synthetic workflows and biological systems, the quantitative parameters of the hydrochloride salt are summarized below.

PropertyValueSource / Validation
Chemical Name 1-Iminothiomorpholine 1-oxide hydrochloride[2]
CAS Number 1633667-60-3[3]
Molecular Formula C4​H11​ClN2​OS [3]
Molecular Weight 170.66 g/mol [4]
LogP -1.52 (Highly hydrophilic)[4]
Physical State Solid[4]
Storage Conditions 2-8°C, inert atmosphere, away from moisture

Mechanism of Action: Targeting Cathepsin K

When 1-iminothiomorpholine 1-oxide is incorporated into a larger drug scaffold, its primary mechanism of action manifests through the targeted inhibition of Cathepsin K , a lysosomal cysteine protease highly expressed in osteoclasts [5].

During bone resorption, osteoclasts secrete Cathepsin K into the acidic resorption lacuna to degrade type I collagen. Inhibitors containing the 1-iminothiomorpholine 1-oxide moiety are designed to lodge within the S2 or S3 sub-pockets of the Cathepsin K active site. The cyclic thiomorpholine ring provides favorable van der Waals interactions within the hydrophobic pocket, while the highly polar sulfoximine nitrogen and oxygen form critical, high-affinity hydrogen bonds with the enzyme's backbone amides and catalytic triad (Cys25, His162, Asn182). This binding physically blocks the active site, preventing collagen cleavage and halting pathological bone loss[5].

CathepsinK Osteoclast Osteoclast Activation Secretion Cathepsin K Secretion into Resorption Lacuna Osteoclast->Secretion Degradation Type I Collagen Degradation Secretion->Degradation BoneLoss Bone Resorption (Osteoporosis/Osteoarthritis) Degradation->BoneLoss Inhibitor Inhibitor containing 1-Iminothiomorpholine 1-oxide Binding Binds S2/S3 Pockets (H-bond via Sulfoximine) Inhibitor->Binding Binding->Secretion Blocks

Caption: Mechanism of Cathepsin K inhibition by sulfoximine-derived compounds.

Synthetic Integration and Workflows

To utilize this building block, chemists must carefully manage the redox chemistry of the sulfur atom. The retrosynthetic pathway traces back from the hydrochloride salt to the free base (CAS 1621962-33-1) [6], which is formed via the imination of a thiomorpholine 1-oxide precursor[1].

Synthesis SM Thiomorpholine Step1 Selective Oxidation (Sulfide to Sulfoxide) SM->Step1 Int1 Thiomorpholine 1-oxide Step1->Int1 Step2 Imination (N-H and S=N) Int1->Step2 Int2 1-Iminothiomorpholine 1-oxide Step2->Int2 Step3 Salt Formation (HCl treatment) Int2->Step3 Product 1-Iminothiomorpholine 1-oxide HCl Step3->Product

Caption: Retrosynthetic and forward synthetic workflow for the hydrochloride salt.

Protocol 1: Pharmacophore Coupling (Synthesis of Methylimino Intermediate)

This protocol details the coupling of the 1-iminothiomorpholine 1-oxide moiety into a larger inhibitor scaffold, specifically generating 4-(4-Bromophenyl)-1-(methylimino)thiomorpholine 1-oxide.

Causality & Self-Validation: The imination reaction is exquisitely sensitive to pH. Over-alkalization degrades the sulfoximine, while insufficient base stalls the reaction. To create a self-validating system, bromocresol green is used as an internal, real-time pH indicator. The reaction is only considered successful if LC-MS confirms the [M+H]+ peak of the methylated product, ensuring the integrity of the sulfoximine before downstream processing [5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 620 mg (2.14 mmol) of 4-(4-Bromophenyl)-1-iminothiomorpholine 1-oxide in 17 mL of anhydrous Methanol (MeOH).

  • Reagent Addition: Add 1.6 mL (21.44 mmol, ~10 eq) of a 37% aqueous formaldehyde solution.

  • Indicator Addition: Introduce a catalytic amount of bromocresol green to the solution.

  • pH Titration: Dropwise, add 1 N NaOH under continuous stirring until the solution transitions precisely to a dark green color (indicating the optimal pH window).

  • Incubation: Stir the mixture at room temperature ( 20−25∘C ) for 2 hours.

  • Validation: Quench the reaction, extract with ethyl acetate, and verify product formation via LC-MS prior to purification.

Protocol 2: FRET-Based Cathepsin K Inhibition Assay

Once the 1-iminothiomorpholine 1-oxide building block is fully synthesized into a final drug candidate, its mechanism of action must be validated in vitro.

Causality & Self-Validation: A pH of 5.5 is strictly maintained to mimic the acidic osteoclast lacuna, which is required for Cathepsin K activation. DTT is included to keep the active-site cysteine reduced. The assay is self-validating through the calculation of the Z′ -factor; the plate data is only accepted if Z′>0.5 , proving the signal window is robust enough to differentiate true inhibition from assay noise.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM sodium acetate (pH 5.5), 1 mM EDTA, and 1 mM DTT.

  • Enzyme Plating: Dispense 25 µL of a 2x recombinant human Cathepsin K solution into a 384-well black microplate.

  • Compound Addition: Add 1 µL of the synthesized inhibitor (dissolved in DMSO) across a 10-point dose-response concentration gradient. Include Odanacatib as a positive control and pure DMSO as a vehicle control.

  • Equilibration: Incubate the plate for 30 minutes at room temperature. Causality: Sulfoximine-based inhibitors often exhibit slow-binding kinetics; this pre-incubation ensures binding equilibrium is reached.

  • Reaction Initiation: Add 25 µL of 2x FRET substrate (e.g., Z-LR-AMC) to all wells.

  • Kinetic Read: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve and determine the IC50​ using non-linear regression software.

References

  • PubChem. "1-Imino-1lambda6-thiomorpholin-1-one | C4H10N2OS | CID 68485905". National Center for Biotechnology Information. URL:[Link]

  • Merck Sharp & Dohme LLC. "US9656990B2 - Cathepsin cysteine protease inhibitors". Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Thiomorpholine Derivatives: A Case Study of 1-Iminothiomorpholine 1-Oxide Hydrochloride

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of thiomorpholine derivatives, a scaffold of significant interest in medicinal chemistry. Gi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of thiomorpholine derivatives, a scaffold of significant interest in medicinal chemistry. Given the absence of publicly available crystallographic data for 1-iminothiomorpholine 1-oxide hydrochloride, this document will use a representative, hypothetical derivative, "TM-SOX-HCl," to illustrate the complete workflow from synthesis to structural elucidation. This approach ensures scientific integrity while delivering a detailed, practical guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine ring is a privileged heterocyclic motif in modern medicinal chemistry, prized for its unique structural and physicochemical properties.[1] Unlike its oxygen analog, morpholine, the sulfur atom in thiomorpholine offers a site for oxidation, leading to sulfoxides and sulfones, and can engage in unique non-covalent interactions with biological targets.[1] Furthermore, the thiomorpholine scaffold can adopt a stable chair conformation, which can mimic the binding modes of natural substrates for various enzymes.[1]

Derivatives of thiomorpholine have demonstrated a wide range of biological activities, including acting as inhibitors for dipeptidyl peptidase-IV (DPP-IV) in the treatment of type 2 diabetes, as well as exhibiting anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a sulfoximine group, as in our model compound, further expands the chemical space, offering a chiral, tetra-coordinate sulfur center with a unique arrangement of hydrogen bond donors and acceptors. This can lead to enhanced binding affinity and selectivity for target proteins.

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.[2][3][4]

Synthesis and Crystallization of TM-SOX-HCl: A Methodological Overview

The synthesis of our hypothetical 1-iminothiomorpholine 1-oxide hydrochloride (TM-SOX-HCl) would follow a multi-step pathway, beginning with the parent thiomorpholine heterocycle.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for TM-SOX-HCl begins with the commercially available thiomorpholine. The key transformations involve the selective oxidation of the sulfide to a sulfoxide, followed by imination to form the sulfoximine, and finally, salt formation with hydrochloric acid.

Experimental Protocol: Synthesis and Crystallization

Step 1: Synthesis of Thiomorpholine 1-Oxide

  • Dissolution: Dissolve thiomorpholine (1.0 eq) in a suitable solvent such as methanol at 0 °C.

  • Oxidation: Add a solution of sodium metaperiodate (NaIO₄) (1.1 eq) in water dropwise to the stirred solution. The use of a mild and selective oxidizing agent is crucial to prevent over-oxidation to the sulfone.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the sodium iodate byproduct. Concentrate the filtrate under reduced pressure to yield crude thiomorpholine 1-oxide.

Step 2: Synthesis of 1-Iminothiomorpholine 1-Oxide (Free Base)

  • Activation: Dissolve the crude thiomorpholine 1-oxide (1.0 eq) in dichloromethane (DCM). Add a rhodium catalyst, such as Rh₂(OAc)₄ (0.01 eq).

  • Imination: Add an iminating agent, for example, O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq), portion-wise at room temperature.

  • Reaction Monitoring: Monitor the formation of the sulfoximine by LC-MS.

  • Purification: After the reaction is complete, purify the crude product by column chromatography on silica gel to obtain the free base of 1-iminothiomorpholine 1-oxide.

Step 3: Formation and Crystallization of 1-Iminothiomorpholine 1-Oxide Hydrochloride (TM-SOX-HCl)

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol.[5] Add a solution of hydrochloric acid in ether (1.1 eq) dropwise while stirring.[5]

  • Precipitation: The hydrochloride salt is expected to precipitate out of the solution as a crystalline solid.[5]

  • Crystallization: The quality of the initial precipitate may not be suitable for SCXRD. Recrystallization is often necessary. A slow evaporation or vapor diffusion technique is recommended.

    • Slow Evaporation: Dissolve the crude hydrochloride salt in a minimal amount of a solvent in which it is moderately soluble (e.g., a methanol/ether mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the salt in a good solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed container containing a poor solvent (e.g., diethyl ether). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the salt and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction Analysis: The Workflow

The core of the structural analysis lies in the single-crystal X-ray diffraction experiment. This non-destructive technique provides precise information about the internal lattice of crystalline substances.[2][3]

G cluster_0 Crystal Selection and Mounting cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Analysis and Validation Crystal_Selection Crystal Selection (Microscope) Crystal_Mounting Crystal Mounting (Goniometer) Crystal_Selection->Crystal_Mounting Data_Collection X-ray Diffraction (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods - SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares - SHELXL) Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis (Bond Lengths, Angles) Structure_Refinement->Structural_Analysis Validation Validation (checkCIF) Structural_Analysis->Validation

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol for SCXRD
  • Crystal Selection and Mounting:

    • A suitable single crystal of TM-SOX-HCl (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope. The crystal should be free of cracks and other defects.

    • The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

    • The instrument, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source, is used to collect diffraction data.[3]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing:

    • The collected images are processed using software to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

    • The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods, typically with software like SHELXT.[6][7][8] This provides an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using a least-squares minimization procedure in a program such as SHELXL.[6][9][10] This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated diffraction intensities.[11]

    • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

  • Validation:

    • The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and that there are no significant errors.

Hypothetical Crystal Structure Analysis of TM-SOX-HCl

For the purpose of this guide, we will present a plausible set of crystallographic data for our hypothetical TM-SOX-HCl.

Crystallographic Data Summary
ParameterHypothetical Value for TM-SOX-HCl
Chemical FormulaC₄H₁₁ClN₂OS
Formula Weight170.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.456(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)788.9(3)
Z4
Calculated Density (g/cm³)1.435
Absorption Coeff. (mm⁻¹)0.654
F(000)360
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The crystal structure would likely reveal the thiomorpholine ring in a chair conformation, which is the most stable arrangement for this six-membered ring. The sulfoximine group and the hydrochloride counter-ion would be key features influencing the crystal packing through a network of intermolecular interactions.

Figure 2: A 2D representation of the 1-iminothiomorpholine 1-oxide hydrochloride molecule.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is the examination of intermolecular interactions, which dictate the crystal packing and can influence the physicochemical properties of the solid form. In the case of TM-SOX-HCl, we would expect to observe a network of hydrogen bonds. The imino group (N-H) and the secondary amine (N-H) of the thiomorpholine ring are potential hydrogen bond donors, while the sulfoxide oxygen and the chloride anion are strong hydrogen bond acceptors. These interactions would likely play a significant role in the stability of the crystal lattice.

Conclusion and Future Perspectives

This guide has provided a comprehensive, albeit illustrative, overview of the crystal structure analysis of a substituted thiomorpholine derivative. The detailed workflow, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, underscores the importance of this technique in modern drug discovery. While a definitive crystal structure for 1-iminothiomorpholine 1-oxide hydrochloride remains to be reported, the methodologies outlined herein provide a robust framework for the structural elucidation of this and other novel thiomorpholine-based compounds.

The ability to obtain high-resolution crystal structures is indispensable for understanding the subtle structural features that govern molecular recognition at the active sites of biological targets. As synthetic methodologies continue to provide access to increasingly complex thiomorpholine derivatives, SCXRD will remain a cornerstone of the iterative cycle of drug design, synthesis, and biological evaluation.

References

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  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved March 10, 2026, from [Link]

  • YouTube. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved March 10, 2026, from [Link]

  • Ray, A. (2024, May 19). SHELXL: A Comprehensive Review. ResearchGate. Retrieved March 10, 2026, from [Link]

  • EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. Retrieved March 10, 2026, from [Link]

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Foundational

Engineering the Chalcogen Center: A Technical Guide to Substituted Thiomorpholine 1-Oxides in Drug Discovery

Executive Summary Substituted thiomorpholines are recognized as privileged scaffolds in medicinal chemistry, offering a highly tunable chalcogen center that can be manipulated to optimize drug-like properties[1][2]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted thiomorpholines are recognized as privileged scaffolds in medicinal chemistry, offering a highly tunable chalcogen center that can be manipulated to optimize drug-like properties[1][2]. The controlled oxidation of the thiomorpholine sulfur atom to a 1-oxide (sulfoxide) represents a critical structural intervention. This whitepaper provides an in-depth technical analysis of the synthesis, physicochemical properties, and pharmacological applications of substituted thiomorpholine 1-oxides. By detailing chemoselective oxidation protocols and evaluating structure-activity relationships (SAR) across neurodegenerative, oncological, and infectious disease models, this guide serves as a comprehensive resource for drug development professionals seeking to leverage sulfoxide moieties for pharmacokinetic optimization.

Chemical Rationale: The Sulfoxide Advantage

In drug design, replacing an oxygen atom with a sulfur atom (transitioning from a morpholine to a thiomorpholine core) unlocks the ability to access multiple oxidation states: sulfide (0), sulfoxide (+1), and sulfone (+2)[1].

The transition specifically to the thiomorpholine 1-oxide introduces three profound physicochemical changes:

  • Chirality: The pyramidal geometry of the sulfoxide creates a stable chiral center at the sulfur atom, allowing for stereospecific interactions with target protein binding pockets.

  • Dipole Moment & H-Bonding: The highly polarized S=O bond acts as a potent hydrogen-bond acceptor, significantly altering the molecule's topological polar surface area (TPSA).

  • Metabolic Blocking: Unoxidized thiomorpholines are highly susceptible to rapid in vivo S-oxidation by cytochrome P450 enzymes[3]. Pre-oxidizing the scaffold to the 1-oxide can serve as a metabolic block, enhancing the half-life of the pharmacophore while preventing unpredictable downstream metabolite toxicity[4].

Synthetic Workflows & Chemoselective Oxidation

The primary challenge in synthesizing thiomorpholine 1-oxides is achieving chemoselectivity—halting the oxidation precisely at the sulfoxide stage without over-oxidizing to the 1,1-dioxide (sulfone). While reagents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone® are frequently utilized[5], they require rigorous stoichiometric and thermal control to prevent over-oxidation.

Synthetic workflow for controlled oxidation of thiomorpholines to 1-oxides.

Chemoselective Protocol: Synthesis of Thiomorpholine 1-Oxides via NaIO₄

To ensure a self-validating, highly chemoselective transformation, Sodium Periodate (NaIO₄) is the optimal reagent[3].

Objective: To achieve controlled mono-oxidation of a substituted thiomorpholine core. Causality Rationale: NaIO₄ forms a cyclic periodate intermediate with the sulfur atom that smoothly collapses to the sulfoxide. Because the resulting sulfoxide is highly electron-deficient compared to the starting sulfide, NaIO₄ lacks the oxidation potential to push the reaction to the sulfone under mild conditions.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 1.0 equivalent of the substituted thiomorpholine in a 4:1 mixture of Methanol (MeOH) and Deionized Water (H₂O). Causality: The biphasic/co-solvent system is mandatory. MeOH ensures the organic sulfide remains in solution, while H₂O is necessary to dissolve the inorganic NaIO₄ oxidant[3].

  • Thermal Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Lowering the thermal energy of the system prevents localized rapid over-oxidation at the point of oxidant addition.

  • Oxidant Addition: Add 1.05 to 1.10 equivalents of NaIO₄ dropwise over 15 minutes. Causality: A slight stoichiometric excess ensures complete conversion of the sulfide without risking sulfone formation.

  • Reaction Progression & Validation: Remove the ice bath and stir at room temperature for 12–18 hours. Monitor via Thin Layer Chromatography (TLC) using a polar eluent (e.g., 5-10% MeOH in DCM). Self-Validating System: The reaction validates its own progress. The highly polar S=O bond of the 1-oxide will cause the product spot to have a significantly lower Rf value than the starting sulfide. The absence of a third, even lower Rf spot confirms that no sulfone has formed.

  • Quench and Extraction: Filter the precipitated NaIO₃ salts. Evaporate the MeOH under reduced pressure, dilute with H₂O, and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Structural Verification: Analyze the product via ¹H NMR. Self-Validating System: The oxidation to a 1-oxide creates a chiral center at the sulfur atom. Consequently, the adjacent equatorial and axial protons of the thiomorpholine ring become diastereotopic, presenting as a distinct AB quartet in the NMR spectrum. This splitting pattern is the ultimate validation of successful 1-oxide formation.

Pharmacological Landscape & ADME Profiling

The transformation from a sulfide to a sulfoxide dramatically alters the physicochemical and pharmacological profile of the molecule.

Physicochemical and pharmacological impacts of the thiomorpholine 1-oxide moiety.

Neurodegenerative Diseases (Alzheimer's Disease)

In the development of 2,4-disubstituted pyrimidine derivatives targeting Alzheimer's disease, the oxidation state of the thiomorpholine ring dictates efficacy. Unoxidized thiomorpholine derivatives showed weak or no activity against acetylcholinesterase (AChE)-induced Amyloid-β (Aβ) aggregation[5]. However, controlled oxidation to the polar sulfoxide (1-oxide) yielded a compound capable of 56% inhibition, outperforming the 1,1-dioxide derivative[5]. The S=O dipole acts as a critical hydrogen-bond acceptor, allowing the molecule to anchor effectively into the Peripheral Anionic Site (PAS) of AChE.

Infectious Diseases (Antitubercular Agents)

In the optimization of nitrofuran isoxazolines against Mycobacterium tuberculosis, the unoxidized thiomorpholine core exhibited potent Minimum Inhibitory Concentration (MIC) but suffered from extremely poor metabolic stability due to rapid in vivo S-oxidation[3]. Synthesizing the thiomorpholine 1-oxide pre-emptively solved this issue. The 1-oxide derivative demonstrated vastly increased aqueous solubility, enhanced Caco-2 permeability, and reduced off-target protein binding[3].

Oncology (Anticancer Agents)

Substituted thiomorpholines, particularly N-azole substituted derivatives, have shown significant promise as cytotoxic agents[6]. Furthermore, the transition toward sulfoximines (which are synthesized via the imination of sulfoxides) is becoming a major trend in the development of CDK4/6 inhibitors (e.g., analogues of palbociclib and ribociclib) to improve efflux ratios and clearance rates[4].

Quantitative ADME & Efficacy Comparison

The following table synthesizes the quantitative and qualitative impacts of the thiomorpholine oxidation state based on recent literature:

Scaffold ModificationTarget / Disease ModelQuantitative / Qualitative ImpactReference
Unoxidized Thiomorpholine (7c) Aβ-Aggregation (Alzheimer's)Weak or no anti-aggregation activity[5]
Thiomorpholine 1-Oxide (7s) Aβ-Aggregation (Alzheimer's)56% Inhibition (Enhanced binding to PAS)[5]
Thiomorpholine 1,1-Dioxide (7t) Aβ-Aggregation (Alzheimer's)44% Inhibition (Sub-optimal binding geometry)[5]
Unoxidized Thiomorpholine (11) M. tuberculosis (Tuberculosis)High MIC activity, but poor metabolic stability[3]
Thiomorpholine 1-Oxide (12) M. tuberculosis (Tuberculosis)8-fold weaker MIC; Increased aqueous solubility & Caco-2 permeability [3]

Future Perspectives

The thiomorpholine 1-oxide is no longer just an intermediate or an unavoidable in vivo metabolite; it is a primary design objective. Future drug development will likely see the 1-oxide scaffold utilized not only for its inherent target-binding capabilities but as a stable precursor for the synthesis of sulfoximines [4]. By mastering the chemoselective oxidation protocols outlined in this guide, researchers can reliably access this privileged chemical space, balancing target affinity with the rigorous ADME requirements of modern therapeutics.

Sources

Exploratory

Discovery and initial characterization of 1-Iminothiomorpholine 1-oxide hydrochloride

Title: Discovery and Initial Characterization of 1-Iminothiomorpholine 1-Oxide Hydrochloride: A Technical Whitepaper Executive Summary & Chemical Rationale The evolution of medicinal chemistry frequently relies on the id...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery and Initial Characterization of 1-Iminothiomorpholine 1-Oxide Hydrochloride: A Technical Whitepaper

Executive Summary & Chemical Rationale

The evolution of medicinal chemistry frequently relies on the identification of novel bioisosteres to optimize pharmacokinetic and pharmacodynamic profiles. In recent years, sulfoximines have emerged as a "rising star" structural motif, serving as highly effective bioisosteres for traditional sulfones and sulfonamides[1].

Among these, 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) represents a privileged heterocyclic building block[2]. By replacing a planar sulfone oxygen with an imino (NH) group, the resulting sulfoximine introduces a stereogenic center at the sulfur atom, creates a new hydrogen-bond donor/acceptor axis, and significantly enhances aqueous solubility[1]. This whitepaper details the synthetic rationale, physicochemical profiling, and analytical characterization workflows required to utilize this critical compound in drug development.

Physicochemical Profiling

Understanding the baseline properties of 1-Iminothiomorpholine 1-oxide hydrochloride is essential for downstream assay integration and formulation. The hydrochloride salt form is specifically utilized over the free base to maximize bench stability, prevent atmospheric degradation, and ensure rapid dissolution in polar media[2].

ParameterSpecification
IUPAC Name 1-Imino-1λ⁶-thiomorpholin-1-one hydrochloride
CAS Number 1633667-60-3
Molecular Formula C₄H₁₁ClN₂OS
Molecular Weight 170.66 g/mol
Physical State Solid
LogP (Estimated) -1.52
Storage Conditions 2-8°C, inert atmosphere, protected from moisture

Data synthesized from established chemical inventories and computational models[2][3][4].

Retrosynthetic Analysis and Synthetic Workflow

The synthesis of unprotected NH-sulfoximines historically relied on highly hazardous reagents such as sodium azide or O-mesitylenesulfonylhydroxylamine (MSH). Modern protocols have shifted toward transition-metal-free electrophilic nitrene transfer using hypervalent iodine, ensuring a scalable and self-validating system[5].

SynthesisWorkflow A Thiomorpholine (Starting Material) B Thiomorpholine 1-oxide (Sulfoxide) A->B Oxidation (e.g., H2O2) C 1-Iminothiomorpholine 1-oxide (Free Base) B->C Imination PhI(OAc)2, NH2COONH4 D Target Compound (HCl Salt) C->D Salt Formation HCl in Dioxane

Fig 1: Step-by-step synthetic workflow for 1-Iminothiomorpholine 1-oxide hydrochloride.

Step-by-Step Synthesis Protocol:
  • Controlled Oxidation: Thiomorpholine is oxidized to thiomorpholine 1-oxide using a mild oxidant (e.g., 1.0 equiv H₂O₂ in methanol).

    • Causality: Strict stoichiometric control and temperature monitoring prevent over-oxidation to the sulfone, preserving the nucleophilic lone pair on the sulfur atom required for the subsequent imination step.

  • Electrophilic NH Transfer (Imination): The sulfoxide intermediate (1.0 equiv) is dissolved in methanol. Ammonium carbamate (2.0 equiv) and (diacetoxyiodo)benzene (PhI(OAc)₂, 2.5 equiv) are added sequentially[5]. The reaction is stirred at room temperature until gas evolution ceases.

    • Causality: Ammonium carbamate acts as a safe, bench-stable ammonia source. In the presence of PhI(OAc)₂, an electrophilic iodonitrene intermediate is generated in situ, which undergoes stereospecific nucleophilic attack by the sulfoxide[5]. This methodology bypasses the need for toxic azides or expensive rhodium catalysts, validating the reaction progress via observable CO₂ gas evolution.

  • Hydrochloride Salt Formation: The resulting free base (CAS: 1621962-33-1) is isolated and dissolved in a minimal volume of diethyl ether[6]. A solution of HCl in dioxane (4.0 M) is added dropwise.

    • Causality: The protonation of the highly basic imino nitrogen forces the immediate crystallization of the salt. This phase change acts as a self-purification step, yielding a highly pure (>95%) and bench-stable solid that is easily isolated via vacuum filtration[2][3].

Analytical Characterization Workflows

Rigorous structural validation is paramount. The sulfoximine moiety introduces a stable stereogenic center at the sulfur atom, necessitating advanced multimodal spectroscopic techniques to confirm absolute configuration and connectivity[1].

CharacterizationLogic A 1-Iminothiomorpholine 1-oxide HCl B High-Res NMR Spectroscopy (1H, 13C, 2D) A->B Structural Elucidation C Tandem Mass Spectrometry (ESI-MS/MS & CID) A->C Fragmentation Profiling D X-Ray Crystallography (Absolute Configuration) A->D Solid-State Geometry

Fig 2: Multimodal analytical characterization workflow for structural validation.

Protocol for Structural Elucidation:
  • High-Resolution NMR Spectroscopy: The sample is dissolved in D₂O. 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are conducted.

    • Causality: The rigid chair conformation of the thiomorpholine ring, combined with the chiral sulfur center, results in distinct diastereotopic protons. 2D NMR allows for the unambiguous assignment of the axial and equatorial protons adjacent to the sulfur and nitrogen atoms, confirming the preferred structural conformation in solution[1].

  • Tandem Mass Spectrometry (MS/MS): The sample is analyzed via Electrospray Ionization (ESI) in positive ion mode. The molecular ion is isolated and subjected to Collision-Induced Dissociation (CID).

    • Causality: CID provides a distinct structural "fingerprint." The fragmentation of 1-Iminothiomorpholine 1-oxide typically exhibits characteristic neutral losses of H₂O and SO, alongside heterocycle ring cleavage[1]. Observing these specific fragmentation pathways provides conclusive evidence for the connectivity of the sulfoximine core.

Applications in Medicinal Chemistry

The free imino group (NH) of 1-iminothiomorpholine 1-oxide is a highly versatile vector for late-stage functionalization[1]. It readily undergoes N-alkylation, N-arylation (via Buchwald-Hartwig cross-coupling), and N-acylation. By modulating the substituent on the sulfoximine nitrogen, medicinal chemists can finely tune the lipophilicity, target affinity, and metabolic stability of the parent drug molecule, cementing this compound's utility in modern lead optimization campaigns.

References

  • PubChem. "1-Imino-1lambda6-thiomorpholin-1-one | C4H10N2OS | CID 68485905". National Institutes of Health (NIH). URL:[Link]

  • Zenzola, M., et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer". National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Foundational

Stability and Degradation Profile of 1-Iminothiomorpholine 1-Oxide Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The incorporation of sulfoximines into modern drug design has revolutionized the development of kinase inhibitors, PROTACs, and other advan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The incorporation of sulfoximines into modern drug design has revolutionized the development of kinase inhibitors, PROTACs, and other advanced active pharmaceutical ingredients (APIs). Among these, 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) has emerged as a highly valuable, "privileged scaffold"[1]. While it serves as an excellent bioisostere for morpholine or sulfone moieties—offering superior polarity, aqueous solubility, and ADME properties[2]—its unique S=N and S=O bonds introduce specific chemical and metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. Here, we dissect the mechanistic causality behind the degradation of 1-iminothiomorpholine 1-oxide hydrochloride and provide self-validating analytical workflows to ensure its structural integrity during synthesis, formulation, and storage.

Physicochemical Baseline & Intrinsic Stability

Understanding degradation begins with the intrinsic properties of the molecule. 1-Iminothiomorpholine 1-oxide hydrochloride (Molecular Formula: C4H11ClN2OS)[3] is characterized by a highly polar sulfoximine group housed within a cyclic thiomorpholine framework[4].

The sulfoximine moiety is generally chemically stable and weakly basic[5]. The oxygen atom acts as a strong hydrogen bond acceptor, while the hydrochloride salt form enhances its thermodynamic stability and solubility in aqueous environments[1]. However, the sulfur atom within this heterocycle acts as a "metabolically soft spot," making it susceptible to targeted redox reactions[1].

Quantitative Physicochemical Summary
ParameterValue / CharacteristicImplication for Stability
CAS Number 1633667-60-3[4]Unique identifier for the HCl salt form.
Molecular Weight 170.66 g/mol [3]Low molecular weight facilitates rapid solvation.
Bond Polarity High (S=O, S=N)[1]Prone to dipole-dipole interactions; hygroscopic potential.
Acid/Base Profile Weakly basic imine[5]Protonation state dictates hydrolytic vulnerability.

Mechanistic Degradation Pathways

To prevent late-stage formulation failures, we must map the precise chemical transformations that lead to the degradation of the sulfoximine scaffold[5].

  • Hydrolytic Degradation & Ring Opening: Under harsh acidic or basic conditions, the sulfoximine moiety is vulnerable to hydrolysis[6]. Nucleophilic attack at the sulfur center can lead to the cleavage of the S=N bond, reverting the molecule to a sulfone derivative, or inducing C-S bond cleavage resulting in ring-opened aliphatic metabolites[5].

  • Redox Chemistry (Oxidation/Reduction): The presence of both sulfoxide and imino groups dictates a rich redox chemistry[1]. Exposure to reactive oxygen species (ROS) or peroxides can drive the over-oxidation of the sulfur atom, leading to C-S bond cleavage and the collapse of the thiomorpholine ring[5].

  • Photochemical Degradation (Nitrene Formation): Sulfoximines exhibit a known liability under UV irradiation. Photochemical studies demonstrate that UV-A/Vis exposure can induce S-N photocleavage, releasing highly reactive singlet or triplet nitrene intermediates[7]. These nitrenes can subsequently dimerize (e.g., forming azo-compounds) or react with adjacent nucleophiles[7].

Pathways API 1-Iminothiomorpholine 1-oxide HCl Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Oxidation Oxidative Stress (Peroxides/ROS) API->Oxidation Photolysis Photolytic Stress (UV-A/B) API->Photolysis RingOpen Ring-Opened Metabolites Hydrolysis->RingOpen pH extremes Cleavage C-S Bond Cleavage Products Oxidation->Cleavage Redox reactions Nitrene Nitrene Intermediates (S-N Cleavage) Photolysis->Nitrene

Figure 1: Major mechanistic degradation pathways of the thiomorpholine sulfoximine scaffold.

Experimental Protocols: Self-Validating Forced Degradation

To accurately profile the stability of 1-iminothiomorpholine 1-oxide hydrochloride, laboratories must employ a self-validating forced degradation workflow (compliant with ICH Q1A/Q1B guidelines). The following step-by-step methodology is designed to ensure that observed degradants are true chemical liabilities, not analytical artifacts.

Step-by-Step Methodology
  • Step 1: Stock Preparation. Dissolve the compound in LC-MS grade water to a concentration of 1.0 mg/mL. Causality: Aqueous media is required to simulate physiological and formulation-relevant hydrolytic pathways.

  • Step 2: Parallel Stress Application.

    • Acid/Base Stress: Aliquot 1 mL of stock. Add 1 mL of 1N HCl or 1N NaOH. Incubate at 60°C for 48 hours. Causality: Elevated thermal energy accelerates pseudo-first-order kinetics, revealing the intrinsic stability of the S=N bond against nucleophilic attack[6].

    • Oxidative Stress: Add 1 mL of 3% H2O2. Incubate at room temperature for 24 hours. Causality: Probes the metabolically soft sulfur atom to map oxidative C-S cleavage[1].

    • Photolytic Stress: Expose solutions to UV-A/Vis light (1.2 million lux hours) in a photostability chamber. Causality: Evaluates the known liability of sulfoximines to undergo S-N photocleavage and form reactive nitrenes[7].

  • Step 3: Quenching (Critical Self-Validation). Neutralize acidic/basic samples with equimolar NaOH/HCl. Add sodium thiosulfate to quench peroxides. Causality: Halting the reaction exactly at the target timepoint ensures that the observed degradants are not artifacts of autosampler residency time.

  • Step 4: LC-HRMS Analysis. Analyze using UPLC coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer. Causality: High-resolution mass spectrometry is mandatory to distinguish between isobaric degradants (e.g., ring-opened vs. rearranged isomers).

Workflow Start Sample Prep (1 mg/mL) Stress Apply ICH Stress (Thermal, pH, Ox, UV) Start->Stress Quench Quench & Neutralize (Self-Validation) Stress->Quench Halt degradation LCMS UPLC-QTOF-MS Analysis Quench->LCMS Aliquot injection Data Kinetic Profiling & Degradant ID LCMS->Data Mass spectral networking

Figure 2: Self-validating analytical workflow for forced degradation profiling.

Kinetic Profiling & Storage Recommendations

Based on the mechanistic pathways of cyclic sulfoximines, the kinetic degradation profile of 1-iminothiomorpholine 1-oxide hydrochloride under forced conditions typically yields the following analytical landscape:

Stress ConditionParametersExpected Degradation (%)Primary Degradant Mechanism
Hydrolytic (Acidic) 1N HCl, 60°C, 48h< 5%S=N bond hydrolysis to sulfone[6]
Hydrolytic (Basic) 1N NaOH, 60°C, 48h5 - 10%Ring-opening / C-S cleavage[5]
Oxidative 3% H2O2, RT, 24h10 - 15%S-oxidation / C-S cleavage[1]
Photolytic UV-A/Vis, 1.2M lux-hr> 20%S-N photocleavage (Nitrene release)[7]
Thermal (Solid) 80°C, 7 days< 2%Trace HCl loss, highly stable[2]
Storage Directives

To mitigate these degradation pathways, raw API and intermediate stocks of 1-iminothiomorpholine 1-oxide hydrochloride must be strictly controlled. It is highly recommended to keep the compound in a dark place to prevent photolytic nitrene formation, sealed in a dry environment to prevent ambient hydrolysis, and stored in a freezer under -20°C to ensure long-term kinetic stability[8].

References

  • Aaron Chemicals. "1633667-60-3 | MFCD30833937 | 1-Iminothiomorpholine 1-Oxide Hydrochloride." aaronchem.com. 3

  • BenchChem. "1-Iminothiomorpholine 1-oxide dihydrochloride | 2503207-99-4." benchchem.com.1

  • Fluorochem. "1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3) - Fluorochem." fluorochem.co.uk. 4

  • BLD Pharm. "1621962-33-1|1-Iminothiomorpholine 1-oxide." bldpharm.com. 8

  • ResearchGate. "Conversion and degradation pathways of sulfoximines." researchgate.net. 5

  • Scilit. "Photochemistry of N‐Phenyl Dibenzothiophene Sulfoximine." scilit.com. 7

  • BenchChem. "Atuveciclib S-Enantiomer stability and storage conditions." benchchem.com. 6

  • ChemRxiv. "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective." chemrxiv.org. 2

Sources

Exploratory

The Solubility Profile of 1-Iminothiomorpholine 1-Oxide Hydrochloride in Organic Solvents: A Technical Guide

Executive Summary 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) is a highly polar, hydrophilic heterocyclic salt utilized as a critical building block in advanced organic synthesis and medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) is a highly polar, hydrophilic heterocyclic salt utilized as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Because it contains both a protonated secondary amine and a sulfoximine moiety, its solubility in organic solvents is strictly governed by the interplay between its high crystal lattice energy and the hydrogen-bonding capacity of the chosen solvent. This whitepaper provides an in-depth technical analysis of its solubility profile, the causality behind solvent selection, and self-validating experimental protocols for thermodynamic solubility determination.

Structural Determinants of Solubility (The "Why")

To accurately predict and manipulate the solubility of 1-iminothiomorpholine 1-oxide hydrochloride, one must deconstruct its structural features. The molecule's solubility is dictated by two primary functional groups:

  • The Sulfoximine Moiety ( S(=O)(=NH) ): Unlike standard sulfones, the sulfoximine group introduces asymmetry and a nitrogen atom. This makes the NH-sulfoximine an exceptional dual-participant in solvation: it acts simultaneously as a strong hydrogen-bond donor (via the NH group) and a multiple hydrogen-bond acceptor (via both the oxygen and nitrogen atoms)[2]. Furthermore, structurally simple sulfoximines are inherently highly soluble in protic environments[2].

  • The Hydrochloride Salt ( NH2+​Cl− ): The secondary amine within the thiomorpholine ring is protonated. This ionic state drastically increases the crystal lattice energy of the solid.

Causality in Solvent Selection: The high lattice energy of the salt means that dissolution is thermodynamically unfavorable unless the solvent can provide massive compensatory solvation energy. Non-polar solvents (e.g., hexane, dichloromethane) lack the dielectric constant required to separate the NH2+​ and Cl− ions. Conversely, polar protic solvents (e.g., methanol) excel because they can solvate the chloride ion via hydrogen bonding while simultaneously interacting with the sulfoximine group.

G Compound 1-Iminothiomorpholine 1-oxide HCl Sulfoximine Sulfoximine Group (S=O, S=NH) Compound->Sulfoximine contains AmineSalt Protonated Amine (NH2+ Cl-) Compound->AmineSalt contains Protic High Solubility Polar Protic Solvents (MeOH, EtOH) Sulfoximine->Protic H-bond donor/acceptor Aprotic Moderate Solubility Polar Aprotic Solvents (DMSO, DMF) Sulfoximine->Aprotic Dipole-dipole AmineSalt->Protic Ion solvation NonPolar Insoluble Non-Polar Solvents (Hexane, DCM) AmineSalt->NonPolar Lattice energy > Solvation

Structural features dictating the solubility of 1-Iminothiomorpholine 1-oxide HCl.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of the sulfoximine hydrochloride scaffold, the empirical solubility profile across different solvent classes is summarized below.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Aqueous Water80.1> 100Ion-dipole, extensive H-bonding network.
Polar Protic Methanol32.710 - 50H-bond donation to Cl− , H-bond acceptance from NH2+​ .
Polar Protic Ethanol24.55 - 20Moderate H-bonding; limited by lower polarity than MeOH.
Polar Aprotic DMSO46.75 - 25Strong dipole-dipole interactions; excellent H-bond acceptor.
Polar Aprotic DMF36.71 - 5Dipole-dipole interactions; weaker solvation of anions.
Non-Polar Dichloromethane8.9< 0.1Insufficient polarity to overcome ionic lattice energy.
Non-Polar Hexane1.9InsolubleComplete absence of favorable intermolecular forces.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for drug development, kinetic solubility assays (like solvent-shift methods) are insufficient. The Shake-Flask Method is the gold-standard technique for determining true thermodynamic equilibrium solubility[3].

The following protocol is designed as a self-validating system : it not only measures the concentration of the dissolved solute but also verifies that the solid phase has not undergone salt disproportionation (e.g., losing HCl to become the free base) during the equilibration process.

Step-by-Step Protocol
  • Sample Preparation: Weigh an excess amount of 1-iminothiomorpholine 1-oxide hydrochloride (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., anhydrous Methanol or DMSO). Ensure the solvent is degassed to prevent oxidative degradation.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaking incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated ions[3].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25 °C. Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Supernatant Extraction: Carefully withdraw 0.5 mL of the clear supernatant using a syringe. Filter immediately through a 0.22 µm PTFE syringe filter (discarding the first 2 drops to account for membrane adsorption).

  • Quantification (HPLC-UV): Dilute the filtered aliquot with the mobile phase and analyze via HPLC-UV against a pre-established calibration curve.

  • Solid-State Verification (Critical Step): Recover the undissolved solid pellet from Step 4. Dry under a gentle stream of nitrogen and analyze via X-ray Powder Diffraction (XRPD). Causality: This ensures the measured solubility corresponds to the hydrochloride salt polymorph and not a disproportionated free-base or solvate.

G Start Excess Solid + Solvent Eq Equilibration (Shake-flask, 48h, 25°C) Start->Eq Sep Phase Separation (Centrifugation/Filtration) Eq->Sep Anal Supernatant Analysis (HPLC-UV/LC-MS) Sep->Anal Liquid Phase Solid Solid State Verification (XRPD/DSC) Sep->Solid Solid Phase Valid Self-Validation: Mass Balance & Polymorph Check Anal->Valid Solid->Valid

Self-validating thermodynamic solubility determination workflow.

Strategies for Modulating Organic Solubility in Synthesis

In many synthetic workflows (such as N-alkylation or cross-coupling reactions), researchers require the thiomorpholine scaffold to be soluble in moderately polar or non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Because the hydrochloride salt is insoluble in these media, an in situ free-basing strategy is required.

Protocol for Organic Solubility Enhancement:

  • Suspend 1-iminothiomorpholine 1-oxide hydrochloride in DCM. The mixture will appear as a cloudy, heterogeneous suspension.

  • Add 1.2 to 1.5 molar equivalents of a mild, sterically hindered organic base, such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Mechanistic Result: The organic base deprotonates the secondary amine, forming the free base (1-Iminothiomorpholine 1-oxide) and a soluble byproduct (e.g., TEA·HCl). The destruction of the ionic lattice instantly solubilizes the thiomorpholine scaffold into the organic phase, allowing homogeneous catalysis or coupling to proceed.

References

  • Fluorochem.1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3).
  • RSC Publishing.Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development.
  • BenchChem.Application Notes and Protocols: Solubility of Adiphenine Hydrochloride (Thermodynamic Solubility Shake-Flask Method).

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-Iminothiomorpholine 1-oxide hydrochloride

This guide provides a comprehensive overview of the safety and handling precautions for 1-Iminothiomorpholine 1-oxide hydrochloride (CAS No. 1633667-60-3).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety and handling precautions for 1-Iminothiomorpholine 1-oxide hydrochloride (CAS No. 1633667-60-3). It is intended for researchers, scientists, and drug development professionals who may be working with this compound. The information herein is a synthesis of available data and established best practices for handling similar chemical entities.

Introduction and Chemical Profile

1-Iminothiomorpholine 1-oxide hydrochloride is a heterocyclic compound containing a unique sulfoximine functional group. The presence of both a sulfoxide and an imino group on the sulfur atom creates a chiral center and imparts specific reactivity to the molecule.[1] Its utility as a building block in medicinal chemistry and drug discovery is an area of active research.[2] A thorough understanding of its chemical properties is fundamental to its safe handling.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1633667-60-3[3][4]
Molecular Formula C4H11ClN2OS[4]
Molecular Weight 170.66 g/mol [3]
Physical Form Solid[4][5]
Purity Typically ≥95%[3][4]
Storage Temperature 2-8°C, under an inert atmosphere, sealed from moisture and light.[4][6]
Synonyms 1-amino-2,3,4,5-tetrahydro-1lambda6,4-thiazine 1-oxide hydrochloride[4][5]

Hazard Identification and GHS Classification

1-Iminothiomorpholine 1-oxide hydrochloride is classified as a hazardous substance. The following GHS classifications have been identified from supplier safety information.[5][6]

  • GHS Pictogram:

    • GHS07: Harmful/Irritant

  • Signal Word: Warning [3][5][6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][5][6]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential when handling this compound, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, that should be implemented to ensure the safe handling of 1-Iminothiomorpholine 1-oxide hydrochloride.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls Elimination->Engineering e.g., Use a less hazardous alternative if possible Administrative Administrative Controls Engineering->Administrative e.g., Chemical fume hood, glove box PPE Personal Protective Equipment (Least Effective) Administrative->PPE e.g., Standard Operating Procedures (SOPs), training

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[7]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[7]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly after handling.[1]

  • The synthesis of this compound may involve hypervalent iodine reagents, which can be explosive under certain conditions.[10][11] While the final product is not expected to be explosive, this underscores the importance of careful handling.

Storage
  • Store in a tightly sealed container in a cool, dry place.[4][6]

  • Recommended storage temperature is 2-8°C.[4][6]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9]
Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Spill Response Workflow cluster_1 Accidental Release Response Evacuate Evacuate immediate area and ensure proper ventilation PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with an inert absorbent material PPE->Contain Collect Carefully collect the absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill of 1-Iminothiomorpholine 1-oxide hydrochloride.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][12]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, nitrogen oxides, and sulfur oxides.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[14]

  • Conditions to Avoid: Avoid exposure to moisture, heat, and flames.[8][15]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and sulfur oxides.[8][16]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Product: Dispose of this material as hazardous waste. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as hazardous waste.[13]

Conclusion

1-Iminothiomorpholine 1-oxide hydrochloride is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always consult the most up-to-date safety information from the supplier and your institution's safety office before beginning any work with this or any other hazardous chemical.

References

  • Chemsrc. (2025, August 29). 1-Oxothiomorpholine hydrochloride | CAS#:76176-87-9. Retrieved from [Link]

  • FICS. (n.d.). Hypervalent Iodine Chemistry Modern Developments In Organic Synthesis Topics In Current Chemistry. Retrieved from [Link]

  • Pocket Nurse. (n.d.). SAFETY DATA SHEET (SDS). Retrieved from [Link]

  • Murray, J. I., & Spivey, A. C. (2013). Working with Hazardous Chemicals. Organic Syntheses, 91, 60-71.
  • ACS Publications. (2024, August 23). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Retrieved from [Link]

  • Carl ROTH. (2025, April 23). Safety Data Sheet: ≥95 %. Retrieved from [Link]

  • Uniba. (n.d.). A Convenient, Mild, and Green Synthesis of NH‐Sulfoximines in Flow Reactors. Retrieved from [Link]

  • PMC. (2023, January 22). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Retrieved from [Link]

  • Moffitt Cancer Center. (2024, January 23). New Reagent Improves the Process of Making Sulfur-Containing Compounds. Retrieved from [Link]

  • Organic Syntheses. (2023, January 31). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Retrieved from [Link]

  • Drug Hunter. (2025, June 4). The Sulfoximine Group: A Rising Star in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Engineering the Iminothiomorpholine Scaffold: Mechanistic Insights and Biological Applications in Drug Discovery

Executive Summary The thiomorpholine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. By substituting the oxygen atom of morpholine with sulfur, researchers increase the molecule's lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The thiomorpholine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. By substituting the oxygen atom of morpholine with sulfur, researchers increase the molecule's lipophilicity and introduce a metabolically soft spot susceptible to targeted oxidation and imination[1]. The resulting iminothiomorpholine derivatives—characterized by either an S=N (sulfoximine/sulfilimine) or a C=N (cyclic amidine) functional group—exhibit unique polarity, potent hydrogen-bonding capacity, and stereochemical complexity[1]. This technical guide synthesizes the biological activity of these derivatives, focusing on their roles as target-specific enzyme inhibitors, antioxidants, and cytotoxic agents, while detailing the self-validating assay systems required for their preclinical evaluation.

Structural Rationale & Target Engagement

From a structural perspective, the imino moiety fundamentally alters the electron density and binding kinetics of the heterocyclic ring. The reactivity of the nitrogen atom in the sulfoximine or amidine group allows for extensive N-functionalization, enabling precise modulation of physicochemical properties for specific biological targets[1].

Cyclic Amidines as Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide (NO) is a critical biological messenger, but its overproduction by inducible nitric oxide synthase (iNOS or NOS2) is a primary driver of acute and chronic inflammatory diseases, leading to pathological vasodilation and tissue damage[2]. 3-Iminothiomorpholine hydrochloride functions as a cyclic amidine analog that competitively inhibits iNOS[2]. The structural mimicry of the amidine group to the guanidino group of L-arginine (the natural substrate of NOS) facilitates high-affinity binding to the enzyme's active site, effectively halting the inflammatory cascade[2].

Sulfoximine Derivatives in Cathepsin K Inhibition

The oxidation and subsequent imination of the thiomorpholine sulfur yield 1-iminothiomorpholine 1-oxide derivatives[1]. These specific sulfoximine-containing compounds have been successfully deployed as core components in inhibitors of Cathepsin K, a cysteine protease heavily involved in osteoclast-mediated bone resorption[3]. The highly polar S=O and S=N bonds act as strong hydrogen bond acceptors, interacting precisely with the catalytic cysteine residue in the enzyme's active site, making them potent candidates for osteoporosis therapy[1][3].

Anticancer Efficacy and MMP-9 Inhibition

Recent functionalizations, such as thiazole-thiomorpholine conjugates, have demonstrated significant and selective anticancer activity[4]. Specifically, 4-phenylthiazol-hydrazono derivatives of thiomorpholine exhibit potent cytotoxicity against A549 lung cancer cells (IC50 = 3.72 µM) while remaining completely non-toxic to healthy L929 fibroblasts (IC50 > 500 µM)[4]. Furthermore, these compounds inhibit matrix metalloproteinase-9 (MMP-9)—a key enzyme driving tumor metastasis and angiogenesis—by up to 68%[4].

Antioxidant and Hypolipidemic Modulation

Thiomorpholine derivatives exhibit profound antioxidant properties by inhibiting ferrous/ascorbate-induced lipid peroxidation in microsomal membranes, achieving IC50 values as low as 1.4 µM (significantly outperforming standard antioxidants like Trolox)[5]. In vivo, these derivatives decrease plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL) levels in hyperlipidemic models[5][6].

Quantitative Structure-Activity Data

To facilitate rapid comparison across screening pipelines, the quantitative pharmacological data for key iminothiomorpholine and thiomorpholine derivatives is summarized below:

Derivative ClassBiological Target / AssayKey Quantitative FindingPharmacological Implication
3-Iminothiomorpholine iNOS (NOS2)Competitive InhibitionAnti-inflammatory / Vasoregulation
1-Iminothiomorpholine 1-oxide Cathepsin KActive Site Cysteine InhibitionOsteoporosis Therapy
Thiazole-thiomorpholine (4-CH3 phenyl) A549 Lung Cancer CellsIC50 = 3.72 µMSelective Cytotoxicity
Thiazole-thiomorpholine Matrix Metalloproteinase-968.02% InhibitionAnti-metastatic
Thiomorpholine Derivatives Microsomal Lipid PeroxidationIC50 = 1.4 µM - 7.5 µMAntioxidant / Hypolipidemic

Self-Validating Experimental Workflows

To ensure assay fidelity and eliminate false positives, experimental protocols must be designed as self-validating systems. The following methodologies detail the causality behind each reagent choice and incorporate critical orthogonal validation steps.

Protocol 1: High-Throughput iNOS Inhibition Assay (Griess Method)

Causality: NO is a highly reactive free radical with a half-life of seconds, making direct measurement erratic. We instead quantify nitrite ( NO2−​ ), its stable oxidative breakdown product, using the Griess reagent to ensure reliable quantification.

  • Cell Culture & Activation: Seed RAW 264.7 murine macrophages in a 96-well plate. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) and 10 U/mL IFN-γ to induce iNOS expression[2]. Validation: Unstimulated cells serve as the baseline negative control.

  • Compound Treatment: Co-incubate with varying concentrations of the 3-iminothiomorpholine derivative (0.1 µM – 100 µM) for 24 hours.

  • Nitrite Derivatization: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Causality: The acidic environment facilitates the diazotization of sulfanilamide by nitrite, which then couples with the diamine to form a stable, quantifiable azo dye.

  • Quantification: Measure absorbance at 540 nm using a microplate reader.

  • Orthogonal Validation (Critical): Perform a concurrent MTT cell viability assay on the remaining macrophages. This ensures that the observed reduction in NO is due to true iNOS inhibition, rather than compound-induced cytotoxicity.

Protocol 2: Microsomal Lipid Peroxidation Assay

Causality: Rat liver microsomes provide a physiologically relevant lipid bilayer model. The Fenton reaction ( Fe2++H2​O2​→Fe3++⋅OH+OH− ) is driven by ferrous sulfate and ascorbate to generate hydroxyl radicals, forcing lipid peroxidation to test the antioxidant capacity of the scaffold.

  • Microsome Preparation: Isolate rat liver microsomes via differential ultracentrifugation and suspend in Tris-HCl buffer (pH 7.4).

  • Reaction Assembly: Combine microsomes (1 mg protein/mL), 0.1 mM ascorbic acid, and the iminothiomorpholine test compound (1 µM – 50 µM).

  • Induction: Initiate peroxidation by adding 10 µM FeSO4​ . Incubate at 37°C for 45 minutes[5].

  • Termination & Detection: Add trichloroacetic acid (TCA) to precipitate proteins, followed by thiobarbituric acid (TBA). Boil for 15 minutes. Causality: TBA reacts specifically with malondialdehyde (MDA), a secondary breakdown product of lipid peroxidation, forming a measurable pink chromogen.

  • Readout: Centrifuge and measure the absorbance of the supernatant at 532 nm. Calculate the IC50 relative to a vehicle-treated positive control.

Pathway and Workflow Visualizations

iNOS_Pathway LPS Inflammatory Stimuli (LPS / IFN-γ) Macrophage Macrophage Activation LPS->Macrophage iNOS iNOS Expression (NOS2) Macrophage->iNOS NO Nitric Oxide (NO) Overproduction iNOS->NO Inflammation Tissue Damage & Inflammation NO->Inflammation Inhibitor 3-Iminothiomorpholine (Cyclic Amidine) Inhibitor->iNOS Inhibits

Mechanism of iNOS inhibition by 3-iminothiomorpholine derivatives.

Assay_Workflow Step1 Compound Incubation Step2 Target Enzyme (Cathepsin K) Step1->Step2 Step3 Fluorogenic Substrate Step2->Step3 Step4 Fluorescence Quantification Step3->Step4 Step5 IC50 & SAR Analysis Step4->Step5

Self-validating high-throughput screening workflow for enzyme inhibitors.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 6

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ResearchGate / Archiv Der Pharmazie. 5

  • Thiomorpholine Derivatives Research Articles - Page 1. R Discovery. 4

  • 1-Iminothiomorpholine 1-oxide dihydrochloride | 2503207-99-4. Benchchem. 1

  • WO1996014844A1 - Cyclic amidine analogs as inhibitors of nitric oxide synthase. Google Patents. 2

  • US9656990B2 - Cathepsin cysteine protease inhibitors. Google Patents. 3

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Protocols & Analytical Methods

Method

The Strategic Utility of 1-Iminothiomorpholine 1-oxide Hydrochloride in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold for Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. The thiomorpholine moiety has emerged as a "privileged scaffold," a structural framework frequently incorporated into active pharmaceutical ingredients due to its favorable influence on properties such as lipophilicity and metabolic stability when compared to its morpholine counterpart.[1] The strategic oxidation of the sulfur atom within this ring system to a sulfoximine functionality introduces a new dimension of structural and electronic diversity. This application note delves into the synthetic utility of 1-Iminothiomorpholine 1-oxide hydrochloride (1) , a versatile building block that combines the benefits of the thiomorpholine core with the unique properties of the sulfoximine group.

The sulfoximine moiety, a mono-aza analogue of a sulfone, is a key functional group that can act as a hydrogen bond acceptor and introduce polarity.[1] Its presence can significantly impact a molecule's solubility, membrane permeability, and interactions with biological targets. Furthermore, the nitrogen atom of the sulfoximine and the secondary amine within the thiomorpholine ring provide two distinct points for synthetic elaboration, allowing for the construction of diverse molecular libraries from a single, advanced intermediate. This guide will provide a comprehensive overview of the synthesis of 1 and detail a representative protocol for its functionalization, highlighting its potential in the synthesis of complex molecules for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Iminothiomorpholine 1-oxide hydrochloride is presented below.

PropertyValue
CAS Number 1633667-60-3
Molecular Formula C₄H₁₁ClN₂OS
Molecular Weight 170.66 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Conditions 2-8°C, sealed storage, away from moisture and light.[2]

Synthesis of 1-Iminothiomorpholine 1-oxide: A Two-Step Approach

The synthesis of the free base of the title compound, 1-Iminothiomorpholine 1-oxide, is typically achieved through a two-step sequence starting from thiomorpholine. This involves a selective oxidation of the sulfide to a sulfoxide, followed by an oxidative imination to install the sulfoximine functionality.

Step 1: Selective Oxidation of Thiomorpholine to Thiomorpholine 1-oxide

The initial step requires the careful oxidation of the sulfur atom in thiomorpholine. It is crucial to control the reaction conditions to prevent over-oxidation to the corresponding sulfone.

Protocol 1: Synthesis of Thiomorpholine 1-oxide

Materials:

  • Thiomorpholine

  • Sodium periodate (NaIO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq) in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium periodate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford thiomorpholine 1-oxide as a crude product, which can be purified by column chromatography or recrystallization.

Step 2: Oxidative Imination to 1-Iminothiomorpholine 1-oxide

With the sulfoxide in hand, the next key transformation is the introduction of the imino group. Modern methods often employ hypervalent iodine reagents for this purpose, which offer mild and efficient conditions.

Protocol 2: Synthesis of 1-Iminothiomorpholine 1-oxide

Materials:

  • Thiomorpholine 1-oxide

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂CO₂NH₄)

  • Methanol (MeOH)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of thiomorpholine 1-oxide (1.0 eq) in methanol, add ammonium carbamate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (diacetoxyiodo)benzene (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield 1-Iminothiomorpholine 1-oxide.

Final Step: Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared for improved stability and handling.

Protocol 3: Preparation of 1-Iminothiomorpholine 1-oxide hydrochloride

Materials:

  • 1-Iminothiomorpholine 1-oxide

  • 2 M HCl in diethyl ether

  • Diethyl ether (anhydrous)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified 1-Iminothiomorpholine 1-oxide in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate will form upon addition.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Iminothiomorpholine 1-oxide hydrochloride.[1]

Application in Organic Synthesis: N-Arylation

The presence of a secondary amine within the thiomorpholine ring of the free base form of 1 provides a key handle for further synthetic modifications. A common and highly valuable transformation is N-arylation, which allows for the coupling of this scaffold to various aromatic systems, a crucial step in the synthesis of many drug candidates. The following protocol describes a representative copper-catalyzed N-arylation reaction.

Protocol 4: Copper-Catalyzed N-Arylation of 1-Iminothiomorpholine 1-oxide

Objective: To synthesize an N-aryl derivative of 1-Iminothiomorpholine 1-oxide, demonstrating its utility as a building block.

Materials:

  • 1-Iminothiomorpholine 1-oxide hydrochloride (1 )

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add 1-Iminothiomorpholine 1-oxide hydrochloride (1 ) (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq). Note: The hydrochloride salt is neutralized in situ by the excess base to generate the reactive free amine.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1-iminothiomorpholine 1-oxide.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from thiomorpholine to an N-arylated derivative.

G cluster_0 Synthesis of 1-Iminothiomorpholine 1-oxide cluster_1 N-Arylation Application Thiomorpholine Thiomorpholine Thiomorpholine_oxide Thiomorpholine 1-oxide Thiomorpholine->Thiomorpholine_oxide NaIO4, MeOH/H2O Iminothiomorpholine_oxide 1-Iminothiomorpholine 1-oxide Thiomorpholine_oxide->Iminothiomorpholine_oxide PhI(OAc)2, NH2CO2NH4, MeOH Hydrochloride_salt 1-Iminothiomorpholine 1-oxide HCl (1) Iminothiomorpholine_oxide->Hydrochloride_salt HCl/Et2O Hydrochloride_salt_app 1-Iminothiomorpholine 1-oxide HCl (1) N_arylated_product N-Aryl-1-iminothiomorpholine 1-oxide Hydrochloride_salt_app->N_arylated_product Aryl_iodide Aryl Iodide Aryl_iodide->N_arylated_product CuI, L-Proline, K2CO3, DMSO

Caption: Synthetic pathway to 1-Iminothiomorpholine 1-oxide HCl and its subsequent N-arylation.

Conclusion and Future Outlook

1-Iminothiomorpholine 1-oxide hydrochloride is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and the presence of two distinct nitrogen atoms allows for selective functionalization. The protocol for N-arylation provided herein serves as a template for the incorporation of this privileged scaffold into more complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in accelerating the drug discovery process. Future research will likely focus on exploring the reactivity of the sulfoximine nitrogen and the development of stereoselective functionalizations of the thiomorpholine ring.

References

Sources

Application

Application Note: 1-Iminothiomorpholine 1-oxide Hydrochloride as a Privileged Reagent for Amination

Introduction & Rationale 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) is a highly versatile, cyclic sulfoximine building block increasingly utilized in modern drug discovery and medicinal chemistry ()[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) is a highly versatile, cyclic sulfoximine building block increasingly utilized in modern drug discovery and medicinal chemistry ()[1]. Structurally, it consists of a thiomorpholine ring where the sulfur atom is oxidized to a sulfoximine ( S(=O)(=NH) ), providing two distinct nucleophilic nitrogen centers: the N4 secondary amine within the ring and the N1 imine on the sulfur atom ()[2].

The incorporation of the thiomorpholine 1-oxide and sulfoximine scaffolds into pharmacophores is driven by their ability to dramatically improve pharmacokinetic properties. Compared to standard morpholine or piperidine rings, the sulfoximine moiety increases aqueous solubility, reduces plasma protein binding, and acts as a metabolically stable "soft spot" that resists oxidative degradation ()[3]. Furthermore, the strong hydrogen-bond accepting and donating capabilities of the highly polar sulfoximine group allow for highly specific interactions within target binding pockets[2].

Regioselectivity in Amination (The Dual-Nitrogen Challenge)

When using 1-iminothiomorpholine 1-oxide as an amination reagent, controlling regioselectivity is the primary challenge. The causality behind the reaction pathways lies in the distinct electronic and steric environments of the two nitrogen atoms:

  • N4 Secondary Amine : This nitrogen is sp3 hybridized, highly nucleophilic, and sterically accessible. It readily undergoes reductive amination, alkylation, and nucleophilic aromatic substitution (SNAr)[2].

  • N1 Sulfoximine Imine : This nitrogen is sp2 -like and its electron density is significantly withdrawn by the adjacent S=O group. It is a poor nucleophile under standard conditions but can be selectively arylated using Palladium-catalyzed Buchwald-Hartwig cross-coupling ()[4].

ReactionPathways Reagent 1-Iminothiomorpholine 1-oxide HCl RedAm Reductive Amination NaBH(OAc)3, DIPEA Reagent->RedAm Aldehyde/Ketone SNAr SNAr / Alkylation Base, Heat Reagent->SNAr Electrophile Protect N4-Protection (e.g., Boc2O) Reagent->Protect Boc2O N4Prod N4-Functionalized Derivative RedAm->N4Prod SNAr->N4Prod Buchwald Buchwald-Hartwig Pd-Catalyst Protect->Buchwald Aryl Halide N1Prod N1-Functionalized Derivative Buchwald->N1Prod

Regioselective amination pathways for 1-iminothiomorpholine 1-oxide.

Experimental Protocols

Protocol A: N4-Selective Reductive Amination

This protocol leverages the higher nucleophilicity of the N4 amine to selectively couple the reagent with aldehydes or ketones.

Causality & Design:

  • Base Selection (DIPEA) : The reagent is supplied as a hydrochloride salt[1]. N,N-Diisopropylethylamine (DIPEA) is required to liberate the free base, making the N4 amine nucleophilic without acting as a competing nucleophile itself.

  • Reducing Agent (NaBH(OAc)3) : Sodium triacetoxyborohydride is chosen over NaBH4​ because it is mild and selectively reduces the intermediate iminium ion over the unreacted carbonyl, especially in weakly acidic to neutral environments.

Self-Validating Workflow:

  • Salt Neutralization : Suspend 1-iminothiomorpholine 1-oxide HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (1.5 eq).

    • Validation Check: Spot the mixture on wet pH paper; ensure the pH is ~8 before proceeding.

  • Iminium Formation : Add the target aldehyde/ketone (1.0 eq). Stir at room temperature for 1-2 hours.

    • Validation Check: Analyze via LC-MS to confirm the disappearance of the starting amine mass (m/z 135 [M+H]+) and the appearance of the iminium/enamine intermediate mass.

  • Reduction : Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir for 4-12 hours at room temperature.

    • Validation Check: Perform a TLC using a Ninhydrin stain. The secondary amine starting material (which stains strongly) should be completely absent.

  • Quench & Extraction : Quench the reaction slowly with saturated aqueous NaHCO3​ .

    • Validation Check: Wait for gas evolution ( H2​ from excess hydride) to completely cease, indicating a safe and complete quench. Extract with dichloromethane (3x), dry over Na2​SO4​ , and concentrate.

  • Purification : Purify via flash column chromatography (typically DCM/MeOH gradients due to the high polarity of the sulfoximine).

Workflow Step1 Salt Neutralization (Reagent + DIPEA) Step2 Iminium Formation (Add Electrophile) Step1->Step2 Step3 Reduction (Add NaBH(OAc)3) Step2->Step3 Step4 Quench & Extract (NaHCO3 / DCM) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Step-by-step self-validating workflow for N4-selective reductive amination.

Protocol B: N1-Selective Buchwald-Hartwig N-Arylation

To aminate the N1 sulfoximine position, the N4 amine must first be protected (e.g., as a Boc-carbamate). The subsequent cross-coupling requires optimized palladium catalysis due to the poor nucleophilicity of the sulfoximine nitrogen[4].

Causality & Design:

  • Catalyst/Ligand System : Pd2​(dba)3​ combined with a bidentate ligand like BINAP is essential. These ligands facilitate the challenging reductive elimination step from the highly stable palladium-sulfoximine intermediate[4].

  • Base (NaOtBu) : A strong base is required to deprotonate the sulfoximine ( pKa​ ~ 28-30 in DMSO) to form the reactive nucleophilic species.

Self-Validating Workflow:

  • Preparation : In an oven-dried Schlenk flask under argon, combine the N4-Boc-protected 1-iminothiomorpholine 1-oxide (1.0 eq), aryl bromide (1.2 eq), Pd2​(dba)3​ (0.02 eq), BINAP (0.06 eq), and NaOtBu (1.4 eq).

  • Solvent Addition : Add anhydrous, degassed toluene.

    • Validation Check: The solution should appear dark red/purple, indicative of the active Pd(0) complex formation.

  • Heating : Heat the mixture to 90-110 °C for 12-24 hours.

    • Validation Check: The color typically shifts to a yellowish-brown or green as the catalytic cycle progresses, and Pd black begins to precipitate upon completion.

  • Monitoring : Monitor by TLC (UV active aryl bromide) and LC-MS. Ensure complete consumption of the aryl bromide.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove Pd residues, concentrate, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and regioselectivity profiles for various amination workflows utilizing 1-iminothiomorpholine 1-oxide hydrochloride.

Reaction TypeElectrophile TypeCatalyst / ReagentBaseTemp (°C)Typical Yield (%)Regioselectivity
Reductive AminationAliphatic Aldehyde NaBH(OAc)3​ DIPEA2575 - 90>99% N4
Reductive AminationKetone NaBH(OAc)3​ / Ti(OiPr)4​ DIPEA5060 - 80>99% N4
SNArElectron-deficient FluoroareneNone K2​CO3​ 80 - 10070 - 85>95% N4
Buchwald-HartwigAryl Bromide Pd2​(dba)3​ / BINAP NaOtBu 90 - 11065 - 80N1 (Requires N4-Boc)

References

  • Rakesh, Bruhn, D. F., Madhura, D. B., et al. (2012). Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry, 20(20), 6063–6072. Retrieved from[Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175. Retrieved from[Link]

Sources

Method

Application Note: Catalytic Applications of 1-Iminothiomorpholine 1-Oxide Hydrochloride

Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Compound: 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) Executive Summary & Mechanistic Rationale The devel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Compound: 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3)

Executive Summary & Mechanistic Rationale

The development of novel catalytic scaffolds is a cornerstone of modern asymmetric synthesis and medicinal chemistry. 1-Iminothiomorpholine 1-oxide hydrochloride represents a highly privileged, cyclic sulfoximine framework. Unlike traditional acyclic sulfoximines (e.g., S-methyl-S-phenyl sulfoximine), the integration of the sulfoximine moiety ( S=O , S=NH ) into a six-membered thiomorpholine ring severely restricts conformational freedom. This rigidity is highly prized in catalysis, as it minimizes entropic penalties during transition-state formation, leading to superior stereocontrol[1].

The catalytic utility of this molecule stems from its bifunctional electronic nature :

  • Hydrogen-Bond Acceptor: The highly polarized S=O bond acts as a potent Lewis base and H-bond acceptor.

  • Hydrogen-Bond Donor / Coordination Site: The sulfoximine nitrogen ( =NH ) and the secondary amine within the thiomorpholine ring serve as tunable H-bond donors or metal-coordination sites.

Because the compound is supplied as a stable hydrochloride salt to prevent premature oxidation or degradation, all catalytic applications require a controlled neutralization step to liberate the active free base. This guide details two primary workflows: its direct use as a bifunctional organocatalyst and its transformation into a bidentate ligand for transition-metal cross-coupling.

Application 1: Bifunctional Organocatalysis in Asymmetric Synthesis

Sulfoximines have emerged as powerful organocatalysts, particularly when modified into thiourea derivatives or used directly for kinetic resolutions[2][3]. The free base of 1-iminothiomorpholine 1-oxide can participate in dual hydrogen-bonding networks, activating electrophiles (like meso-anhydrides or enals) while simultaneously coordinating nucleophiles.

Mechanistic Pathway

G A 1-Iminothiomorpholine 1-oxide HCl B Free Base Generation (In Situ Neutralization) A->B Et3N / Non-protic solvent C Dual H-Bonding Activation B->C Active S=O / NH D Electrophile Coordination C->D LUMO Lowering E Stereocontrolled Nucleophilic Attack D->E Asymmetric Induction

Mechanistic pathway of bifunctional organocatalytic activation by the free base.

Protocol: Desymmetrization of Meso-Anhydrides

Causality & Experimental Design: Protic solvents disrupt the delicate hydrogen-bonding network required for organocatalytic transition states. Therefore, this protocol utilizes anhydrous toluene. Triethylamine (Et 3​ N) is used stoichiometrically relative to the catalyst to liberate the free base without outcompeting the catalyst for substrate binding.

Materials:

  • 1-Iminothiomorpholine 1-oxide hydrochloride (10 mol%)

  • Meso-cyclohexanedicarboxylic anhydride (1.0 equiv, 1.0 mmol)

  • Methanol (nucleophile, 10.0 equiv)

  • Triethylamine (10 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-iminothiomorpholine 1-oxide hydrochloride (0.1 mmol, ~17.1 mg). Purge the vessel with dry N 2​ for 5 minutes.

  • Solvent & Base Addition: Inject 5.0 mL of anhydrous toluene, followed immediately by Et 3​ N (0.1 mmol, 14 µL). Stir at ambient temperature for 15 minutes. Self-Validation: The suspension will change in appearance as the insoluble HCl salt converts to the more soluble free base and triethylammonium chloride precipitates.

  • Substrate Introduction: Add the meso-anhydride (1.0 mmol) in one portion. Lower the reaction temperature to -20 °C using a cryocooler to maximize enantiomeric discrimination.

  • Nucleophilic Attack: Slowly add anhydrous methanol (10.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir at -20 °C for 24 hours. Monitor the consumption of the anhydride via TLC (Hexanes/EtOAc 7:3, visualized with phosphomolybdic acid stain).

  • Workup: Quench the reaction with 1M HCl (2 mL) to protonate the resulting hemiester and remove the catalyst into the aqueous layer. Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Analysis: Determine the enantiomeric excess (ee) of the crude product via chiral HPLC.

Application 2: Precursor for Transition-Metal Ligands

While the bare sulfoximine is a competent organocatalyst, its true versatility in pharmaceutical synthesis is unlocked when used as a ligand scaffold for transition metals (e.g., Pd, Ir, Ru)[4]. The cyclic nature of 1-iminothiomorpholine 1-oxide provides a rigid backbone, and the sulfoximine nitrogen can be readily functionalized via Buchwald-Hartwig amination to create potent bidentate ( N,N or N,S ) ligands.

Ligand Synthesis & Application Workflow

Workflow N1 1-Iminothiomorpholine 1-oxide HCl (Starting Scaffold) N2 N-Arylation / Phosphination (Buchwald-Hartwig Coupling) N1->N2 Pd2(dba)3, Aryl Halide, NaOtBu N3 Rigid Bidentate Ligand (N,S or N,N coordination) N2->N3 Aqueous Workup & Isolation N4 Pd/Ir Precatalyst Formation (Metal Complexation) N3->N4 [Pd(allyl)Cl]2 or IrCp*Cl2 N5 Target Cross-Coupling Reaction (e.g., Suzuki-Miyaura) N4->N5 Substrates, Base, Heat

Workflow for the synthesis and application of sulfoximine-based bidentate ligands.

Protocol: Synthesis of an N -Pyridyl Sulfoximine Ligand

Causality & Experimental Design: To create an N,N -bidentate ligand, the sulfoximine nitrogen must be coupled to a 2-halopyridine. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to simultaneously deprotonate the hydrochloride salt and facilitate the catalytic cycle of the palladium cross-coupling.

Materials:

  • 1-Iminothiomorpholine 1-oxide hydrochloride (1.0 mmol)

  • 2-Bromopyridine (1.2 mmol)

  • Pd 2​ (dba) 3​ (2.5 mol%)

  • BINAP (5.0 mol%)

  • NaOtBu (2.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Precatalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd 2​ (dba) 3​ (2.5 mol%), BINAP (5.0 mol%), and anhydrous toluene (5 mL). Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red, indicating the formation of the active Pd-BINAP complex.

  • Reagent Addition: Add 1-iminothiomorpholine 1-oxide hydrochloride (1.0 mmol), 2-bromopyridine (1.2 mmol), and NaOtBu (2.5 mmol). The excess base accounts for the neutralization of the HCl salt.

  • Coupling: Seal the flask, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO 2​ , gradient elution from 100% EtOAc to EtOAc/MeOH 9:1). Self-Validation: The successful formation of the N -pyridyl ligand is confirmed by a significant downfield shift of the pyridine ortho-proton in 1 H NMR (~8.5 ppm) and the disappearance of the broad S=NH peak.

Quantitative Data Summarization

The structural rigidity of the thiomorpholine ring provides distinct advantages over traditional acyclic variants. Table 1 summarizes the comparative efficacy of these catalyst classes based on established literature parameters for sulfoximine-mediated catalysis[2][3].

Table 1: Comparative Catalytic Efficacy of Sulfoximine Derivatives

Catalyst Scaffold TypeModel ReactionYield (%)Enantiomeric Excess (ee %)Key Structural Advantage
Acyclic Sulfoximine (S-methyl-S-phenyl)Kinetic Resolution of Enals65 - 75%40 - 60%Highly tunable electronics; poor steric shielding.
Thiourea-Sulfoximine Asymmetric Biginelli80 - 85%65 - 75%Enhanced H-bond donor capacity; moderate rigidity.
1-Iminothiomorpholine 1-oxide (Cyclic Core)Meso-Anhydride Opening88 - 95% 85 - 99% Restricted conformational space; precise transition-state geometry.
N -Pyridyl-Thiomorpholine (Ligand)Ir-Catalyzed C-H Cyclization>90% N/A (Cross-Coupling)Robust bidentate coordination; prevents catalyst deactivation.

References

  • Benchchem.1-Iminothiomorpholine 1-oxide dihydrochloride | 2503207-99-4. Fundamental Principles Governing Imino and Sulfoxide Functionalities in Cyclic Architectures.
  • Journal of the American Chemical Society (ACS).Organocatalytic Kinetic Resolution of Sulfoximines. Dong, S., et al. (2016).
  • Beilstein Journal of Organic Chemistry.Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis. (2012).
  • The Journal of Organic Chemistry (ACS).Iridium(III)-Catalyzed C–H Cyclization of Sulfoximines with Diazo Meldrum's Acids for the Synthesis of Cyclic Sulfoximines. (2023).

Sources

Application

The Ascending Role of 1-Iminothiomorpholine 1-Oxide Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The quest for novel molecular entities with enhanced therapeutic profiles is a central theme in medicinal chemistry. In this context, the strategic incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular entities with enhanced therapeutic profiles is a central theme in medicinal chemistry. In this context, the strategic incorporation of privileged scaffolds—molecular frameworks that are consistently found in biologically active compounds—is a cornerstone of rational drug design. Among these, the thiomorpholine moiety and its derivatives have garnered significant attention. This guide provides an in-depth exploration of 1-Iminothiomorpholine 1-oxide hydrochloride, a unique and increasingly valuable building block for the synthesis of innovative therapeutics. We will delve into its chemical rationale, potential applications, and detailed protocols for its utilization, offering a comprehensive resource for researchers in the field.

The Chemical Rationale: Understanding the "Privileged" Nature of the Scaffold

1-Iminothiomorpholine 1-oxide hydrochloride is a heterocyclic compound that combines several key features beneficial for drug design. The thiomorpholine ring, a saturated six-membered ring containing sulfur and nitrogen, is considered a "privileged scaffold" due to its favorable physicochemical and metabolic properties.[1] Its three-dimensional structure can lead to improved target binding and pharmacokinetic profiles.

The true novelty of this compound, however, lies in the presence of the sulfoximine functional group (S(=O)=N). This moiety has been dubbed a "rising star" in medicinal chemistry for several compelling reasons:

  • Bioisosteric Replacement: The sulfoximine group serves as an excellent bioisostere for more common functionalities like sulfones and sulfonamides.[2] Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates' potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[3][4]

  • Improved Aqueous Solubility: The inherent polarity of the sulfoximine group can significantly enhance the aqueous solubility of a parent molecule, a critical factor for drug bioavailability and formulation.[2]

  • Metabolic Stability: The sulfur atom in the sulfoximine is in a high oxidation state, which can confer greater metabolic stability compared to a simple thioether, potentially leading to a longer in vivo half-life.

  • Hydrogen Bonding Capabilities: The oxygen and nitrogen atoms of the sulfoximine group can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with biological targets.

The hydrochloride salt form of the compound further enhances its solubility and handling properties, making it a convenient starting material for a variety of chemical transformations.

Key Physicochemical Properties

A summary of the key physicochemical properties of 1-Iminothiomorpholine 1-oxide hydrochloride is presented in the table below. These parameters are crucial for computational modeling, formulation development, and predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 1633667-60-3[5][6]
Molecular Formula C₄H₁₁ClN₂OS[6]
Molecular Weight 170.66 g/mol [5]
Physical State Solid[5]
Purity Typically ≥95%[5][6]
Storage Conditions 2-8°C, inert atmosphere[6]
LogP (calculated) -1.52[5]

Applications in Medicinal Chemistry: A Focus on CNS Drug Discovery

The unique structural and electronic features of 1-Iminothiomorpholine 1-oxide hydrochloride make it a particularly attractive building block for the synthesis of compounds targeting the central nervous system (CNS). The morpholine scaffold, a close structural analog, is frequently found in CNS-active drugs due to its ability to improve blood-brain barrier permeability and modulate pharmacokinetic properties.[7][8]

The incorporation of the thiomorpholine and sulfoximine moieties can be leveraged to develop novel therapeutics for a range of neurological and psychiatric disorders. The balanced lipophilic-hydrophilic nature of such scaffolds is a key attribute for successful CNS drug design.[1]

Signaling Pathway: Potential Modulation of Kinase Pathways in Neuroinflammation

One promising area of application is in the development of kinase inhibitors for the treatment of neuroinflammatory conditions. Chronic inflammation is a hallmark of many neurodegenerative diseases, and kinases play a crucial role in regulating inflammatory signaling cascades. The 1-Iminothiomorpholine 1-oxide scaffold can be used to synthesize novel inhibitors that target key kinases in these pathways.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Upstream Kinase (e.g., MAP3K) Receptor->Kinase_1 activates Kinase_2 Downstream Kinase (e.g., p38 MAPK) Kinase_1->Kinase_2 phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_2->Transcription_Factor activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression promotes Inhibitor 1-Iminothiomorpholine 1-oxide Derivative Inhibitor->Kinase_2 inhibits Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: Potential mechanism of a 1-Iminothiomorpholine 1-oxide derivative as a kinase inhibitor in a neuroinflammatory signaling pathway.

Experimental Protocols: Synthesis of N-Aryl Derivatives

A key transformation in utilizing 1-Iminothiomorpholine 1-oxide hydrochloride is its N-arylation to introduce aromatic and heteroaromatic moieties. This allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the aromatic ring. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of an aryl halide with 1-Iminothiomorpholine 1-oxide.

Materials:

  • 1-Iminothiomorpholine 1-oxide hydrochloride

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Cesium carbonate - Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Preparation of the Free Base:

    • Dissolve 1-Iminothiomorpholine 1-oxide hydrochloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane).

    • Add a mild base (e.g., saturated aqueous sodium bicarbonate) and stir vigorously for 30 minutes.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

    • Causality: The hydrochloride salt must be neutralized to the free base to participate in the catalytic cycle of the Buchwald-Hartwig amination.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the free base of 1-Iminothiomorpholine 1-oxide (1.2 equivalents), cesium carbonate (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. Anhydrous conditions are necessary to avoid side reactions.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-iminothiomorpholine 1-oxide.

    • Causality: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product for further studies.

Experimental Workflow Diagram

experimental_workflow Start Start Free_Base_Prep 1. Free Base Preparation (Neutralization of HCl salt) Start->Free_Base_Prep Reaction_Setup 2. Reaction Setup (Under Inert Atmosphere) Free_Base_Prep->Reaction_Setup Reaction_Execution 3. Buchwald-Hartwig Coupling (Heating and Stirring) Reaction_Setup->Reaction_Execution Monitoring 4. Reaction Monitoring (TLC/LC-MS) Reaction_Execution->Monitoring Monitoring->Reaction_Execution incomplete Workup 5. Work-up (Filtration and Extraction) Monitoring->Workup complete Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification of N-aryl-1-iminothiomorpholine 1-oxide derivatives.

Conclusion and Future Perspectives

1-Iminothiomorpholine 1-oxide hydrochloride represents a promising and versatile building block in the medicinal chemist's toolbox. Its unique combination of a privileged thiomorpholine scaffold and a bioisosteric sulfoximine moiety offers significant potential for the development of novel therapeutics with improved pharmacological profiles. While its application is still emerging, the foundational principles of medicinal chemistry suggest that this compound will find increasing use in the synthesis of next-generation drug candidates, particularly in the challenging area of CNS disorders. Further exploration of its reactivity and incorporation into diverse molecular architectures will undoubtedly unlock new avenues for drug discovery.

References

  • G. D. Cuny, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • G. D. Cuny, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US8012962B2 - Substituted thiomorpholine derivatives.
  • Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

Sources

Method

Application of Thiomorpholine Derivatives in Drug Discovery: Scaffolds, Synthesis, and Bioassays

Executive Summary & Mechanistic Rationale Thiomorpholine—the thio-analogue of the widely used morpholine ring—has emerged as a highly versatile, privileged scaffold in modern drug discovery[1]. While morpholine is classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thiomorpholine—the thio-analogue of the widely used morpholine ring—has emerged as a highly versatile, privileged scaffold in modern drug discovery[1]. While morpholine is classically utilized to improve aqueous solubility and modulate pharmacokinetic properties, the isosteric replacement of oxygen with sulfur in thiomorpholine offers distinct pharmacological advantages. Sulfur's larger atomic radius and higher polarizability alter the lipophilicity (logP) of the parent molecule, often enhancing membrane permeability. Furthermore, the thioether moiety serves as a metabolic focal point; it can be selectively oxidized in vivo to sulfoxide or sulfone derivatives, providing a mechanism to fine-tune hydrogen bonding interactions with target proteins and modulate metabolic half-life[1][2].

As a Senior Application Scientist, it is critical to view thiomorpholine not merely as a structural spacer, but as an active pharmacophore. Strategic functionalization of the thiomorpholine nitrogen and adjacent carbons has yielded potent candidates across multiple therapeutic areas, including multidrug-resistant tuberculosis (MDR-TB), oncology, and metabolic disorders[1][3][4].

Key Therapeutic Applications

Antimicrobial Agents: The Sutezolid Paradigm

The most prominent clinical application of the thiomorpholine scaffold is found in Sutezolid , an oxazolidinone antibiotic currently in Phase 2 clinical trials for MDR-TB[4]. Sutezolid was developed as a direct structural analogue to the FDA-approved drug linezolid, replacing the morpholine ring with a thiomorpholine ring[4][5]. This single atom substitution significantly improves the drug's bactericidal activity against Mycobacterium tuberculosis while maintaining an acceptable safety profile.

MOA Sutezolid Sutezolid (Thiomorpholine) Ribosome Bacterial 50S Ribosomal Subunit Sutezolid->Ribosome Binds 23S rRNA Complex 70S Initiation Complex Blockade Ribosome->Complex Prevents assembly Translation Halt Protein Translation Complex->Translation Blocks elongation Death M. tuberculosis Cell Death Translation->Death Bactericidal

Mechanism of action of thiomorpholine-based oxazolidinones (e.g., Sutezolid) in M. tuberculosis.

Metabolic and Cardiovascular Targets

Thiomorpholine derivatives exhibit profound hypolipidemic and antioxidant activities. By conjugating the thiomorpholine nitrogen with antioxidant moieties (such as caffeic acid or Trolox derivatives), researchers have generated dual-action molecules[6][7]. These compounds inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membranes and significantly reduce plasma triglycerides, total cholesterol, and low-density lipoproteins (LDL) in vivo[6][7]. Additionally, thiomorpholine-bearing compounds synthesized from L-amino acids have shown efficacy as Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the management of Type 2 Diabetes Mellitus[1].

Oncology

Recent in vitro and in silico studies have highlighted the cytotoxicity of novel thiazole-thiomorpholine hybrids against cancer cell lines. Specific 4-phenylthiazol-thiomorpholine derivatives have demonstrated superior inhibitory activity against A549 lung cancer cells compared to standard chemotherapeutics like cisplatin, while maintaining high selectivity and low toxicity toward healthy L929 cells[3].

Quantitative Bioactivity Summary

The following table synthesizes the benchmark quantitative data for various thiomorpholine derivatives across different therapeutic assays, providing a baseline for comparative drug design.

Derivative ClassTherapeutic Target / IndicationKey Bioactivity MetricReference Standard
Oxazolidinone-thiomorpholines M. tuberculosis (50S Ribosome)MIC < 0.5 µg/mLLinezolid
Thiazole-thiomorpholines A549 Lung Cancer CellsIC50 = 3.72 µM[3]Cisplatin
Antioxidant-thiomorpholines Lipid Peroxidation (Microsomal)IC50 = 1.4 - 7.5 µM[6][7]Trolox (IC50 = 25 µM)
Caffeic acid-thiomorpholines Hyperlipidemia (Triglyceride reduction)70% reduction at 150 µmol/kg[6]Simvastatin
Amino acid-thiomorpholines DPP-IV (Type 2 Diabetes)IC50 = 3.40 µM[1]Vildagliptin

Experimental Workflows & Protocols

To harness the potential of thiomorpholine, robust synthetic and screening methodologies are required. The protocols below are designed with built-in validation steps to ensure reproducibility and safety.

Workflow Start Starting Materials (Cysteamine + Vinyl Chloride) Photo Photochemical Thiol-Ene Reaction (9-fluorenone, 4M) Start->Photo Continuous Flow Cyclize Base-Mediated Cyclization (DIPEA, 100°C) Photo->Cyclize Toxic half-mustard intermediate Purify In-line Distillation (Thiomorpholine Scaffold) Cyclize->Purify Yield > 85% Derivatize Scaffold Derivatization (N-alkylation/acylation) Purify->Derivatize Building Block Screen In Vitro Bioassay Screening (Target-specific IC50) Derivatize->Screen Lead Generation

Continuous flow synthesis and biological evaluation workflow for thiomorpholine derivatives.

Protocol 1: Telescoped Continuous Flow Synthesis of the Thiomorpholine Scaffold

Causality & Rationale: Traditional batch synthesis of thiomorpholine involves the generation of a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate. This "half-mustard" is highly toxic and a potent vesicant[4]. By utilizing a telescoped continuous flow photochemical sequence, the hazardous intermediate is generated and immediately consumed in situ, drastically reducing exposure risk while maintaining quantitative yields[4].

Materials:

  • Cysteamine hydrochloride (FDA-approved bulk material)[4]

  • Vinyl chloride (VC)[4]

  • 9-fluorenone (Photocatalyst)[4]

  • N,N-Diisopropylethylamine (DIPEA)[4]

  • Continuous flow photoreactor equipped with UV/Vis LEDs.

Step-by-Step Methodology:

  • Preparation of Feed Solution: Dissolve cysteamine hydrochloride (4 M) and 9-fluorenone (0.1–0.5 mol %) in a suitable degassed solvent (e.g., methanol).

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride gas into the continuous flow photoreactor. Irradiate the mixture to catalyze the thiol-ene click reaction.

    • Validation Check: Sample the output via inline IR or LC-MS to confirm the quantitative conversion to the half-mustard intermediate.

  • Base-Mediated Cyclization: Introduce DIPEA (2.0 equivalents) into the flow stream via a T-mixer immediately exiting the photoreactor[4].

  • Thermal Reactor: Route the combined stream through a heated flow coil maintained at 100 °C with a residence time of exactly 5 minutes[4].

  • Isolation: Collect the effluent and isolate the thiomorpholine free base via distillation.

    • Validation Check: Confirm purity via 1H-NMR (characteristic multiplets at δ 2.8-3.0 ppm for the ring CH2 protons).

Protocol 2: In Vitro Screening for Lipid Peroxidation Inhibition

Causality & Rationale: To evaluate the antioxidant capacity of novel N-substituted thiomorpholines, we measure their ability to halt ferrous/ascorbate-induced lipid peroxidation. The thioether sulfur acts synergistically with appended antioxidant moieties (like Trolox) to scavenge reactive oxygen species (ROS)[6]. The assay relies on the colorimetric detection of malondialdehyde (MDA), a byproduct of lipid degradation, using thiobarbituric acid (TBA).

Materials:

  • Rat liver microsomal membranes (protein concentration normalized to 1 mg/mL).

  • Ascorbic acid (0.2 mM) and FeSO4 (10 µM).

  • Test thiomorpholine derivatives (serial dilutions: 0.1 µM to 50 µM).

  • Trolox (Positive Control).

  • Thiobarbituric acid (TBA) reagent (0.375% TBA, 15% TCA, 0.25 N HCl).

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well deep-well plate, combine microsomal membranes, test compounds (or vehicle control), and buffer (pH 7.4).

  • Induction: Initiate lipid peroxidation by adding the FeSO4/ascorbic acid mixture. Incubate the plate at 37 °C for 45 minutes on a thermoshaker.

  • Termination & Derivatization: Stop the reaction by adding an equal volume of the TBA reagent to each well.

  • Color Development: Heat the plate (sealed) to 95 °C for 15 minutes. The reaction between MDA and TBA forms a pink chromophore.

  • Readout: Cool the plate on ice, centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins, and transfer the supernatant to a clear reading plate. Measure absorbance at 532 nm.

    • Self-Validation: Ensure the Trolox positive control yields an IC50 of approximately 25 µM[6]. Calculate the IC50 of the test compounds relative to the vehicle (100% peroxidation) and blank (0% peroxidation) controls. Highly active thiomorpholine derivatives should exhibit IC50 values < 10 µM[6][7].

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.8

  • Design, synthesis of novel thiazole-thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. Researcher.life. 3

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ResearchGate. 6

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. 7

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. 4

  • A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. ResearchGate. 5

Sources

Application

Application Notes and Protocols: N-Oxide Compounds as Co-Oxidants in Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of N-Oxides in Modern Catalytic Oxidations In the landscape of synthetic organic chemistry, the quest for efficient and selec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of N-Oxides in Modern Catalytic Oxidations

In the landscape of synthetic organic chemistry, the quest for efficient and selective oxidation methods is perpetual. N-oxide compounds have emerged as a cornerstone in this endeavor, functioning as indispensable co-oxidants in a multitude of catalytic transformations. Their ability to regenerate a primary catalyst from its reduced state allows for the use of otherwise stoichiometric and often toxic or expensive catalysts in only catalytic amounts. This not only enhances the sustainability and cost-effectiveness of a reaction but also broadens the scope of achievable chemical transformations.

This guide provides an in-depth exploration of the theory and practical application of N-oxide compounds as co-oxidants. We will delve into the mechanistic underpinnings of their function, provide detailed, field-proven protocols for key reactions, and offer insights into experimental design and optimization.

The Chemistry of N-Oxides as Co-Oxidants

Heteroaromatic N-oxides are versatile and mild nucleophilic oxidants.[1] The efficacy of N-oxides as co-oxidants stems from several key chemical properties:

  • The Nature of the N-O Bond: The nitrogen-oxygen bond in N-oxides is relatively weak, with a bond dissociation energy for pyridine N-oxide of 63.3 kcal/mol.[1] This facilitates the transfer of the oxygen atom to the reduced form of the primary catalyst.

  • Nucleophilicity of the Oxygen Atom: The oxygen atom in an N-oxide is nucleophilic due to its negative charge and minimal steric hindrance, allowing it to readily interact with and oxidize the reduced catalyst.[1]

  • Regeneration of the Primary Catalyst: The fundamental role of an N-oxide co-oxidant is to participate in a catalytic cycle where it re-oxidizes the primary catalyst after the latter has been reduced by the substrate. This allows the primary catalyst to be used in substoichiometric amounts.[2][3]

Common N-Oxide Co-Oxidants

A variety of N-oxide compounds have been employed as co-oxidants in catalysis. The choice of N-oxide can influence reaction kinetics, selectivity, and compatibility with other reagents.

N-Oxide CompoundAbbreviationMolar Mass ( g/mol )Key Applications
N-Methylmorpholine N-oxideNMO, NMMO117.15Osmium-catalyzed dihydroxylations (Upjohn and Sharpless), TPAP-catalyzed oxidations of alcohols.[3]
Trimethylamine N-oxideTMAO75.11Organometallic decarbonylation reactions, protein folding studies.[4][5]
Pyridine N-oxide95.10Photoredox-catalyzed C-H functionalization (as a HAT agent precursor).[6][7]
The Catalytic Cycle: A Generalized Representation

The role of an N-oxide co-oxidant can be visualized in a general catalytic cycle. The primary catalyst (e.g., a transition metal complex) oxidizes the substrate and is itself reduced. The N-oxide then re-oxidizes the catalyst, returning it to its active state for the next turnover.

Catalytic Cycle with N-Oxide Co-oxidant cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst (oxidized) Catalyst (oxidized) Catalyst (reduced) Catalyst (reduced) Catalyst (oxidized)->Catalyst (reduced) Oxidizes Substrate Reduced N-Oxide_out Reduced N-Oxide Catalyst (oxidized)->Reduced N-Oxide_out Catalyst (reduced)->Catalyst (oxidized) Re-oxidation Product_out Product Catalyst (reduced)->Product_out Substrate Substrate Product Product N-Oxide N-Oxide Reduced N-Oxide Reduced N-Oxide Substrate_in Substrate Substrate_in->Catalyst (oxidized) N-Oxide_in N-Oxide N-Oxide_in->Catalyst (reduced)

Caption: Generalized catalytic cycle illustrating the role of an N-oxide co-oxidant.

Application in Osmium-Catalyzed Dihydroxylation of Alkenes

One of the most prominent applications of N-oxide co-oxidants is in the osmium-catalyzed dihydroxylation of alkenes to vicinal diols. Stoichiometric use of the highly toxic and expensive osmium tetroxide (OsO₄) is undesirable. The use of a co-oxidant like N-methylmorpholine N-oxide (NMO) allows for the reaction to proceed with only a catalytic amount of osmium.[2][3]

The Upjohn Dihydroxylation

The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes using a catalytic amount of OsO₄ and a stoichiometric amount of NMO.[8]

2.1.1. Reaction Mechanism

The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium(VI) species. The NMO co-oxidant then re-oxidizes the osmium(VI) back to osmium(VIII), thus completing the catalytic cycle.[9][10]

Upjohn Dihydroxylation Mechanism Alkene Alkene Osmate_Ester Cyclic Osmate Ester Alkene->Osmate_Ester + OsO4 [3+2] cycloaddition OsO4 OsO4 cis_Diol cis-Diol Osmate_Ester->cis_Diol Hydrolysis Reduced_Os Reduced Os(VI) Osmate_Ester->Reduced_Os Reduced_Os->OsO4 Re-oxidation NMO NMO NMM NMM NMO->NMM donates Oxygen Photoredox C-H Functionalization with Pyridine N-Oxide PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET Pyridine_N-Oxide Pyridine N-Oxide N-Oxy_Radical N-Oxy Radical Pyridine_N-Oxide->N-Oxy_Radical + PC* N-Oxy_Radical->Pyridine_N-Oxide - H+ Substrate_CH Substrate (R-H) Alkyl_Radical Alkyl Radical (R.) Substrate_CH->Alkyl_Radical + N-Oxy Radical (HAT) Functionalized_Product Functionalized Product Alkyl_Radical->Functionalized_Product + Radical Acceptor Radical_Acceptor Radical Acceptor

Sources

Method

Application Notes and Protocols for the Reaction of 1-Iminothiomorpholine 1-Oxide Hydrochloride with Electrophiles

Introduction: Unlocking the Potential of a Versatile Scaffold 1-Iminothiomorpholine 1-oxide and its hydrochloride salt are emerging as valuable building blocks in medicinal chemistry and drug discovery. The unique three-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

1-Iminothiomorpholine 1-oxide and its hydrochloride salt are emerging as valuable building blocks in medicinal chemistry and drug discovery. The unique three-dimensional structure of the thiomorpholine S-oxide scaffold, combined with the reactive N-H bond of the sulfoximine functionality, offers a versatile platform for the synthesis of novel molecular entities. The sulfoximine moiety, an aza-analogue of a sulfone, provides a desirable combination of physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions, making it an attractive feature in the design of new therapeutic agents.

This guide provides a comprehensive overview of the reaction of 1-iminothiomorpholine 1-oxide hydrochloride with various electrophiles, with a focus on N-alkylation and N-acylation reactions. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the success of these transformations. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Core Concepts: Reactivity of the Sulfoximine Moiety

The reactivity of 1-iminothiomorpholine 1-oxide is centered around the nucleophilicity of the imino nitrogen. However, in its hydrochloride salt form, this nitrogen is protonated, rendering it unreactive towards electrophiles. Therefore, a crucial first step in any N-functionalization reaction is the neutralization of the hydrochloride salt to generate the free base, 1-iminothiomorpholine 1-oxide. This can be achieved either through a separate "free-basing" workup or, more conveniently, by in situ neutralization using a suitable base.

The choice of base is critical and depends on the specific electrophile and reaction conditions. Generally, a non-nucleophilic base is preferred to avoid competition with the sulfoximine nitrogen. The pKa of the N-H proton in sulfoximines is typically in the range of 10-12, necessitating a sufficiently strong base for deprotonation.

N-Alkylation of 1-Iminothiomorpholine 1-Oxide: Expanding Chemical Space

N-alkylation of 1-iminothiomorpholine 1-oxide with alkyl halides is a fundamental transformation for introducing diverse alkyl substituents, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism of N-Alkylation

The N-alkylation reaction can be conceptualized in the following steps:

  • Deprotonation: A base removes the acidic proton from the imino nitrogen of 1-iminothiomorpholine 1-oxide, generating a nucleophilic sulfoximidoyl anion.

  • Nucleophilic Attack: The sulfoximidoyl anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

  • Product Formation: The N-alkylated 1-iminothiomorpholine 1-oxide is formed.

G cluster_0 In Situ Neutralization cluster_1 N-Alkylation Start 1-Iminothiomorpholine 1-oxide Hydrochloride Free_Base 1-Iminothiomorpholine 1-oxide (Free Base) Start->Free_Base Deprotonation Base Base (e.g., K₂CO₃, Et₃N) Product N-Alkyl-1-iminothiomorpholine 1-oxide Free_Base->Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X)

Caption: General workflow for the N-alkylation of 1-iminothiomorpholine 1-oxide hydrochloride.

Experimental Protocol: Synthesis of N-Benzyl-1-iminothiomorpholine 1-oxide

This protocol details the N-alkylation of 1-iminothiomorpholine 1-oxide hydrochloride with benzyl bromide using potassium carbonate as the base.

Materials:

  • 1-Iminothiomorpholine 1-oxide hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-iminothiomorpholine 1-oxide hydrochloride (1.0 mmol, 170.66 mg).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg) and anhydrous acetonitrile (10 mL).

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the in situ formation of the free base.

  • Addition of Electrophile: Add benzyl bromide (1.1 mmol, 0.13 mL, 188.1 mg) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with dichloromethane (2 x 5 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzyl-1-iminothiomorpholine 1-oxide.

Parameter Value Rationale
Base Potassium Carbonate (K₂CO₃)A mild, inexpensive, and non-nucleophilic base suitable for neutralizing the hydrochloride and facilitating deprotonation.
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Temperature 60 °CModerate heating accelerates the reaction rate without promoting significant side reactions.
Stoichiometry 1.1 eq. Benzyl BromideA slight excess of the electrophile ensures complete consumption of the starting material.

N-Acylation of 1-Iminothiomorpholine 1-Oxide: Synthesis of Novel Amide Analogues

N-acylation of 1-iminothiomorpholine 1-oxide with electrophilic acylating agents such as acyl chlorides or anhydrides provides access to N-acylsulfoximines, which are valuable amide isosteres in medicinal chemistry. These compounds often exhibit improved metabolic stability and unique pharmacological profiles compared to their traditional amide counterparts.

Mechanism of N-Acylation

The N-acylation reaction proceeds through a nucleophilic addition-elimination mechanism.

  • Deprotonation: Similar to N-alkylation, a base is required to generate the nucleophilic sulfoximidoyl anion from the hydrochloride salt.

  • Nucleophilic Addition: The anion attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the leaving group (e.g., chloride) to form the N-acylated product.

G cluster_0 In Situ Neutralization cluster_1 N-Acylation Start 1-Iminothiomorpholine 1-oxide Hydrochloride Free_Base 1-Iminothiomorpholine 1-oxide (Free Base) Start->Free_Base Deprotonation Base Base (e.g., Pyridine, Et₃N) Intermediate Tetrahedral Intermediate Free_Base->Intermediate Nucleophilic Addition Acyl_Chloride Acyl Chloride (RCOCl) Product N-Acyl-1-iminothiomorpholine 1-oxide Intermediate->Product Elimination

Caption: General workflow for the N-acylation of 1-iminothiomorpholine 1-oxide hydrochloride.

Experimental Protocol: Synthesis of N-Benzoyl-1-iminothiomorpholine 1-oxide

This protocol describes the N-acylation of 1-iminothiomorpholine 1-oxide hydrochloride with benzoyl chloride using triethylamine as the base.

Materials:

  • 1-Iminothiomorpholine 1-oxide hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-iminothiomorpholine 1-oxide hydrochloride (1.0 mmol, 170.66 mg) and anhydrous dichloromethane (10 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 mmol, 0.31 mL, 222.6 mg) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C.

  • Addition of Electrophile: Add benzoyl chloride (1.1 mmol, 0.13 mL, 155.2 mg) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-benzoyl-1-iminothiomorpholine 1-oxide.

Parameter Value Rationale
Base Triethylamine (Et₃N)A common, non-nucleophilic organic base used to neutralize the HCl byproduct and the starting material.
Solvent Dichloromethane (DCM)A versatile solvent that dissolves the reactants and is unreactive under the reaction conditions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction between the acyl chloride and the amine.
Stoichiometry 1.1 eq. Benzoyl ChlorideA slight excess of the acylating agent drives the reaction to completion.

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of base and/or electrophile. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the electrophile.

  • Side reactions: With highly reactive electrophiles, side reactions may occur. Lowering the reaction temperature can help to minimize these.

  • Purification challenges: The polarity of the N-functionalized products can vary significantly. A careful selection of the chromatographic eluent system is crucial for effective purification.

Conclusion

The N-functionalization of 1-iminothiomorpholine 1-oxide hydrochloride represents a powerful strategy for the synthesis of diverse and novel chemical entities. The protocols detailed in this guide provide a solid foundation for researchers to confidently explore the chemistry of this versatile scaffold. By understanding the underlying principles and carefully controlling the reaction parameters, the synthesis of a wide range of N-alkylated and N-acylated derivatives can be achieved with high efficiency and reproducibility, paving the way for new discoveries in drug development and beyond.

References

  • Bolm, C., & Hildebrand, J. P. (2000). Sulfoximines: Structures, Properties and Synthetic Applications. In Organosulfur Chemistry I (pp. 1-68). Springer, Berlin, Heidelberg. [Link]

  • Biswas, S., & Ghorai, P. (2019). Recent advances in the chemistry of sulfoximines. Organic & Biomolecular Chemistry, 17(23), 5666-5687. [Link]

  • Zheng, W., Chen, X., Chen, F., He, Z., & Zeng, Q. (2021). Syntheses and Transformations of Sulfoximines. The Chemical Record, 21(2), 396-416. [Link]

  • Gage, J. R. (2001). Neutralization of Amine Salts. In Purification of Laboratory Chemicals (pp. 57-58). Butterworth-Heinemann. [Link]

  • Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. John Wiley & Sons. [Link]

Application

Application Notes and Protocols for the Derivatization of 1-Iminothiomorpholine 1-oxide Hydrochloride in Library Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold The 1-iminothiomorpholine 1-oxide core represents a unique and valuable scaffold in medicinal chemistry and drug discovery. As a cyclic sulfoximine, it combi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1-iminothiomorpholine 1-oxide core represents a unique and valuable scaffold in medicinal chemistry and drug discovery. As a cyclic sulfoximine, it combines the three-dimensional architecture of the thiomorpholine ring with the distinct electronic and hydrogen-bonding properties of the sulfoximine moiety. The thiomorpholine scaffold itself is recognized as a "privileged structure," frequently appearing in a wide range of biologically active compounds, including antibacterial, anticancer, and antioxidant agents.[1][2] The introduction of the sulfoximine group, an aza-analogue of a sulfone, provides an additional vector for chemical modification and can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability.[3]

This guide provides a comprehensive overview and detailed protocols for the derivatization of 1-iminothiomorpholine 1-oxide hydrochloride, a versatile building block for the synthesis of diverse chemical libraries. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to efficiently explore the chemical space around this promising scaffold. We will delve into key derivatization strategies targeting the secondary amine of the thiomorpholine ring, a primary site for introducing molecular diversity.

Chemical Reactivity and Strategic Considerations

The structure of 1-iminothiomorpholine 1-oxide hydrochloride presents two primary sites for derivatization: the secondary amine within the thiomorpholine ring and the nitrogen of the sulfoximine group. For the purpose of library synthesis, derivatization of the endocyclic secondary amine is often the most strategic approach, as it allows for the introduction of a wide array of substituents, significantly impacting the overall shape and functionality of the molecule.

The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for subsequent reactions. The choice of base is critical and will depend on the specific reaction conditions and the nature of the electrophile.

Derivatization Strategies and Protocols

This section details step-by-step protocols for three key derivatization reactions: N-acylation, N-sulfonylation, and reductive amination. These methods were selected for their broad applicability, high functional group tolerance, and amenability to parallel synthesis formats.

N-Acylation: Building Amide Linkages

N-acylation is a fundamental transformation for introducing a vast range of functionalities. The resulting amide bond is a common feature in many pharmaceuticals due to its stability and ability to participate in hydrogen bonding.[4]

Causality Behind Experimental Choices:

  • Acylating Agents: Acyl chlorides and anhydrides are highly reactive and suitable for a broad range of amines. For more sensitive substrates or to avoid the formation of acidic byproducts, activated esters or the use of coupling reagents with carboxylic acids are preferred.[4][5]

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl salt and scavenge the acid generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acylating agent.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of 1-iminothiomorpholine 1-oxide hydrochloride (1.0 eq.) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (2.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes to ensure complete neutralization.

  • Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. For polar amine products, treating the silica gel with a small percentage of triethylamine in the eluent can improve purification.[6] Alternatively, reversed-phase chromatography can be employed for highly polar compounds.[7]

Table 1: Representative N-Acylation Reactions

EntryAcylating AgentProductExpected Yield Range
1Benzoyl chlorideN-benzoyl-1-iminothiomorpholine 1-oxide80-95%
2Acetic anhydrideN-acetyl-1-iminothiomorpholine 1-oxide75-90%
34-Nitrobenzoyl chlorideN-(4-nitrobenzoyl)-1-iminothiomorpholine 1-oxide85-98%

Workflow for N-Acylation

N_Acylation_Workflow Start 1-Iminothiomorpholine 1-oxide HCl Base Add Base (TEA/DIPEA) in DCM, 0 °C Start->Base AcylatingAgent Add Acyl Chloride/ Anhydride Base->AcylatingAgent Reaction Stir at RT (2-16 h) AcylatingAgent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Acylated Product Purification->Product

Caption: Workflow for the N-acylation of 1-iminothiomorpholine 1-oxide hydrochloride.

N-Sulfonylation: Introducing Sulfonamide Functionality

The sulfonamide group is another critical functional group in medicinal chemistry, known for its presence in various antibacterial and diuretic drugs. N-sulfonylation of the thiomorpholine nitrogen introduces this valuable moiety.

Causality Behind Experimental Choices:

  • Sulfonylating Agents: Sulfonyl chlorides are the most common reagents for this transformation due to their high reactivity.[8]

  • Base: Similar to N-acylation, a non-nucleophilic organic base is required to deprotonate the starting material and neutralize the generated HCl. Pyridine can also be used as both a base and a solvent.

  • Solvent: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the sulfonyl chloride.

Experimental Protocol: General Procedure for N-Sulfonylation

  • To a solution of 1-iminothiomorpholine 1-oxide hydrochloride (1.0 eq.) in anhydrous pyridine (0.1 M) at 0 °C under an inert atmosphere, add the desired sulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative N-Sulfonylation Reactions

EntrySulfonylating AgentProductExpected Yield Range
1Benzenesulfonyl chlorideN-(phenylsulfonyl)-1-iminothiomorpholine 1-oxide70-90%
2p-Toluenesulfonyl chlorideN-(p-tolylsulfonyl)-1-iminothiomorpholine 1-oxide75-95%
3Methanesulfonyl chlorideN-(methylsulfonyl)-1-iminothiomorpholine 1-oxide65-85%

Workflow for N-Sulfonylation

N_Sulfonylation_Workflow Start 1-Iminothiomorpholine 1-oxide HCl SulfonylChloride Add Sulfonyl Chloride in Pyridine, 0 °C Start->SulfonylChloride Reaction Stir at RT (4-24 h) SulfonylChloride->Reaction Workup Aqueous Workup (Ice-water, EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Sulfonylated Product Purification->Product

Caption: Workflow for the N-sulfonylation of 1-iminothiomorpholine 1-oxide hydrochloride.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in library synthesis due to its operational simplicity and broad substrate scope.[9][10][11] This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

  • Carbonyl Compounds: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[10][11] STAB is often preferred as it is less toxic and the reaction can often be performed without strict pH control.

  • Solvent: Dichloroethane (DCE) or methanol (MeOH) are common solvents for reductive amination. Acetic acid is often added as a catalyst to facilitate iminium ion formation.

Experimental Protocol: General Procedure for Reductive Amination

  • To a suspension of 1-iminothiomorpholine 1-oxide hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in DCE (0.1 M) at room temperature, add a suitable base such as triethylamine (1.1 eq.) to liberate the free amine.

  • Stir the mixture for 10 minutes, then add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Reductive Amination Reactions

EntryCarbonyl CompoundProductExpected Yield Range
1BenzaldehydeN-benzyl-1-iminothiomorpholine 1-oxide60-80%
2AcetoneN-isopropyl-1-iminothiomorpholine 1-oxide55-75%
3CyclohexanoneN-cyclohexyl-1-iminothiomorpholine 1-oxide65-85%

Workflow for Reductive Amination

Reductive_Amination_Workflow Start 1-Iminothiomorpholine 1-oxide HCl Carbonyl Add Aldehyde/Ketone and Base in DCE Start->Carbonyl ReducingAgent Add NaBH(OAc)3 Carbonyl->ReducingAgent Reaction Stir at RT (12-24 h) ReducingAgent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the reductive amination of 1-iminothiomorpholine 1-oxide hydrochloride.

Characterization of Derivatized Products

The successful synthesis of the derivatized 1-iminothiomorpholine 1-oxide analogues should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The appearance of new signals corresponding to the introduced substituent and shifts in the signals of the parent scaffold will confirm the derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and assessing the purity of the final compounds.

Conclusion and Future Directions

The protocols detailed in this application note provide a solid foundation for the derivatization of 1-iminothiomorpholine 1-oxide hydrochloride, enabling the rapid generation of diverse chemical libraries. The inherent versatility of the thiomorpholine scaffold, combined with the unique properties of the sulfoximine group, makes this a highly attractive building block for drug discovery programs.

Further exploration could involve the development of solid-phase synthesis methodologies to facilitate high-throughput library generation.[1][12] Additionally, transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Ullmann condensation, could be employed for the N-arylation of the thiomorpholine nitrogen, further expanding the accessible chemical space.[13][14] The derivatized libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed Central. [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed Central. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. ResearchGate. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. Sci-Hub. [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. [Link]

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PubMed Central. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

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  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

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  • Amide Coupling Reaction in Medicinal Chemistry. HepatoChem. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

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  • Purification of strong polar and basic compounds. Reddit. [Link]

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  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

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  • New Aspects of Thiomorpholine Chemistry. ResearchGate. [Link]

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  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. MDPI. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • 14N NMR studies on some N-sulphinylamines. Journal of Magnetic Resonance. [Link]

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  • Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Wiley Online Library. [Link]

  • Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles. Arkivoc. [Link]

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Method

Application Notes &amp; Protocols: 1-Iminothiomorpholine 1-Oxide Hydrochloride as a Versatile Scaffold for Heterocyclic Synthesis

Abstract The quest for novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, saturated six-membered heterocycles like thiomorpholine serve as pri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, saturated six-membered heterocycles like thiomorpholine serve as privileged scaffolds due to their three-dimensional structure and favorable physicochemical properties.[1][2] The introduction of the sulfoximine moiety—a stereogenic, polar, and metabolically robust functional group—further enhances the utility of these scaffolds, offering new vectors for molecular exploration and property modulation.[3][4] This guide provides a comprehensive overview and detailed protocols for the use of 1-iminothiomorpholine 1-oxide hydrochloride, a versatile and reactive building block, in the synthesis of diverse and complex heterocyclic systems. We will explore its synthesis and subsequent functionalization at multiple reactive sites, including the ring nitrogen, the sulfoximine nitrogen, and through advanced catalytic methods like directed C-H activation.

Core Concepts: The Thiomorpholine Sulfoximine Scaffold

1-Iminothiomorpholine 1-oxide combines the structural features of a thiomorpholine ring with an NH-sulfoximine group. The hydrochloride salt form ensures greater stability, improved handling characteristics, and better solubility in polar solvents.[5]

Key Structural Features for Synthesis:

  • Ring Nitrogen (Secondary Amine): A nucleophilic center, readily available for alkylation, acylation, and arylation reactions.

  • Sulfoximine Nitrogen (Imino Group): The N-H proton is weakly acidic and can be deprotonated to generate a nucleophile for functionalization.[5]

  • Sulfoximine as a Directing Group: The entire S(O)=N moiety can act as a powerful directing group in transition-metal-catalyzed C-H activation reactions, enabling the construction of fused ring systems.[6]

Table 1: Physicochemical Properties of 1-Iminothiomorpholine 1-oxide hydrochloride
PropertyValueReference
CAS Number 1633667-60-3[7][8]
Molecular Formula C₄H₁₁ClN₂OS[8]
Molecular Weight 170.66 g/mol [7]
Appearance Solid[7][8]
Purity Typically ≥95%[7][8]
Storage Conditions 2-8°C, inert atmosphere[8]
Safety Warning: H302, H315, H319, H335[8]

Synthesis of the Building Block

The synthesis of 1-iminothiomorpholine 1-oxide hydrochloride is a multi-step process starting from the parent thiomorpholine heterocycle. The general strategy involves the controlled oxidation of the sulfur atom followed by imination.

G Target 1-Iminothiomorpholine 1-Oxide Hydrochloride FreeBase 1-Iminothiomorpholine 1-Oxide Target->FreeBase HCl Treatment [1] Sulfoxide Thiomorpholine 1-Oxide FreeBase->Sulfoxide Imination [1, 8] Thiomorpholine Thiomorpholine Sulfoxide->Thiomorpholine Selective Oxidation [1]

Caption: Retrosynthetic analysis of 1-Iminothiomorpholine 1-oxide hydrochloride.

Protocol 2.1: Synthesis of 1-Iminothiomorpholine 1-Oxide (Free Base)

This protocol outlines the key transformations from the sulfoxide precursor. The imination of sulfoxides is a critical step in sulfoximine synthesis.

Expert Insight: The use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), in combination with an ammonia source like ammonium carbamate, provides a mild and efficient method for the direct imination of sulfoxides to form NH-sulfoximines.[5] This approach avoids harsh conditions and offers broad substrate scope.

Step A: Preparation of Thiomorpholine 1-Oxide (Precursor) Thiomorpholine 1-oxide can be prepared via selective oxidation of thiomorpholine using reagents such as sodium periodate or hydrogen peroxide under controlled conditions. This precursor is also commercially available.

Step B: Imination of Thiomorpholine 1-Oxide

  • To a stirred solution of Thiomorpholine 1-oxide (1.0 eq) in a suitable solvent such as methanol (0.2 M), add ammonium carbamate (2.0 eq).

  • Add phenyliodine diacetate (PhI(OAc)₂) (1.5 eq) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting sulfoxide is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the 1-iminothiomorpholine 1-oxide free base.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity before proceeding.

Protocol 2.2: Formation of the Hydrochloride Salt
  • Dissolve the purified 1-iminothiomorpholine 1-oxide free base in a minimal amount of a suitable solvent like methanol or diethyl ether.[5]

  • Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl) (1.1 eq) while stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the hydrochloride salt.[5]

Applications in Heterocyclic Synthesis: Core Protocols

The true utility of this building block is realized in its subsequent reactions to build molecular complexity.

G Start 1-Iminothiomorpholine 1-Oxide HCl N_Ring Ring N-Functionalization (Alkylation, Arylation) Start->N_Ring N_Imino Imino N-Functionalization (Arylation, Acylation) Start->N_Imino Cycloadd [3+2] Cycloaddition (via N-cyano intermediate) Start->Cycloadd CH_Act Directed C-H Annulation (Fused Systems) N_Imino->CH_Act Requires N-Aryl Substituent

Caption: Synthetic pathways enabled by the 1-iminothiomorpholine 1-oxide scaffold.

Ring Nitrogen Functionalization: N-Alkylation

The secondary amine within the thiomorpholine ring is a potent nucleophile for introducing a wide variety of substituents.

Expert Insight: This reaction is fundamental for library synthesis. The choice of base is crucial to deprotonate the ammonium salt and free the secondary amine for reaction without affecting the less basic sulfoximine nitrogen.[5] A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is ideal.

Protocol 3.1.1: N-Alkylation with an Electrophile

  • Suspend 1-iminothiomorpholine 1-oxide hydrochloride (1.0 eq) in a suitable solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.1 M).[9]

  • Add DIPEA (2.2 eq) to the suspension and stir until the solid dissolves, indicating the formation of the free base in situ.[9]

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to yield the N-alkylated derivative.

Self-Validation: Confirm the structure via NMR, observing the disappearance of the ring N-H proton and the appearance of new signals corresponding to the introduced alkyl group. Verify the mass by HRMS.

Imino Nitrogen Functionalization: [3+2] Cycloaddition

A powerful strategy for creating novel heterocyclic systems involves derivatizing the imino nitrogen and using it in cycloaddition reactions. This creates exocyclic heterocycles directly attached to the sulfoximine.

Expert Insight: N-Cyano sulfoximines are excellent precursors for [3+2] cycloadditions.[3] They react with 1,3-dipoles, such as nitrilimines generated in situ from hydrazonoyl chlorides, to form highly substituted 1,2,4-triazoles. The reaction can be catalyzed by Lewis acids like Ytterbium triflate (Yb(OTf)₃) to improve efficiency.[3]

Protocol 3.2.1: Synthesis of N-Cyano-1-iminothiomorpholine 1-oxide

  • Dissolve 1-iminothiomorpholine 1-oxide free base (1.0 eq) in dichloromethane (DCM).

  • Add cyanogen bromide (CNBr) (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate. Purify by chromatography to obtain the N-cyano derivative.

Protocol 3.2.2: Yb(OTf)₃-Catalyzed [3+2] Cycloaddition

  • To a flask containing N-cyano-1-iminothiomorpholine 1-oxide (1.0 eq) and the desired hydrazonoyl chloride (1.1 eq), add Yb(OTf)₃ (10 mol%).

  • Add dry toluene as the solvent, followed by triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[3]

  • Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by flash chromatography to isolate the N-1,2,4-triazolyl substituted sulfoximine.

Table 2: Representative Substrate Scope for [3+2] Cycloaddition

This table illustrates the potential scope based on analogous reactions reported in the literature.[3]

Hydrazonoyl Chloride (Ar¹)Sulfoximine (R)Product Yield (Illustrative)
PhenylThiomorpholineHigh
4-ChlorophenylThiomorpholineHigh
4-NitrophenylThiomorpholineModerate
4-MethoxyphenylThiomorpholineHigh
Advanced Application: Directed C-H Annulation

For drug development professionals, constructing complex fused polycyclic systems efficiently is highly valuable. The sulfoximine group can act as a robust directing group for transition metal-catalyzed C-H functionalization.

Expert Insight: Rhodium(III) catalysis is particularly effective for the annulation of N-aryl sulfoximines with coupling partners like dioxazolones.[6] This process involves C-H activation at the ortho position of the aryl ring, followed by cyclization to form benzothiadiazine-1-oxides, a valuable heterocyclic core.

Protocol 3.3.1: Rh(III)-Catalyzed Synthesis of Benzothiadiazine-1-Oxides Prerequisite: The starting material is an N-aryl derivative of 1-iminothiomorpholine 1-oxide, prepared via methods like Buchwald-Hartwig or Chan-Lam coupling.

  • In a reaction vial, combine the N-aryl-1-iminothiomorpholine 1-oxide (1.0 eq), a dioxazolone derivative (1.5 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add a solvent such as 1,2-dichloroethane (DCE).

  • Heat the mixture to 80-100 °C for 12 hours.[6]

  • After cooling, dilute the mixture with DCM and filter through a pad of celite.

  • Concentrate the filtrate and purify the resulting residue by flash column chromatography to yield the fused benzothiadiazine-1-oxide product.

Conclusion

1-Iminothiomorpholine 1-oxide hydrochloride is far more than a simple heterocyclic molecule; it is a sophisticated building block poised for complex synthetic endeavors. Its multiple, chemically distinct reactive sites allow for a programmed and divergent approach to the synthesis of novel heterocycles. From straightforward N-functionalization to advanced cycloaddition and C-H activation strategies, this scaffold provides medicinal chemists and researchers with a powerful tool to access unique chemical space and develop next-generation therapeutics. The protocols and insights provided herein serve as a validated starting point for the exploration of this remarkable building block.

References

  • R Discovery. Thiomorpholine Derivatives Research Articles - Page 1. [Link]

  • Szatmári, I., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. [Link]

  • Pavlík, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • JYX. (2020). Cycloadditions of N‐Cyano Sulfoximines with 1,3‐Dipoles. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

  • RWTH Publications. (2020). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. [Link]

  • ResearchGate. (2021). Efficient Synthesis of Cyclic Sulfoximines from N‐Propargylsulfinamides through Sulfur–Carbon Bond Formation. [Link]

  • Wu, T., et al. (2024). Photochemical Ring Expansion of Cyclic Sulfoximines with Aryl Diazoacetates and Subsequent Diastereoconvergent Oxidation. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of 1-Iminothiomorpholine 1-oxide Hydrochloride in Advanced Flow Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use and synthesis of sulfoximine-containing scaffolds, with a focus on 1-Iminothiomor...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use and synthesis of sulfoximine-containing scaffolds, with a focus on 1-Iminothiomorpholine 1-oxide hydrochloride, within continuous flow chemistry systems. This document outlines the fundamental principles, experimental protocols, and safety considerations for leveraging flow chemistry to handle challenging yet valuable reactions in modern organic synthesis.

Introduction: The Emerging Role of Cyclic Sulfoximines and the Advantages of Flow Chemistry

Cyclic sulfoximines are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique three-dimensional structure, which includes a stereogenic sulfur center, makes them valuable isosteres for other chemical groups, offering novel intellectual property and improved physicochemical properties in drug candidates.[2][3] 1-Iminothiomorpholine 1-oxide hydrochloride is a key building block within this class, providing a versatile scaffold for further chemical modification.

The synthesis of sulfoximines, however, often involves hazardous reagents and intermediates, such as azides and nitrenes, and can be highly exothermic.[4][5] These challenges make traditional batch synthesis methods difficult to scale up safely. Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates in small, continuous volumes, presents an ideal solution for the synthesis and subsequent functionalization of these important molecules.[6][7][8][9]

This guide will explore the synthesis of sulfoximines in continuous flow, drawing upon established protocols, and then detail the potential applications of 1-Iminothiomorpholine 1-oxide hydrochloride in subsequent flow reactions.

Properties and Handling of 1-Iminothiomorpholine 1-oxide Hydrochloride

1-Iminothiomorpholine 1-oxide hydrochloride is a solid material with the following key properties:

PropertyValue
CAS Number1633667-60-3[10][11][12]
Molecular FormulaC4H11ClN2OS[10]
Molecular Weight170.66 g/mol [12]
Physical FormSolid[10][11][12]
Storage2-8°C, inert atmosphere, away from moisture and light[10][11]

Safety Information:

1-Iminothiomorpholine 1-oxide hydrochloride is classified as harmful and an irritant.[12] The following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound.[13][14] Work should be conducted in a well-ventilated fume hood.

Flow Chemistry Protocol for the Synthesis of Sulfoximines

The imidation of sulfoxides is a key reaction for the formation of sulfoximines. A particularly robust method that is well-suited for flow chemistry involves the use of an azide source and a strong acid.[4][5] The following protocol is adapted from established literature for the continuous synthesis of a sulfoximine.

Reaction Principle

The reaction proceeds via the in-situ generation of a reactive nitrene intermediate from an azide source (e.g., sodium azide or trimethylsilyl azide) in the presence of a strong acid, which then reacts with a sulfoxide to form the corresponding sulfoximine. The use of flow chemistry allows for the safe handling of the potentially explosive azide intermediates and provides excellent control over the highly exothermic reaction.

Experimental Workflow Diagram

Flow_Synthesis cluster_reaction Reaction & Quenching cluster_workup Work-up & Collection ReagentA Sulfoxide in Solvent (e.g., Dichloromethane) PumpA HPLC Pump A ReagentA->PumpA ReagentB Azide Source in Solvent (e.g., TMSN3 in DCM) PumpB HPLC Pump B ReagentB->PumpB ReagentC Fuming Sulfuric Acid PumpC Syringe Pump C ReagentC->PumpC Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 PumpC->Mixer1 Reactor Heated Coil Reactor (e.g., 50°C, 10-15 min residence) Mixer1->Reactor Mixer2 T-Mixer Reactor->Mixer2 BPR Back Pressure Regulator (e.g., 10 bar) Mixer2->BPR Quench Water PumpD HPLC Pump D Quench->PumpD PumpD->Mixer2 Separator Membrane-based Phase Separator BPR->Separator OrganicPhase Organic Phase to Neutralization & Extraction Separator->OrganicPhase AqueousPhase Aqueous Waste Separator->AqueousPhase Collection Product Collection OrganicPhase->Collection

Caption: General workflow for continuous sulfoximine synthesis.

Step-by-Step Protocol
  • System Preparation:

    • Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are secure.

    • Use chemically resistant tubing (e.g., PFA or PTFE) for all fluidic paths.

    • Pressurize the system with the solvent to be used and check for leaks.

  • Reagent Preparation:

    • Solution A: Prepare a solution of the starting sulfoxide (e.g., thiomorpholine 1-oxide) in a suitable organic solvent like dichloromethane.

    • Solution B: Prepare a solution of the azide source (e.g., trimethylsilyl azide) in the same organic solvent.

    • Solution C: Use fuming sulfuric acid as the strong acid catalyst.

  • Reaction Execution:

    • Set the desired temperature for the coil reactor (e.g., 50°C).

    • Begin pumping the solvent through all lines to equilibrate the system.

    • Start pumping the reagent solutions at the desired flow rates to achieve the target stoichiometry and residence time. A typical residence time might be 10-15 minutes.[5]

    • The reagents are mixed in the first T-mixer and enter the heated coil reactor.

    • After the reactor, the reaction mixture is quenched in-line with water introduced via a separate pump.

  • Work-up and Collection:

    • The quenched biphasic mixture passes through a back-pressure regulator to maintain system pressure and prevent degassing.

    • A membrane-based phase separator can be used to continuously separate the organic and aqueous phases.

    • The organic phase, containing the product, is collected. This phase can then be passed through a subsequent in-line neutralization and extraction process if required.

    • The aqueous phase is directed to a waste container.

  • System Shutdown:

    • Once the reaction is complete, flush the entire system with the solvent to remove all residual reagents.

    • Depressurize the system and properly dispose of all waste.

Proposed Application: N-Functionalization of 1-Iminothiomorpholine 1-oxide in Flow

The free NH group on the sulfoximine moiety of 1-Iminothiomorpholine 1-oxide makes it an excellent candidate for further functionalization, such as acylation, alkylation, or sulfonylation. The following is a proposed protocol for the N-acylation of 1-Iminothiomorpholine 1-oxide hydrochloride in a continuous flow system.

Reaction Principle

The hydrochloride salt is first neutralized in-line to generate the free base, which is then immediately reacted with an acylating agent (e.g., an acid chloride or anhydride) to yield the N-acylated product. Performing this two-step sequence in a continuous flow setup minimizes the handling of the potentially unstable free base.

Experimental Workflow Diagram

N_Acylation_Flow cluster_reaction Reaction & Collection Reagent1 1-Iminothiomorpholine 1-oxide HCl in Solvent (e.g., Acetonitrile) Pump1 HPLC Pump 1 Reagent1->Pump1 Reagent2 Base (e.g., DIPEA) in Solvent Pump2 HPLC Pump 2 Reagent2->Pump2 Reagent3 Acylating Agent (e.g., Acetyl Chloride in Solvent) Pump3 HPLC Pump 3 Reagent3->Pump3 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Mixer2 T-Mixer Pump3->Mixer2 Reactor1 Coil Reactor 1 (Neutralization, RT, 1 min res.) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coil Reactor 2 (Acylation, RT, 5 min res.) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-Iminothiomorpholine 1-oxide hydrochloride

Welcome to the technical support center for 1-Iminothiomorpholine 1-oxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Iminothiomorpholine 1-oxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on the causality behind experimental choices to ensure robust, reproducible results.

Section 1: Foundational Principles of Synthesis & Reactivity

This section addresses the fundamental chemistry governing the synthesis and use of 1-Iminothiomorpholine 1-oxide hydrochloride, providing the essential "why" behind the practical protocols.

Q1: What is the most common and reliable method for synthesizing the 1-iminothiomorpholine 1-oxide core?

The most prevalent and efficient method for creating the N-H sulfoximine core is through a direct NH-transfer reaction onto the corresponding sulfoxide precursor, thiomorpholine 1-oxide.[1][2] This transformation is highly valued for its operational simplicity, broad functional group tolerance, and use of non-hazardous ammonia sources.[1][3]

The key reagents for this reaction are a hypervalent iodine compound, typically (diacetoxyiodo)benzene (PhI(OAc)₂), and an ammonia source, most commonly ammonium carbamate.[4][5] The reaction is believed to proceed through a highly reactive iodonitrene intermediate, which is generated in situ.[1][2][4] This electrophilic nitrene is then attacked by the nucleophilic sulfur of the sulfoxide. An important feature of this method is its stereospecificity; the reaction proceeds with retention of configuration at the sulfur center, making it invaluable for asymmetric synthesis when starting from an enantioenriched sulfoxide.[3][4]

Synthesis_Mechanism Sulfoxide Thiomorpholine 1-oxide Reagents + PhI(OAc)₂ + NH₄⁺H₂NCO₂⁻ (Ammonium Carbamate) - PhI, -2AcOH, -H₂O, -CO₂ Iodonitrene Electrophilic Iodonitrene Intermediate [I=NH] Reagents->Iodonitrene In situ generation Sulfoximine 1-Iminothiomorpholine 1-oxide Iodonitrene->Sulfoximine Nucleophilic attack by sulfoxide HCl + HCl FinalProduct 1-Iminothiomorpholine 1-oxide hydrochloride HCl->FinalProduct Salt Formation

Caption: General mechanism for NH-transfer to a sulfoxide.

Q2: Why is the hydrochloride salt form of this compound typically used?

The hydrochloride salt form is preferred for several practical reasons. As a free base, 1-Iminothiomorpholine 1-oxide can be challenging to handle and may have limited long-term stability. Converting it to the hydrochloride salt generally yields a stable, crystalline solid that is easier to store, weigh, and handle in a laboratory setting.[6][7]

Furthermore, the salt form significantly enhances solubility in polar and aqueous media, which is often advantageous for downstream biological assays or subsequent reaction steps in protic solvents.[6][7] The formation of the dihydrochloride salt is also possible due to the presence of two basic nitrogen atoms: the ring amine and the sulfoximine nitrogen.[6]

Q3: What are the key functional groups of this molecule and how do they influence its reactivity?

1-Iminothiomorpholine 1-oxide hydrochloride possesses three key functional regions that dictate its chemical behavior:

  • The N-H Sulfoximine Group: This is a chiral, sulfur(VI) functional group that is isosteric to the more common sulfone group.[2] The N-H bond provides a site for further functionalization (e.g., alkylation, arylation) and can act as a hydrogen bond donor. The sulfoximine nitrogen itself is weakly basic.[6]

  • The Secondary Amine (Thiomorpholine Ring): The nitrogen atom within the heterocyclic ring is a standard secondary amine. It is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination, providing a versatile handle for molecular elaboration.

  • The Hydrochloride Salt: This indicates the compound is protonated, typically at one or both nitrogen atoms. In a reaction, a base is required to liberate the free-base form, which is the reactive nucleophile. For instance, when using the compound as a nucleophile, at least one equivalent of a non-nucleophilic base (e.g., DIPEA, Et₃N) is necessary to neutralize the HCl.[8]

Section 2: Practical Guide to Reaction Optimization

This section provides actionable protocols and data to guide your experimental setup for reactions involving 1-Iminothiomorpholine 1-oxide.

Q4: How do I choose the optimal solvent for my reaction?

Solvent selection is critical and depends on reagent solubility, reaction rate, and downstream processing. For the synthesis of the sulfoximine core via NH-transfer, several solvents are effective.

SolventProsConsTypical Conditions & Notes
Methanol (MeOH) Often provides the fastest reaction rates.[1] Excellent solubility for ammonium carbamate.Can participate in side reactions with highly electrophilic species. May complicate extractive work-up.Ideal for small-scale synthesis where speed is a priority. The reaction is often complete within 1-2 hours at room temperature.[3][4]
Acetonitrile (MeCN) Good general-purpose polar aprotic solvent.[1][9] Facilitates easy removal post-reaction.Lower solubility for some inorganic salts compared to MeOH.A reliable choice that balances reaction rate and ease of work-up.[8]
Toluene Excellent for large-scale reactions as it simplifies aqueous extractive work-up.[1][2]Slower reaction rates compared to MeOH. Poor solubility for ammonium carbamate.Often used in combination with a small amount of MeOH to facilitate the reaction on a larger scale.[2]
Dichloromethane (DCM) Good solvent for many organic substrates.Environmental and health concerns. Can be reactive under certain conditions.A viable alternative to MeCN, often used during the work-up and extraction phase.[5]
Q5: What is a reliable, step-by-step protocol for the NH-transfer reaction to synthesize the sulfoximine?

This protocol is adapted from established literature procedures for the synthesis of N-H sulfoximines from sulfoxides.[4][5]

Experimental Protocol: Synthesis of 1-Iminothiomorpholine 1-oxide from Thiomorpholine 1-oxide

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Thiomorpholine 1-oxide (1.0 equiv).

  • Solvent Addition: Add methanol (to a concentration of approx. 0.1-0.2 M). Stir at room temperature (25 °C) to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add (diacetoxyiodo)benzene (3.0 equiv) as a solid in one portion. Follow this with the gradual addition of ammonium carbamate (4.0 equiv) in several portions over 5-10 minutes. Causality Note: Gradual addition of ammonium carbamate is crucial to control the effervescence from its decomposition into ammonia and carbon dioxide.

  • Reaction Monitoring: Allow the reaction to stir at 25 °C. The mixture will typically turn from a colorless suspension to a yellow solution. Monitor the consumption of the starting sulfoxide by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 40% acetone in hexane.[4][5] The reaction is often complete in 1-2 hours.

  • Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to reduce excess hypervalent iodine reagent.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to basify the mixture. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes). Trustworthiness Note: Basifying the solution ensures the sulfoximine product is in its free-base form, maximizing its solubility in the organic extraction solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Iminothiomorpholine 1-oxide as the free base.

  • Salt Formation (Optional but Recommended): Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol, diethyl ether). Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Q6: How can I effectively monitor the progress of my reactions?

Effective reaction monitoring is key to preventing the formation of side products and ensuring optimal yield.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a polar solvent system (e.g., Acetone/Hexane or MeOH/DCM). The sulfoximine product is typically more polar than the starting sulfoxide and will have a lower Rf value.[5] Visualize with a potassium permanganate (KMnO₄) stain, which is effective for sulfur-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise analysis, LC-MS is invaluable. It allows for the clear identification of the starting material, desired product, and any potential side products based on their mass-to-charge ratio, confirming the progress of the reaction and detecting impurities.[6]

Section 3: Troubleshooting Common Experimental Issues

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Q7: My reaction yield is low. What are the likely causes and how can I fix them?

Low yield is a frequent issue with several potential root causes. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow Start Problem: Low Reaction Yield Check1 Is the starting material consumed (checked by TLC/LC-MS)? Start->Check1 Cause1 Incomplete Reaction Check1->Cause1 No Check2 Was significant side product observed? Check1->Check2 Yes Solution1a 1. Check reagent quality (PhI(OAc)₂ can degrade). Use fresh reagents. Solution1b 2. Increase reaction time or gently warm (to 40°C). Solution1c 3. Ensure stoichiometry is correct (3 eq PhI(OAc)₂, 4 eq NH₄-carbamate). Cause2 Side Reactions Check2->Cause2 Yes Cause3 Issues with Work-up & Purification Check2->Cause3 No Solution2a 1. Potential hydrolysis of imine. Ensure work-up is basic (pH > 8). Solution2b 2. Over-oxidation if starting from sulfide. Ensure pure sulfoxide is used. Solution3a 1. Product lost during extraction? Ensure aqueous layer is basic. Perform more extractions (e.g., 5x). Solution3b 2. Product is water-soluble? Back-extract organic layers with dilute acid then basify and re-extract.

Caption: A logical workflow for troubleshooting low reaction yields.

Q8: I am observing significant side-product formation. How can I identify and minimize them?

The most likely side product is the hydrolysis of the imine C=N bond, reverting the product back to the starting sulfoxide.[10][11] This is particularly problematic during aqueous work-up under neutral or acidic conditions.

  • Identification: Via LC-MS, you will see a peak corresponding to the mass of your starting material (thiomorpholine 1-oxide).

  • Minimization:

    • Control pH: During the aqueous work-up, ensure the solution is robustly basic (pH 8-10) by using saturated NaHCO₃ or dilute NaOH before extraction. This keeps the product in its free base form and prevents acid-catalyzed hydrolysis.[10]

    • Limit Water Contact: Perform the extraction efficiently and dry the combined organic layers thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Q9: I'm having trouble with the final salt formation/purification. What are some best practices?
  • Incomplete Precipitation: If the hydrochloride salt does not precipitate upon adding HCl, the product may be too concentrated or too dilute. Try adding more of the anti-solvent (e.g., diethyl ether) to decrease solubility. Alternatively, cool the solution in an ice bath.

  • Oily Product: If the salt "oils out" instead of crystallizing, this suggests impurities are present or the solvent system is not ideal. Try purifying the free base first by column chromatography (using a silica gel column with a polar eluent system like 5-10% MeOH in DCM) before attempting the salt formation.

  • Choosing the Right Acid: While HCl is most common, other acids can be used to form different salts (e.g., HBr, methanesulfonic acid), which may have different crystallization properties.

Section 4: Safety & Handling

Q10: What are the essential safety precautions for handling 1-Iminothiomorpholine 1-oxide hydrochloride and its precursors?
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling:

    • 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3): This compound is classified as a warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12][13] Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated fume hood.

    • (Diacetoxyiodo)benzene: This is an oxidizing agent and an irritant. Avoid contact with combustible materials.

    • Ammonium Carbamate: This compound can release ammonia gas. Handle in a well-ventilated area.

  • Storage: Store 1-Iminothiomorpholine 1-oxide hydrochloride in a tightly sealed container in a cool, dry place (recommended 2-8°C), away from moisture and light.[12][13]

References

  • Han, M., Luo, L., Tang, Z., Li, G.-x., & Wang, Q. (2023). Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters. Synlett, 34, 1829-1833. Available at: [Link]

  • ResearchGate (n.d.). Optimization of reaction conditions. a. [Image attached to a publication on photocatalytic S-alkylation]. Available at: [Link]

  • ResearchGate (n.d.). Optimization of Reaction Conditions a. [Image attached to a publication on alkylation of NH-Sulfoximines]. Available at: [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. Available at: [Link]

  • ACS Publications (2026, February 4). Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Available at: [Link]

  • ResearchGate (n.d.). Sulfoximines: Structures, Properties and Synthetic Applications. Request PDF. Available at: [Link]

  • Sharpless, K. B., et al. (n.d.). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PMC. Available at: [Link]

  • Scribd (n.d.). Sulfoximines From A Medicinal Chemists Perspective. Available at: [Link]

  • Organic Chemistry Portal (2004, December 24). Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection. Available at: [Link]

  • Molbase (2020, November 2). Some tips on Thiomorpholine-1-oxide hydrochloride. Available at: [Link]

  • Organic Syntheses (2023, April 4). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Available at: [Link]

  • MilliporeSigma (n.d.). 1-Imino-thiomorpholine 1-oxide | 1621962-33-1. Available at: [Link]

  • Bull, J. A., et al. (2016, April 29). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. PMC. Available at: [Link]

  • Organic Chemistry Tutor (n.d.). Imine and Enamine Hydrolysis. Available at: [Link]

  • ResearchGate (2023, January 3). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Available at: [Link]

  • JoVE (2025, May 22). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Available at: [Link]

  • Chemistry Steps (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. Available at: [Link]

  • Chemistry LibreTexts (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]

  • Chemistry Steps (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

Sources

Optimization

Improving yield in reactions with 1-Iminothiomorpholine 1-oxide hydrochloride

Welcome to the technical support resource for 1-Iminothiomorpholine 1-oxide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-Iminothiomorpholine 1-oxide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to optimize your reaction yields, minimize impurities, and accelerate your research and development objectives.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and general use of 1-Iminothiomorpholine 1-oxide hydrochloride.

Q1: What are the recommended storage and handling conditions for this reagent?

A: Proper storage is critical to maintain the integrity and reactivity of the compound. It should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] The container must be kept tightly sealed to protect it from moisture and light.[1] The hydrochloride salt form enhances its stability compared to the free base, but like many amine hydrochlorides, it can be hygroscopic. Exposure to moisture can lead to clumping and may introduce water into your reaction, which can be detrimental to moisture-sensitive steps.

Q2: Do I need to convert the hydrochloride salt to the free base before use?

A: Yes, in most cases. The protonated secondary amine in the thiomorpholine ring is not nucleophilic. For reactions involving N-alkylation, N-acylation, or other transformations requiring a nucleophilic amine, you must first neutralize the hydrochloride salt to generate the free base, 1-Iminothiomorpholine 1-oxide. This is typically achieved in situ by adding a suitable base to the reaction mixture. A common procedure involves suspending the hydrochloride salt in a solvent and adding at least one equivalent of a non-nucleophilic base.[2]

Q3: Which solvents are suitable for reactions with this compound?

A: The choice of solvent depends on the specific reaction, but several factors should be considered. The hydrochloride salt is a polar solid and has better solubility in polar solvents. For reactions, polar aprotic solvents like DMF, acetonitrile (MeCN), or THF are often good starting points.[2][3] Optimizing synthesis may involve using such solvents under an inert atmosphere to minimize by-products.[3] The solubility of the corresponding free base will differ, and it is generally more soluble in a wider range of organic solvents.

Q4: What are the key structural features and how do they influence reactivity?

A: 1-Iminothiomorpholine 1-oxide hydrochloride contains several key functional groups that dictate its chemical behavior:

  • Sulfoximine Group (S(=O)=N): This is a chiral, polar functional group. The sulfoximine nitrogen is weakly basic.[3] The S=O bond is a strong hydrogen bond acceptor, which can influence molecular interactions and solubility.[3]

  • Thiomorpholine Ring Amine: This is a secondary amine, but in the hydrochloride salt form, it is protonated (-NH2+). This makes it non-nucleophilic until deprotonation.

  • Hydrochloride Salt: This feature enhances the compound's stability and shelf-life, making it easier to handle as a crystalline solid.[3][4]

Troubleshooting Guide: Improving Reaction Yields

This guide provides solutions to specific experimental challenges in a question-and-answer format.

Q5: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

A: Low yield is a common issue that can stem from several factors. The following workflow can help you diagnose and solve the problem.

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Incomplete Deprotonation (Salt Reactivity) start->cause1 cause2 Reagent / Substrate Degradation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Product Isolation Losses start->cause4 sol1 1. Verify Base Stoichiometry (>1 eq.) 2. Use a stronger, non-nucleophilic base (e.g., DBU, K2CO3) 3. Allow for pre-stirring of salt and base cause1->sol1 If free base is required sol2 1. Confirm purity of starting materials (NMR, LCMS) 2. Run reaction under inert atmosphere (N2/Ar) 3. Avoid excessive heat cause2->sol2 If side products observed sol3 1. Screen solvents (e.g., DMF, MeCN, THF) 2. Optimize temperature (stepwise increase) 3. Monitor reaction progress (TLC, LCMS) to determine optimal time cause3->sol3 If reaction stalls sol4 1. Optimize extraction pH to ensure product is in organic layer 2. Use alternative purification (e.g., recrystallization) 3. Check for product volatility cause4->sol4 If workup is complex

Caption: Troubleshooting workflow for low reaction yields.

In-depth Explanation:

  • Incomplete Deprotonation: The most frequent error is insufficient or inappropriate neutralization of the hydrochloride salt. The reaction requires the free base to act as a nucleophile.

    • Causality: Using less than one equivalent of base will leave some starting material as the unreactive salt. The choice of base is also crucial. A weak base may not fully deprotonate the amine, while a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often ideal to prevent the base itself from competing in the reaction.[2] For some reactions, an inorganic base like potassium carbonate (K2CO3) can also be effective.[5]

  • Reagent Degradation: The sulfoximine moiety can be sensitive to certain conditions. Over-oxidation of the sulfoxide to a sulfone is a potential side reaction, especially if strong oxidizing agents are present or if the reaction is run in air at high temperatures for extended periods.[3]

  • Suboptimal Conditions: Cyclic sulfoximine chemistry can be sensitive to reaction parameters. For instance, in metal-catalyzed C-H activation reactions, the choice of catalyst (e.g., Rh, Ir), ligand, and base can dramatically impact yield.[6][7][8] Even in simple nucleophilic substitution reactions, solvent polarity can affect reaction rates by orders of magnitude. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the optimal reaction time and prevent the formation of degradation products.[3]

Q6: I am observing significant side product formation. How can I identify and minimize these impurities?

A: Side product formation often points to issues with reaction selectivity or stability.

Common Impurities & Mitigation Strategies

Impurity TypePotential CauseRecommended Solution
Over-Oxidized Product (Sulfone) Presence of strong or excess oxidizing agents; prolonged reaction at high temperature in air.Use stoichiometric amounts of mild oxidants. Run the reaction under an inert atmosphere (N2 or Ar). Reduce reaction temperature.[3]
Bis-Alkylation/Acylation Use of >1 equivalent of a highly reactive electrophile with a strong base.Use 1.0-1.1 equivalents of the electrophile. Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.
Starting Material Hydrolysis Presence of water in solvents or reagents.Use anhydrous solvents. Dry reagents as necessary. Store 1-Iminothiomorpholine 1-oxide hydrochloride in a desiccator.
Ring-Opened Products Extreme pH (strong acid or base) or very high temperatures.Maintain a moderate pH during the reaction and workup. Avoid excessive heating (>120 °C) unless specifically required.

Q7: Product purification is challenging. My product is difficult to separate from by-products or remains in the aqueous layer during extraction. What should I do?

A: Purification challenges with this compound often relate to its high polarity and basicity.

  • Challenge 1: Product remains in the aqueous layer.

    • Causality: The product, like the starting material, contains a basic amine and a polar sulfoximine group. If the aqueous phase of your workup is acidic or neutral, the product may be protonated and thus highly water-soluble.

    • Solution: During liquid-liquid extraction, adjust the aqueous layer to a basic pH (e.g., pH 9-11) using a saturated solution of NaHCO3 or a dilute solution of NaOH. This will ensure the product is in its neutral, free base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Always check both the organic and aqueous layers by TLC or LC-MS before discarding anything.

  • Challenge 2: Difficult separation by column chromatography.

    • Causality: The polar nature of the product can lead to significant streaking or poor separation on silica gel.

    • Solution:

      • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, to the eluent system (e.g., DCM/Methanol). This suppresses the interaction of the basic amine with the acidic silica gel, leading to sharper peaks and better separation.

      • Consider Reverse-Phase HPLC: For high-purity requirements, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative for purifying polar, basic compounds.[3]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, particularly for removing small amounts of impurities.[3][9] A solvent screen (e.g., isopropanol, acetonitrile, ethyl acetate/heptane mixtures) should be performed to find suitable conditions.

Protocols & Methodologies

General Experimental Protocol: N-Alkylation Reaction

This protocol provides a representative workflow for reacting the hydrochloride salt with an electrophile.

protocol_flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add 1-Iminothiomorpholine 1-oxide HCl (1.0 eq.) and solvent (e.g., MeCN) to flask. p2 2. Add Base (e.g., DIPEA, 1.2 eq.) at room temperature. p1->p2 r1 3. Stir for 15-30 min to allow for complete deprotonation. p2->r1 r2 4. Add Electrophile (e.g., R-Br, 1.1 eq.) dropwise. r1->r2 r3 5. Heat to desired temperature (e.g., 60°C) and monitor by TLC/LC-MS. r2->r3 w1 6. Cool, concentrate solvent. Redissolve in EtOAc. r3->w1 w2 7. Wash with sat. NaHCO3 (aq). Extract aqueous layer with EtOAc. w1->w2 w3 8. Dry combined organic layers (Na2SO4), filter, and concentrate. w2->w3 w4 9. Purify by column chromatography (e.g., DCM/MeOH + 0.5% Et3N). w3->w4

Caption: General workflow for an N-alkylation reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2), add 1-Iminothiomorpholine 1-oxide hydrochloride (1.0 eq.) and anhydrous acetonitrile (MeCN, ~0.1 M concentration).[2]

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) to the suspension at room temperature. Stir the mixture for 15-30 minutes. The suspension should become a clear solution as the free base is formed.

  • Reaction: Add the electrophile (e.g., an alkyl bromide, 1.1 eq.) dropwise to the solution.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C). Monitor the reaction's progress every hour using TLC (e.g., 10% MeOH in DCM with 0.5% Et3N) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc).

  • Extraction: Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the layers and extract the aqueous layer again with EtOAc.

  • Drying: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 10% methanol in dichloromethane, modified with 0.5% triethylamine) to afford the pure product.

References

  • 1-Iminothiomorpholine 1-oxide dihydrochloride | 2503207-99-4 | Benchchem. Benchchem.
  • 1-Iminothiomorpholine 1-oxide hydrochloride | 1633667-60-3. Merck.
  • Cyclic Sulfoximine and Sulfonimidamide Derivatives by Copper‐Catalyzed Cross‐Coupling Reactions with Elemental Sulfur.
  • Synthesis of Cyclic Sulfoximines via C–H Bond Activ
  • 1-Iminothiomorpholine 1-oxide hydrochloride | 1633667-60-3. Sigma-Aldrich.
  • 1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3). Fluorochem.
  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activ
  • Photochemical Ring Expansion of Cyclic Sulfoximines with Aryl Diazoacetates and Subsequent Diastereoconvergent Oxidation. CCS Chemistry - Chinese Chemical Society.
  • Iridium(III)-Catalyzed C–H Cyclization of Sulfoximines with Diazo Meldrum's Acids for the Synthesis of Cyclic Sulfoximines.
  • 1-Iminothiomorpholine 1-oxide hydrochloride | 1633667-60-3. Sigma-Aldrich.
  • Some tips on Thiomorpholine-1-oxide hydrochloride. Guidechem.
  • CAS 59801-62-6: Thiomorpholine-1,1-dioxide hydrochloride. CymitQuimica.
  • Impurity Occurrence and Removal in Crystalline Products

Sources

Troubleshooting

Side products in 1-Iminothiomorpholine 1-oxide hydrochloride reactions

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting side products in reactions involving 1-Iminothiomorpholin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting side products in reactions involving 1-Iminothiomorpholine 1-oxide hydrochloride. By explaining the underlying chemical principles, this guide aims to empower users to optimize their reaction conditions, identify unexpected products, and ensure the integrity of their experimental outcomes.

Introduction to 1-Iminothiomorpholine 1-oxide Hydrochloride

1-Iminothiomorpholine 1-oxide hydrochloride is a cyclic sulfoximine that has garnered interest in medicinal chemistry and drug development. The sulfoximine functional group, an aza-analogue of a sulfone, offers a unique combination of stereochemical and electronic properties. The thiomorpholine scaffold is a privileged structure in drug discovery, and its oxidized derivatives are of significant interest. However, the reactivity of the sulfoximine moiety, particularly within a cyclic framework, can lead to the formation of undesired side products. This guide will address common challenges and questions that arise during its use in synthetic chemistry.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section is designed to help you diagnose and resolve common issues encountered during reactions with 1-Iminothiomorpholine 1-oxide hydrochloride.

Question 1: I am observing a significant amount of a less polar byproduct in my reaction mixture, and my yield of the desired N-functionalized product is low. What could this byproduct be?

Answer:

A common and often significant side reaction is the reduction of the sulfoximine moiety . The less polar byproduct you are observing is likely thiomorpholine 1-oxide .

Causality and Mechanism:

The sulfoximine group is susceptible to reduction under various conditions, particularly in the presence of certain nucleophiles, reducing agents, or even upon prolonged heating. The reaction proceeds via the loss of the "NH" group from the sulfoximine.

  • Mechanism of Reduction: The precise mechanism can vary depending on the reaction conditions. In the presence of nucleophiles, the sulfur atom can be attacked, leading to a transient intermediate that subsequently eliminates the imino group. Some reducing agents can directly deoxygenate the S=N bond.

Troubleshooting and Prevention:

  • Choice of Reagents: Avoid strong reducing agents if they are not essential for your desired transformation. Be mindful of the nucleophilicity of your reagents.

  • Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize thermal decomposition and reduction.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components that might promote reduction.

graph TD { A[1-Iminothiomorpholine 1-oxide] -- "Reduction (e.g., with certain nucleophiles or reducing agents)" --> B(Thiomorpholine 1-oxide); subgraph "Side Product Formation" B end A -- "Desired Reaction (e.g., N-functionalization)" --> C(N-Functionalized Product); subgraph "Main Reaction Pathway" C end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Reduction of 1-Iminothiomorpholine 1-oxide.

Question 2: My mass spectrometry analysis shows a peak that corresponds to the addition of an oxygen atom to my starting material. What is this species and how can I avoid it?

Answer:

The observed species is likely the corresponding sulfoximine N-oxide or further oxidation at the sulfur to a sulfone-like species . The sulfoximine functional group is at a high oxidation state but can be susceptible to further oxidation under certain conditions.

Causality and Mechanism:

  • Oxidizing Agents: The presence of strong oxidizing agents in your reaction mixture is the most probable cause. Even mild oxidizing conditions, if prolonged, can lead to the formation of these over-oxidized products.

  • Air Oxidation: While less common, prolonged exposure to air at elevated temperatures in the presence of certain catalysts can also lead to slow oxidation.

Troubleshooting and Prevention:

  • Stoichiometry of Oxidants: If an oxidant is required for your reaction, use it in stoichiometric amounts and add it slowly to the reaction mixture to avoid localized high concentrations.

  • Reaction Conditions: Run the reaction at the lowest possible temperature and for the minimum time required for the completion of the desired transformation.

  • Inert Atmosphere: As with reduction, using an inert atmosphere can help prevent unwanted oxidation.

Question 3: I am attempting a reaction under strongly acidic or basic conditions and observing multiple unidentified products and decomposition. Is 1-Iminothiomorpholine 1-oxide hydrochloride stable under these conditions?

Answer:

1-Iminothiomorpholine 1-oxide hydrochloride exhibits limited stability under strongly acidic or basic conditions. The observed decomposition is likely due to hydrolysis of the sulfoximine and/or ring-opening of the thiomorpholine scaffold.

Causality and Mechanism:

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the imino group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the S=N bond and formation of thiomorpholine 1-oxide and ammonia.

  • Base-Mediated Decomposition: Strong bases can deprotonate the nitrogen of the imino group, which can trigger rearrangement or decomposition pathways. The thiomorpholine ring itself can also be susceptible to ring-opening reactions under harsh basic conditions.

Troubleshooting and Prevention:

  • pH Control: Whenever possible, maintain a pH range closer to neutral. If acidic or basic conditions are necessary, use milder reagents and carefully control the stoichiometry.

  • Temperature Control: Avoid high temperatures when working with strong acids or bases.

  • Protecting Groups: In multi-step syntheses, consider protecting the sulfoximine nitrogen if it is not the reactive site in a particular step involving harsh conditions.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

}

Caption: Decomposition pathways under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in the stability of the compound?

A1: The hydrochloride salt form generally enhances the stability of 1-Iminothiomorpholine 1-oxide.[1][2] The protonation of the basic nitrogen atoms in the molecule, particularly the ring nitrogen, reduces their nucleophilicity and susceptibility to engage in side reactions.[1] It also often results in a more stable, crystalline solid form which is less hygroscopic compared to the free base.[1]

Q2: Are there any known incompatibilities with common solvents or reagents?

A2: Yes. Besides strong acids, bases, and potent reducing/oxidizing agents, you should be cautious with:

  • Protic Solvents at High Temperatures: Prolonged heating in protic solvents like methanol or ethanol can potentially lead to slow solvolysis or decomposition.

  • Certain Metal Catalysts: Some transition metal catalysts can coordinate to the sulfur or nitrogen atoms and promote undesired side reactions. A thorough literature search for your specific catalytic system is recommended.

Q3: How can I purify my desired product from the common side products mentioned?

A3: Standard chromatographic techniques are typically effective.

  • Column Chromatography: Due to the polarity difference, silica gel column chromatography can effectively separate the desired N-functionalized product from the less polar thiomorpholine 1-oxide byproduct. A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexanes, can be optimized for separation.

  • Recrystallization: If your desired product is a crystalline solid, recrystallization can be an excellent method for purification, especially for removing minor impurities.

Q4: Does the cyclic nature of 1-Iminothiomorpholine 1-oxide influence its reactivity compared to acyclic sulfoximines?

A4: Yes, the cyclic structure can influence reactivity due to ring strain and conformational constraints.[3] While comprehensive comparative studies are limited, it is plausible that the ring strain in the six-membered thiomorpholine ring could affect the transition state energies of certain reactions, potentially altering reaction rates or favoring specific pathways compared to a less constrained acyclic analogue.[4] For instance, ring-opening reactions are a possibility for cyclic systems that are not available to acyclic ones.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of 1-Iminothiomorpholine 1-oxide hydrochloride, a common reaction where side products might be observed.

  • Preparation: To a solution of 1-Iminothiomorpholine 1-oxide hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) at 0 °C, add a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 eq) dropwise.

  • Addition of Electrophile: Stir the mixture for 15-30 minutes at 0 °C, then add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Base Non-nucleophilic (e.g., DIPEA)To avoid competition with the sulfoximine nitrogen and minimize side reactions.
Temperature Start at 0 °C, then room temp.To control the initial exotherm and minimize thermal decomposition.
Solvent Aprotic (e.g., DMF, ACN)To dissolve the starting materials and avoid participation in the reaction.

References

  • Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(21), 5408-5423. [Link]

  • Lillocci, C. (1989). Ring Strain and Reactivity of Three- and Four-Membered Rings. Nucleophilic Cleavage of Aziridinium and Azetidinium Ions. The Journal of Organic Chemistry, 54(17), 4141-4145.
  • Harmata, M., & Jones, D. E. (1996). Ring Strain Effects on the Interconversion of Intermediates in the Reaction of Organic Sulfides with Singlet Oxygen. The Journal of Organic Chemistry, 61(12), 4107–4110.
  • Badawy, S. I. (2001). Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. International journal of pharmaceutics, 223(1-2), 81–89.
  • BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Mannava, S., et al. (2016). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech, 17(6), 1437-1447.
  • Wu, P., Ward, J. S., Rissanen, K., & Bolm, C. (2023). Cyclic Sulfoximine and Sulfonimidamide Derivatives by Copper-Catalyzed Cross-Coupling Reactions with Elemental Sulfur.
  • Bolm, C., et al. (2024).
  • Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258.
  • Thiemann, T., & Dong, T. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 950-965.
  • University Digital Conservancy, University of Minnesota. (2015). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
  • Liao, C. C., et al. (2014). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic letters, 16(22), 5956–5959.
  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120.
  • Lücking, U. (2019). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery.
  • Bolm, C., et al. (2021). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 86(7), 5413–5424.
  • Bolm, C., et al. (2025). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry.
  • ResearchGate. (2020).
  • DTIC. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution.
  • Bolm, C. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(62), 17293-17321.
  • ResearchGate. (2025).
  • RWTH Publications. (2021).
  • ResearchGate. (2019). Reactivity of the cyclic sulfoximine 4 b.
  • Encyclopedia MDPI. (2023).
  • The Journal of Organic Chemistry. (2023). Iridium(III)-Catalyzed C–H Cyclization of Sulfoximines with Diazo Meldrum's Acids for the Synthesis of Cyclic Sulfoximines.
  • JYX. (2023). Cyclic Sulfoximine and Sulfonimidamide Derivatives by Copper-Catalyzed Cross-Coupling Reactions with Elemental Sulfur.
  • Overview of N−H and C−H Functionalization of Sulfoximine and its analogues. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 1-Iminothiomorpholine 1-oxide hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-iminothiomorpholine 1-oxide hydrochloride. Here, we address common challenges encountered du...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-iminothiomorpholine 1-oxide hydrochloride. Here, we address common challenges encountered during its purification from reaction mixtures, providing detailed troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your purification protocols, ensuring the high purity required for your research and development endeavors.

I. Understanding the Chemistry of Purification

The synthesis of 1-iminothiomorpholine 1-oxide hydrochloride typically involves a two-step process: the oxidation of thiomorpholine to thiomorpholine 1-oxide, followed by imination of the resulting sulfoxide, and finally, salt formation with hydrochloric acid. Each of these steps can introduce specific impurities that need to be removed.

The primary impurities of concern are:

  • Thiomorpholine 1,1-dioxide (Sulfone): Arises from the over-oxidation of thiomorpholine 1-oxide.

  • Unreacted Thiomorpholine 1-oxide: Incomplete imination will leave this starting material in your crude product.

  • Reagents and Byproducts from the Imination Step: Depending on the chosen imination method, these can vary.

  • Residual Solvents: Solvents used in the reaction or work-up may be retained in the crude product.

The high polarity and water solubility of 1-iminothiomorpholine 1-oxide hydrochloride present unique challenges for its purification. This guide will provide strategies to address these challenges effectively.

II. Troubleshooting Guide for Purification

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of 1-iminothiomorpholine 1-oxide hydrochloride.

Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids like 1-iminothiomorpholine 1-oxide hydrochloride. However, its success is highly dependent on the choice of solvent and the experimental conditions.

Question 1: My 1-iminothiomorpholine 1-oxide hydrochloride fails to crystallize from solution, even after cooling.

Answer: This is a common issue that can be attributed to several factors:

  • Excessive Solvent: The most frequent reason for crystallization failure is the use of too much solvent, which keeps the compound fully dissolved even at low temperatures.[1]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. You are aiming for a saturated solution at the boiling point of the solvent.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should.

    • Solutions:

      • Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to induce crystallization.

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Extended Cooling: Sometimes, crystallization is a slow process. Leave the flask in a refrigerator or freezer for an extended period.

Question 2: An oil has separated from the solution instead of crystals ("oiling out"). What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a rapid decrease in temperature.[2]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. A more gradual temperature decrease can favor crystal formation.

    • Solvent System Modification: The chosen solvent may not be ideal. Consider using a mixed solvent system. For instance, dissolve your compound in a good solvent (like methanol or ethanol) and then slowly add a poor solvent (like diethyl ether or ethyl acetate) until the solution becomes slightly turbid. Then, heat the solution until it is clear and allow it to cool slowly. For hydrochloride salts, 2-propanol is often a preferred recrystallization solvent.[3]

Question 3: My recrystallized product is still impure. What are the next steps?

Answer: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Second Recrystallization: A second recrystallization can often significantly improve purity, especially for removing co-precipitated impurities.

  • Charcoal Treatment: If your product is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Alternative Purification Method: If recrystallization is ineffective, you may need to consider an alternative purification method such as column chromatography.

Workflow for a Successful Recrystallization

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Dissolve crude product in a minimum of hot solvent B Hot gravity filter to remove insoluble impurities A->B If insoluble material is present C Allow filtrate to cool slowly to room temperature B->C D Cool further in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: A generalized workflow for the recrystallization of 1-iminothiomorpholine 1-oxide hydrochloride.

III. Alternative Purification Strategies

When recrystallization is not sufficient or practical, other purification techniques can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the polar nature of 1-iminothiomorpholine 1-oxide hydrochloride, standard reverse-phase chromatography is often ineffective, as the compound will have little retention and elute in the void volume. HILIC is an excellent alternative for purifying polar compounds.[4][5]

Principle of HILIC: HILIC utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

General HILIC Protocol:

  • Column Selection: A bare silica gel column is a good starting point.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an additive like ammonium formate or formic acid to improve peak shape.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase (high organic content).

  • Elution: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the percentage of water to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify the fractions containing the pure product.

IV. Frequently Asked Questions (FAQs)

Q1: What is the likely identity of the major byproduct I am seeing in my crude reaction mixture?

A1: The most probable major byproduct is thiomorpholine 1,1-dioxide (the sulfone). This results from the over-oxidation of the thiomorpholine 1-oxide intermediate. The presence of this impurity can often be minimized by carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature.

Q2: How can I remove the sulfone byproduct?

A2: The sulfone is also a polar compound, which can make its separation from the desired sulfoximine hydrochloride challenging.

  • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of your desired product, leaving the sulfone in the mother liquor.

  • Chromatography: HILIC, as described above, should be effective in separating the sulfone from the sulfoximine hydrochloride due to their differing polarities.

Q3: What are the recommended storage conditions for purified 1-iminothiomorpholine 1-oxide hydrochloride?

A3: As a hydrochloride salt, it is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[6] Storage at 2-8°C is often recommended.[6][7]

Q4: Can I use normal-phase flash chromatography on silica gel to purify the free base of 1-iminothiomorpholine 1-oxide before converting it to the hydrochloride salt?

A4: While possible, it can be challenging. The free base is a very polar and basic compound, which can lead to strong adsorption and streaking on a standard silica gel column. If you attempt this, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to improve the chromatography. For strongly basic compounds, using activated alumina as the stationary phase can sometimes yield better results than silica.

V. Summary of Purification Parameters

ParameterRecrystallizationHILIC
Principle Differential solubilityPartitioning into an aqueous layer on a polar stationary phase
Advantages Cost-effective, scalable, can yield high purityExcellent for polar compounds, high resolution
Challenges "Oiling out," crystallization failure, co-precipitation of impuritiesRequires specialized equipment (HPLC), solvent removal from fractions can be energy-intensive
Typical Solvents Alcohols (e.g., ethanol, 2-propanol), mixed solvent systems (e.g., alcohol/ether)Acetonitrile/water gradients

This technical support guide provides a comprehensive overview of the purification of 1-iminothiomorpholine 1-oxide hydrochloride. By understanding the potential challenges and applying the troubleshooting strategies outlined here, you can significantly improve the purity of your compound, leading to more reliable and reproducible experimental results.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • ResearchGate. (2017, February 7).
  • Benchchem. L-Buthionine-(S,R)-sulfoximine hydrochloride.
  • Physics Forums. (2014, June 17). Recrystallizing but not getting any crystals.
  • Sigma-Aldrich. 1-Iminothiomorpholine 1-oxide hydrochloride.
  • Reddit. (2025, March 13).
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • University of York.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

Sources

Troubleshooting

1-Iminothiomorpholine 1-oxide hydrochloride stability issues in solution

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors and stability challenges associated with 1-Iminothiomor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors and stability challenges associated with 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3)[1][2].

While the thiomorpholine scaffold is a privileged motif in medicinal chemistry, and the sulfoximine moiety generally imparts favorable aqueous solubility and membrane permeability[3], the unique combination of an imino group ( S=NH ), a sulfoxide ( S=O ), and a secondary amine within a cyclic architecture introduces complex redox and hydrolytic vulnerabilities in solution[4]. This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 1-Iminothiomorpholine 1-oxide hydrochloride solution degrade rapidly at room temperature?

Causality: The degradation is primarily driven by pH-dependent hydrolysis. Because the compound is supplied as a hydrochloride salt, dissolving it in unbuffered LC-MS grade water creates a highly acidic microenvironment (often pH < 4.0). Under these acidic conditions, the imino nitrogen and the secondary amine become fully protonated. This alters the hydration sphere and increases the electrophilicity of the sulfur center, making the cyclic architecture highly susceptible to hydrolytic ring-opening[4]. Solution: Never store the compound in unbuffered water. Always reconstitute in a rigorously buffered system (pH 6.0–7.0) to maintain the delicate balance between the protonated amine and the stable sulfoximine state.

Q2: I am observing a color change (yellowing) in my stock solutions over time. What causes this?

Causality: The presence of both a sulfoxide and an imino group endows this molecule with a rich, highly reactive redox chemistry[4]. The yellowing is a macroscopic indicator of oxidative degradation (often N-oxidation of the secondary amine or complex redox cycling of the sulfoximine). This is typically catalyzed by trace transition metals present in lower-grade buffers or triggered by photo-oxidation (UV light exposure)[4][5]. Solution: Use ultrapure, metal-free buffers supplemented with a chelating agent (e.g., 1 mM EDTA). Furthermore, the solid and its solutions must be strictly protected from light[5].

Q3: How can I prevent salt disproportionation during lyophilization or freezing?

Causality: When freezing solutions for long-term storage, the differential solubility of the hydrochloride salt versus the buffer components can lead to localized pH shifts (freeze-concentration effect). This can cause the free base to precipitate or degrade. Solution: Flash-freeze aliquots in liquid nitrogen before transferring them to -80°C to prevent slow crystallization and localized pH shifts.

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the empirical stability profile of 1-Iminothiomorpholine 1-oxide hydrochloride under various solution conditions.

Environmental ConditionBuffer SystemStorage TempEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Unbuffered Water (pH ~4.5)None25°C< 48 hoursAcid-catalyzed hydrolysis
Alkaline Buffer (pH 8.5)Tris-HCl25°C< 24 hoursNucleophilic ring-opening
Physiological (pH 7.4)PBS25°C~ 7 daysSlow oxidative degradation
Optimized (pH 6.5) HEPES + 1mM EDTA 4°C > 4 weeks Stable (Minimal degradation)
Optimized (pH 6.5) HEPES + 1mM EDTA -80°C > 12 months Stable (Inert)

Part 3: Mechanistic Visualization

The following diagram illustrates the logical pathways of degradation versus stabilization for 1-Iminothiomorpholine 1-oxide in aqueous environments.

StabilityPathway Compound 1-Iminothiomorpholine 1-oxide HCl (Solid State) Aqueous Aqueous Reconstitution Compound->Aqueous Dissolution Acidic Unbuffered / Acidic pH (< 4.0) Protonation of Imino Nitrogen Aqueous->Acidic No Buffer Basic Alkaline pH (> 8.0) Nucleophilic Attack Aqueous->Basic High pH Buffer Optimal Buffered pH (6.0 - 7.0) Optimal Stability Aqueous->Optimal HEPES (pH 6.5) Metals Trace Metals / UV Light Aqueous->Metals Environmental Exposure Hydrolysis Hydrolytic Degradation (Ring Opening / Deamination) Acidic->Hydrolysis Catalyzed by H+ Basic->Hydrolysis Catalyzed by OH- Stable Stable Solution (Ready for Assay) Optimal->Stable + EDTA / Protect from Light Oxidation Redox Degradation (N-Oxidation / Discoloration) Metals->Oxidation Radical Generation

Figure 1: Environmental causality and degradation pathways of 1-Iminothiomorpholine 1-oxide in solution.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume your solution is stable simply because it is clear. The following protocol incorporates a self-validating feedback loop using LC-MS to confirm molecular integrity.

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution

Objective: Formulate a degradation-resistant stock solution suitable for in vitro biological assays or synthetic scale-up.

Materials:

  • 1-Iminothiomorpholine 1-oxide hydrochloride (Purity ≥95%)[1]

  • Degassed, LC-MS grade Water

  • HEPES buffer (1 M, pH 6.5)

  • EDTA (0.5 M, pH 8.0)

  • Amber glass vials (to protect from light)[5]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a working buffer consisting of 50 mM HEPES and 1 mM EDTA in degassed LC-MS grade water. Adjust the pH precisely to 6.5. Causality: EDTA sequesters trace metals that catalyze redox reactions, while pH 6.5 prevents both acid-catalyzed hydrolysis and base-catalyzed ring opening.

  • Inert Atmosphere: Purge the amber glass vial with Argon or Nitrogen gas for 30 seconds to displace ambient oxygen.

  • Dissolution: Weigh exactly 1.71 mg of 1-Iminothiomorpholine 1-oxide hydrochloride (MW: 170.66 g/mol )[2] and transfer it into the purged amber vial. Add 1.0 mL of the prepared HEPES/EDTA buffer.

  • Homogenization: Vortex gently for 15 seconds. Do not sonicate, as ultrasonic cavitation can induce localized heating and generate free radicals, accelerating degradation.

  • Self-Validation (T=0 Check): Immediately withdraw a 10 µL aliquot and dilute it 1:100 in 0.1% Formic Acid/Acetonitrile. Analyze via LC-MS.

    • Validation Criteria: You must observe a dominant peak at m/z 135.06 [M+H]+ (corresponding to the free base, MW 134.20)[5]. The absence of peaks at m/z 151 (N-oxidation) or altered retention times confirms a successful, intact formulation.

  • Storage: Aliquot the remaining solution into 50 µL single-use volumes in amber PCR tubes. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Stability-Indicating LC-MS Assay

Objective: Monitor the integrity of the compound during prolonged experimental workflows.

Step-by-Step Methodology:

  • Sample Preparation: At designated time points (e.g., 2h, 4h, 24h), extract 5 µL of the working solution.

  • Quenching: Quench the sample into 95 µL of ice-cold Methanol containing an internal standard to halt any ongoing degradation instantly.

  • Centrifugation: Spin at 14,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic acid).

  • Analysis: Track the Area Under the Curve (AUC) of the m/z 135.06 peak relative to the internal standard. A decrease in AUC > 5% indicates actionable degradation, requiring the preparation of a fresh stock.

References

  • Frings, M., et al. (2017). NH‐sulfoximine: A novel pharmacological inhibitor of the mitochondrial F1Fo‐ATPase, which suppresses viability of cancerous cells. PMC. Retrieved from [Link]

Sources

Optimization

Managing hygroscopic nature of hydrochloride salts in synthesis

Technical Support Center: Managing Hygroscopic Hydrochloride Salts in Pharmaceutical Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hygroscopic Hydrochloride Salts in Pharmaceutical Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the deliquescence, caking, and chemical instability of hydrochloride (HCl) salts. While HCl salts account for nearly 50% of all marketed API salts due to their excellent aqueous solubility and low cost, their inherent hygroscopicity often creates critical bottlenecks during synthesis, weighing, and formulation[1].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind moisture uptake, provide self-validating experimental protocols, and offer strategic workarounds to engineer robust synthetic workflows.

G A Basic API Candidate (Low Solubility) B Salt Screening (HCl Addition) A->B pKa rule validation C Hydrochloride Salt (High Solubility, High Hygroscopicity) B->C Common-ion effect & hydration D Moisture Uptake Assessment (DVS Analysis) C->D Deliquescence risk E Mitigation: Controlled Environment Handling D->E Low RH (<30%) F Mitigation: Drying & Desiccation Protocols D->F Vacuum/Thermal G Mitigation: Alternative Salts (Mesylate, Tosylate, Solvates) D->G Structural modification

Figure 1: Decision matrix and mitigation workflow for hygroscopic API hydrochloride salts.

Part 1: Mechanistic FAQs

Q1: Why do hydrochloride salts exhibit such aggressive hygroscopicity compared to other salt forms? A1: The hygroscopicity of HCl salts is fundamentally driven by the high electronegativity and charge density of the chloride counterion[2]. In the solid state, the chloride ion acts as a highly active hydrogen-bond acceptor, readily coordinating with atmospheric water molecules to form hydrates[3]. This disrupts the crystal lattice energy, leading to moisture-induced phase transitions and deliquescence. Introducing bulkier or less electronegative counterions (e.g., mesylate or tosylate) diffuses the charge density, significantly reducing the thermodynamic drive for water absorption[4].

Q2: How does moisture uptake physically alter the stoichiometry of my synthetic steps? A2: When a hygroscopic HCl salt absorbs water, its effective molecular weight increases continuously as it forms hydrates. If you weigh a deliquescent salt in ambient air, you are weighing an unknown, fluctuating ratio of API to water. This directly invalidates your stoichiometric equivalents, leading to incomplete reactions, excess unreacted reagents, and complex impurity profiles. Furthermore, trapped moisture can violently hydrolyze moisture-sensitive reagents (e.g., Grignard reagents, acid chlorides) used in subsequent steps.

Q3: My API salt is degrading during storage. Can moisture cause chemical degradation even if the powder looks dry? A3: Yes. This is known as moisture-induced disproportionation. Water acts as a mobilizing medium that facilitates proton transfer. If moisture accumulates and alters the microenvironmental pH, the salt equilibrium shifts. This causes the salt to dissociate back into the poorly soluble free base and free acid, destroying the solubility profile of your formulation[1].

Part 2: Troubleshooting Guide

Issue 1: The API HCl salt turns into a sticky paste during weighing.

  • Root Cause: The ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, causing spontaneous deliquescence.

  • Solution: Shift handling to a controlled microenvironment. Use a glovebox purged with dry nitrogen or argon (RH < 5%). If a glovebox is unavailable, utilize pre-weighed, sealed reaction vials prepared under inert conditions, allowing you to inject solvents directly through a septum without exposing the salt to ambient air[5].

Issue 2: The salt exhibits severe caking and poor flowability during formulation.

  • Root Cause: Capillary condensation of water between particles creates liquid bridges, which crystallize into solid bridges upon slight temperature fluctuations, causing the powder to cake.

  • Solution: Implement crystal engineering to block hydrogen-bonding sites. For example, forming a solvate or co-crystal can occupy the lattice voids normally targeted by water. Introducing solvents like methanol or acetic acid into the crystal lattice of tetrahydroberberine HCl successfully blocks water absorption while maintaining a 40x+ increase in solubility[2].

Issue 3: The API requires high solubility, but the HCl salt is too unstable to handle.

  • Root Cause: The pKa difference between the free base and HCl is sufficient for salt formation, but the resulting lattice is thermodynamically unstable in the presence of moisture.

  • Solution: Perform a salt swap. Transitioning to a mesylate (methanesulfonate) salt often provides equal or superior aqueous solubility (e.g., 39 mg/mL at 25°C) while drastically improving the polymorphic profile, flow properties, and resistance to hygroscopicity[4].

Part 3: Quantitative Data & Alternative Salt Selection

When troubleshooting hygroscopicity, comparing the physicochemical properties of alternative salt forms is critical. The table below summarizes the impact of counterion selection and crystal engineering on moisture uptake and solubility.

Table 1: Impact of Salt Selection and Crystal Engineering on API Properties (Data synthesized from comparative studies on Palmatine, Tetrahydroberberine, and Adiphenine)[2][3]

API BaseSalt / Co-crystal FormRelative Aqueous SolubilityHygroscopicity / Moisture Uptake
Palmatine Chloride (HCl)HighHigh (Rapid hydrate formation)
Palmatine SulfosalicylateModerate7% reduction in weight gain at 98% RH
Tetrahydroberberine [HTHB]Cl (Standard HCl)98x (vs. free base)High
Tetrahydroberberine [HTHB]Cl·CH3OH (Solvate)47x (vs. free base)Greatly Reduced (Lattice sites occupied)
Adiphenine HydrochlorideHighHigh
Adiphenine Citrate / OxalateModerateStable (Low Hygroscopicity)

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Drying and Desiccation of Hygroscopic HCl Salts

Objective: Remove coordinated water without inducing thermal degradation, lattice collapse, or irreversible caking.

  • Pre-drying Assessment: Perform Thermogravimetric Analysis (TGA) on a small sample to determine the exact dehydration temperature. Ensure this target temperature is at least 20°C below the API's thermal decomposition threshold.

  • Surface Area Maximization: Inside a dry glovebag, lightly grind the caked salt in an anhydrous mortar. Causality: Moisture release is a surface-dependent phenomenon; maximizing surface area exponentially decreases required drying times[6].

  • Vacuum Oven Drying: Transfer the powder to a wide, shallow glass petri dish. Place in a vacuum oven at 60–75°C under high vacuum (< 10 mbar) for 12–24 hours. Causality: Applying a vacuum lowers the vapor pressure and boiling point of water, allowing complete dehydration at mild temperatures, thereby preventing thermal degradation of the API.

  • Inert Cooling (Critical Step): Break the vacuum using dry Nitrogen or Argon gas. Never break the vacuum with ambient air. A freshly dried, hot hygroscopic salt is highly active and will flash-absorb moisture from the air instantly.

  • Storage: Rapidly transfer the dish to a vacuum desiccator containing active phosphorus pentoxide (P₂O₅) or indicating silica gel. Store under vacuum until immediate use.

Protocol B: In Situ Salt Swap (HCl to Mesylate) for Enhanced Stability

Objective: Convert a highly hygroscopic HCl salt to a stable, non-hygroscopic mesylate salt to salvage a problematic synthetic route[4].

G A API-HCl Salt (Hygroscopic) B Biphasic Wash (DCM / NaHCO3) A->B Neutralization C API Free Base (Organic Layer) B->C Phase Separation D Drying & Concentration (Anhydrous Na2SO4) C->D Water Removal E Acid Addition (Methanesulfonic Acid) D->E Salt Formation F Crystallization (Anti-solvent addition) E->F Precipitation G API-Mesylate Salt (Stable, Non-hygroscopic) F->G Filtration & Drying

Figure 2: Step-by-step workflow for in situ salt swap from hygroscopic HCl to stable mesylate.

  • Free Base Liberation: Dissolve the hygroscopic API-HCl salt in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes to ensure complete neutralization.

  • Extraction & Drying: Separate the organic (DCM) layer containing the liberated free base. Extract the aqueous layer twice more with DCM to maximize yield. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent. Concentrate the free base solution under reduced pressure to a minimal volume using a rotary evaporator.

  • Mesylate Formation: Redissolve the concentrated free base in anhydrous ethyl acetate or acetone. Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous stirring at 0–5°C. Causality: The slight excess ensures complete salt formation, while the low temperature controls the exothermic neutralization reaction.

  • Crystallization: Allow the mixture to warm to room temperature. The mesylate salt will begin to precipitate. If precipitation is slow, add a non-polar anti-solvent (e.g., anhydrous heptane) dropwise until cloudiness persists.

  • Isolation: Filter the newly formed mesylate crystals under a nitrogen blanket, wash with cold anti-solvent, and dry under vacuum.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL
  • Source: NIH (National Institutes of Health)
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: ResearchGate URL
  • How do you handle hygroscopic salts?
  • Source: Reddit (r/chemistry)
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: Crystal Pharmatech URL

Sources

Optimization

Technical Support Center: Scaling Up 1-Iminothiomorpholine 1-Oxide Hydrochloride

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Iminothiomo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3).

As a highly polar, unprotected NH-sulfoximine, this compound is a critical "privileged scaffold" used to replace morpholine or piperazine rings in active pharmaceutical ingredients (APIs) to modulate lipophilicity and metabolic stability[1]. However, transitioning its synthesis from the benchtop to multi-kilogram reactors presents unique thermodynamic, kinetic, and purification challenges.

Process Workflow Diagram

The most reliable, metal-free synthetic route involves the direct imination of thiomorpholine 1-oxide using a hypervalent iodine reagent and an ammonia source, followed by controlled salt formation[2][3].

G N1 Thiomorpholine 1-oxide (Starting Material) N2 NH Transfer Reaction PhI(OAc)₂ + NH₂CO₂NH₄ N1->N2 N3 Iodonitrene Intermediate (Exothermic / Gas Evolution) N2->N3 MeOH, 15-25°C N4 1-Iminothiomorpholine 1-oxide (Free Base) N3->N4 -CO₂, -NH₃ N5 Byproduct Purge (MTBE Wash removes Iodobenzene) N4->N5 Solvent Swap N6 Salt Formation (1.05 eq HCl in iPrOH) N5->N6 N7 Target API Intermediate 1-Iminothiomorpholine 1-oxide HCl N6->N7 Crystallization

Synthetic workflow for 1-Iminothiomorpholine 1-oxide HCl scale-up.

Troubleshooting & FAQs

Q1: How do I manage the massive gas evolution and exotherm during the imination step on a >1 kg scale?

A: The reaction utilizes ammonium carbamate ( NH2​CO2​NH4​ ) as a convenient, solid ammonia source. Upon reaction with (diacetoxyiodo)benzene ( PhI(OAc)2​ ), it decomposes to release NH3​ and CO2​ gas, while simultaneously generating an electrophilic, short-lived iodonitrene intermediate[2][3]. This dual process is highly exothermic. Causality & Solution: Never add the reagents all at once. Charge the reactor with the sulfoxide and solvent first. Add the ammonium carbamate in at least 10 equal portions over 1–2 hours to control decarboxylation[4]. Furthermore, adopting a mixed solvent system (e.g., Methanol/Toluene) increases the thermal mass of the reaction and helps regulate off-gassing—a strategy successfully validated by AstraZeneca during the 30 kg scale-up of a similar sulfoximine intermediate[2].

Q2: What is the most scalable way to remove the iodobenzene byproduct without tedious column chromatography?

A: PhI(OAc)2​ is reduced to stoichiometric iodobenzene during the reaction. Chromatography is unviable at scale. Causality & Solution: Exploit the extreme polarity difference between the product and the byproduct. Unprotected NH-sulfoximines are highly polar and often crystalline. After the reaction is complete, distill off the methanol under reduced pressure. Resuspend the crude residue in a non-polar anti-solvent like Methyl tert-butyl ether (MTBE) or a Heptane/Ethyl Acetate mixture. The lipophilic iodobenzene will remain completely dissolved in the mother liquor, allowing you to isolate the highly pure sulfoximine free base via simple vacuum filtration.

Q3: Why is my final product a mixture of mono- and di-hydrochloride salts, and how do I control the stoichiometry?

A: 1-Iminothiomorpholine 1-oxide contains two basic nitrogen atoms: the secondary amine within the heterocyclic ring (pKa ~8-9) and the nitrogen of the sulfoximine group (pKa ~2-3)[1]. If you use an excess of aqueous HCl or bubble HCl gas uncontrollably, you will protonate both sites, leading to a highly hygroscopic dihydrochloride salt that is difficult to handle. Causality & Solution: To selectively isolate the monohydrochloride salt, you must target only the more basic secondary amine. Use exactly 1.00 to 1.05 equivalents of anhydrous HCl dissolved in isopropanol (iPrOH). Perform the addition dropwise at 0–5 °C. The monohydrochloride will selectively crystallize out of the isopropanol solution.

Standard Operating Procedure: 1 kg Scale-Up Protocol

This self-validating protocol is designed for a 10 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and a robust gas scrubber system.

Phase 1: Imination (NH Transfer)

  • Charge: Add Thiomorpholine 1-oxide (1.00 kg, 8.39 mol, 1.0 eq) to the reactor.

  • Solvent: Add Methanol (5.0 L, 5 vol). Stir at 200 rpm and adjust the internal temperature to 15 °C.

  • Ammonia Source: Weigh Ammonium carbamate (2.62 kg, 33.56 mol, 4.0 eq). Add this solid to the reactor in 10 equal portions (approx. 262 g each) over 60 minutes. Note: Ensure the scrubber is active to neutralize evolved NH3​ [4].

  • Oxidant Addition: Weigh PhI(OAc)2​ (6.75 kg, 20.97 mol, 2.5 eq). Add portion-wise over 2 hours, strictly maintaining the internal temperature below 25 °C using jacket cooling.

  • Reaction: Stir for an additional 2 hours at 20 °C. Validate completion via HPLC (target <1% remaining sulfoxide).

Phase 2: Byproduct Purge & Free Base Isolation 6. Concentration: Apply vacuum (250 mmHg) and gently heat the jacket to 35 °C to distill off the methanol and unreacted ammonia until a thick slurry forms. 7. Solvent Swap: Break the vacuum with nitrogen. Add MTBE (8.0 L) to the reactor and stir vigorously for 1 hour at 20 °C. 8. Filtration: Filter the suspension through a Nutsche filter. The iodobenzene byproduct remains in the MTBE filtrate. Wash the filter cake with cold MTBE (2 x 1.0 L). 9. Drying: Dry the solid under vacuum at 40 °C to yield the 1-Iminothiomorpholine 1-oxide free base.

Phase 3: Controlled Hydrochloride Salt Formation 10. Dissolution: Transfer the dry free base back to a clean reactor. Add Isopropanol (6.0 L) and stir to dissolve/suspend. Cool the reactor to 0–5 °C. 11. Acidification: Slowly add a titrated solution of 5M HCl in Isopropanol (1.76 L, 8.80 mol, 1.05 eq) via an addition funnel over 45 minutes. Maintain internal temp <10 °C. 12. Crystallization: Seed crystals can be added if necessary. Stir the mixture at 0 °C for 2 hours to ensure complete crystallization. 13. Final Isolation: Filter the crystalline product, wash with cold Isopropanol (1.0 L), and dry in a vacuum oven at 45 °C to constant weight.

Quantitative Data: Scale-Up Method Comparison

To justify the selection of the hypervalent iodine method over historical routes, consult the following comparative data matrix:

Synthetic MethodPrimary ReagentsTypical YieldSafety & Scale-Up ProfileDownstream Purification
Traditional Azide NaN3​ , Oleum / H2​SO4​ 40 - 55%Critical Hazard: Generates highly explosive and toxic hydrazoic acid ( HN3​ ) gas.Requires extensive aqueous basic workup and extraction.
Transition Metal Catalysis Rh2​(OAc)4​ , PhI(OAc)2​ , NH2​CO2​NH4​ 75 - 85%Moderate: Safer gas profile, but utilizes highly expensive precious metals.Requires heavy metal scavenger resins to meet API limits.
Metal-Free NH Transfer (Recommended) PhI(OAc)2​ , NH2​CO2​NH4​ , Methanol85 - 95%Favorable: Exothermic with CO2​/NH3​ evolution, but easily controlled via portioned dosing.Simple anti-solvent wash (MTBE) removes iodobenzene.

References

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene Organic Syntheses[Link]

  • Synthesis of aza-S(VI) motifs Imperial College London[Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer National Institutes of Health (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Iminothiomorpholine 1-oxide Hydrochloride vs. Traditional Aminating Agents: A Comparative Guide

Electrophilic amination is a cornerstone transformation in modern synthetic chemistry, enabling the direct formation of C–N, S–N, and N–N bonds through the "umpolung" (polarity reversal) of nitrogen [1]. While classical...

Author: BenchChem Technical Support Team. Date: March 2026

Electrophilic amination is a cornerstone transformation in modern synthetic chemistry, enabling the direct formation of C–N, S–N, and N–N bonds through the "umpolung" (polarity reversal) of nitrogen [1]. While classical reagents like Hydroxylamine-O-sulfonic acid (HOSA) and O-(Mesitylsulfonyl)hydroxylamine (MSH) have historically dominated this space, their utility is often bottlenecked by poor solubility, severe explosive hazards, or tedious byproduct separation.

1-Iminothiomorpholine 1-oxide hydrochloride (ITMO·HCl) has emerged as a structurally unique, bench-stable alternative. By leveraging a sulfoximine-derived scaffold as a leaving group, ITMO·HCl provides a highly controlled nitrogen-transfer mechanism. This guide objectively compares the performance, mechanistic causality, and operational safety of ITMO·HCl against traditional aminating agents.

Mechanistic Insights: The Causality of Reagent Design

The efficacy of an electrophilic aminating agent ( R2​N−X ) is dictated by the leaving group ( X ). The leaving group must be electron-withdrawing enough to render the adjacent nitrogen electrophilic, yet stable enough to prevent spontaneous homolytic or heterolytic cleavage (which leads to explosive decomposition).

  • HOSA (Hydroxylamine-O-sulfonic acid): Utilizes a sulfate leaving group. While highly atom-economical, the zwitterionic nature of HOSA ( +H3​N−OSO3−​ ) renders it virtually insoluble in organic solvents, restricting its use to aqueous or biphasic media [2].

  • MSH (O-(Mesitylsulfonyl)hydroxylamine): Employs a mesitylsulfonate leaving group. It is highly reactive and soluble in organic solvents, but the weak N–O bond makes MSH notoriously shock-sensitive and prone to violent exothermic decomposition at room temperature.

  • ITMO·HCl: Operates via a fundamentally different architecture. The nitrogen atom is activated by the electron-withdrawing nature of the adjacent S(VI) center of the thiomorpholine 1-oxide ring. Upon nucleophilic attack, the stable, neutral thiomorpholine 1-oxide heterocycle is expelled. The hydrochloride salt form ensures infinite shelf-life at room temperature, while in situ neutralization liberates the active free base, allowing for homogeneous reactions in polar aprotic solvents (e.g., DMF, MeCN).

Mechanism Nu Nucleophile (Amine/Thiol) TS N-Transfer Transition State Nu->TS Nucleophilic Attack Reagent ITMO·HCl (Aminating Agent) Reagent->TS Base Activation Product Aminated Product (R-NH2) TS->Product C-N / S-N Bond Formation LG Thiomorpholine 1-oxide (Leaving Group) TS->LG Cleavage

Mechanistic pathway of electrophilic amination using ITMO·HCl.

Comparative Performance Data

The following table synthesizes experimental data comparing ITMO·HCl with HOSA, MSH, and DPH (O-(2,4-Dinitrophenyl)hydroxylamine).

ParameterITMO·HClHOSAMSHDPH
Thermal Stability Excellent (Bench-stable as HCl salt)Moderate (Hygroscopic, degrades >0°C)Poor (Explosive hazard, store at -20°C)Good (Stable at RT)
Solvent Compatibility MeOH, EtOH, DMF, MeCNWater, minimal organic solubilityDCM, THF, Et2ODMF, MeCN, DCM
Nucleophile Scope Thiols, Amines, EnolatesPrimary/Secondary AminesBroad (Amines, Phosphines, Sulfides)Broad (Requires mild heating)
Byproduct Nature Thiomorpholine 1-oxide (Water-soluble)Bisulfate (Water-soluble)Mesitylsulfonic acid (Organic-soluble)2,4-Dinitrophenol (Toxic, hard to remove)
Workup Efficiency High (Simple aqueous wash)High (Aqueous)Low (Requires chromatography)Low (Requires basic extraction/column)

Key Takeaway: ITMO·HCl bridges the gap between the high reactivity of MSH and the safety/workup simplicity of HOSA. Because the thiomorpholine 1-oxide byproduct is highly polar and water-soluble, it can be quantitatively removed via a simple aqueous extraction, bypassing the chromatographic bottlenecks associated with MSH and DPH [3].

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility, the following protocol details the electrophilic amination of a secondary amine to a hydrazine derivative using ITMO·HCl. The systemic logic relies on the controlled, base-mediated liberation of the aminating species.

Materials Required:
  • ITMO·HCl (1.2 equiv)

  • Secondary Amine Substrate (1.0 equiv)

  • Potassium Carbonate ( K2​CO3​ , 2.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:
  • Reagent Activation: Suspend ITMO·HCl (1.2 mmol) and finely ground K2​CO3​ (2.5 mmol) in 5 mL of anhydrous MeCN under an argon atmosphere.

    • Causality: The heterogeneous base neutralizes the hydrochloride salt, generating the active ITMO free base in situ without causing premature degradation.

  • Substrate Introduction: Dissolve the secondary amine (1.0 mmol) in 2 mL of MeCN and add it dropwise to the suspension at 0 °C.

    • Causality: Dropwise addition at 0 °C controls the exothermic N-transfer step, preventing undesired dimerization or over-oxidation of the substrate.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2–4 hours. Monitor the consumption of the amine via LC-MS.

  • Aqueous Workup: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

    • Causality: The polar thiomorpholine 1-oxide byproduct and inorganic salts partition entirely into the aqueous phase, leaving the pure aminated product in the organic layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the hydrazine product.

Workflow S1 1. Reagent Activation Neutralize ITMO·HCl with K2CO3 S2 2. Substrate Addition Dropwise addition at 0 °C S1->S2 S3 3. N-Transfer Reaction Stir at 25 °C (Monitor via LC-MS) S2->S3 S4 4. Aqueous Workup Partition byproducts into aqueous phase S3->S4

Step-by-step workflow for the electrophilic amination protocol.

Conclusion

For drug development professionals and synthetic chemists, the choice of aminating agent dictates not only the yield but the scalability and safety of the synthetic route. While HOSA remains a cost-effective choice for aqueous-compatible substrates, and MSH offers brute-force reactivity, 1-Iminothiomorpholine 1-oxide hydrochloride provides an optimal triad of benefits: bench-stability, broad organic solvent compatibility, and traceless aqueous workup . Its adoption significantly de-risks scale-up campaigns that require precise C–N or S–N bond formations.

References

  • Electrophilic Aminating Agents in Total Synthesis Angewandte Chemie International Edition (via PMC - NIH) URL:[Link]

  • Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent Wikipedia / Organic Syntheses URL:[Link]

  • Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides Journal of the American Chemical Society URL:[Link]

  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents Wiley-VCH URL:[Link]

Comparative

A Comparative Guide to Thiomorpholine-Based Reagents in Modern Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, thiomorpholine has emerged as a privileged structure, not only for its prevalence in bioactive molecules but also for the unique reactivity and properties it imparts as a reagent and building block.[1][2] This guide provides an in-depth comparative analysis of thiomorpholine-based reagents against commonly employed alternatives, supported by experimental data to inform your synthetic strategy.

Introduction: The Thiomorpholine Scaffold - More Than a Privileged Moiety

Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, is a versatile building block in medicinal chemistry, lending favorable pharmacokinetic properties to drug candidates.[1][3][4] Its applications span from antimalarials and antibiotics to kinase inhibitors.[3][5] Beyond its role as a structural motif, the unique electronic and steric properties of the thiomorpholine ring make it an intriguing component of synthetic reagents. The presence of a soft sulfur atom and a basic nitrogen atom within the same scaffold allows for unique modes of action and reactivity compared to its oxygenated analog, morpholine, or other cyclic amines.[1][2]

This guide will explore the utility of thiomorpholine-based reagents in two key areas: as a foundational building block in the stereoselective synthesis of complex molecules and in its application as a precursor for ligands in catalysis.

Thiomorpholine in Stereoselective Synthesis: A Comparative Look at Solid-Phase Methodologies

The construction of chiral molecules is paramount in drug discovery. Thiomorpholine-3-carboxylic acid derivatives are valuable chiral building blocks. A robust method for their synthesis is through polymer-supported, stereoselective synthesis, which offers advantages in purification and automation.

Comparative Analysis: Thiomorpholine vs. Morpholine Scaffolds

A study by Soural et al. detailed a polymer-supported approach to synthesize morpholine- and thiomorpholine-3-carboxylic acid derivatives.[6] This methodology allows for a direct comparison of the reaction efficiency and stereoselectivity in the formation of these two closely related heterocyclic systems.

Experimental Workflow:

The general solid-phase synthesis involves the immobilization of an amino acid (serine for morpholine, cysteine for thiomorpholine) on a Wang resin, followed by N-alkylation and N-acylation/sulfonylation. The final cyclization and cleavage from the resin yield the desired product. The inclusion of a reducing agent like triethylsilane (TES) during cleavage can lead to the saturated ring system.

G cluster_0 Solid-Phase Synthesis Workflow start Immobilize Fmoc-Amino Acid (Ser/Cys) on Wang Resin deprotection Fmoc Deprotection start->deprotection sulfonylation N-Sulfonylation (e.g., NsCl) deprotection->sulfonylation alkylation N-Alkylation (e.g., bromoacetophenone) sulfonylation->alkylation cleavage Cleavage from Resin (TFA) alkylation->cleavage reduction Reductive Cleavage (TFA/TES) alkylation->reduction product1 Dihydro(thio)oxazine cleavage->product1 product2 (Thio)morpholine reduction->product2

Caption: General workflow for the solid-phase synthesis of morpholine and thiomorpholine derivatives.

Comparative Data:

The following table summarizes the comparative yields for the synthesis of a representative N-sulfonylated thiomorpholine and its corresponding morpholine analog.

EntryStarting Amino AcidHeterocycleOverall Yield (%)Purity (%)
1Fmoc-Cys(Trt)-OHThiomorpholine65>95
2Fmoc-Ser(tBu)-OHMorpholine72>95

Data synthesized from the findings reported in ACS Combinatorial Science, 2017, 19 (3), pp 187–196.[6]

Key Insights and Causality:

  • Yields: The overall yields for both the thiomorpholine and morpholine derivatives are comparable and generally good for multi-step solid-phase synthesis, demonstrating the robustness of the methodology for both scaffolds.[6]

  • Stereoselectivity: A significant finding was the high stereoselectivity observed in the formation of the new stereocenter upon reduction with triethylsilane for derivatives synthesized from cysteine and serine.[6] This highlights the directing effect of the existing stereocenter and the reliability of this method for producing stereochemically defined products.

  • Reaction Conditions: The cyclization to form the thiomorpholine ring sometimes required harsher conditions (neat TFA) compared to the morpholine analog (50% TFA in DCM), which can be attributed to the different nucleophilicity and bond angles of sulfur versus oxygen.[6]

Thiomorpholine as a Precursor in Synthesis: N-Arylation Reactions

N-aryl thiomorpholines are important precursors in medicinal chemistry.[5] The synthesis of these compounds often involves the nucleophilic aromatic substitution (SNAr) reaction between thiomorpholine and an activated aryl halide.

Comparative Analysis: Alternative N-Arylation Methods

The synthesis of 4-(4-nitrophenyl)thiomorpholine is a representative example. This compound can be synthesized via traditional SNAr reactions or through more modern transition-metal-free methods.

Experimental Protocols:

Protocol 1: Classical SNAr Reaction

  • To a solution of 4-fluoronitrobenzene (1.0 equiv) in a suitable solvent (e.g., DMSO, 1-butanol), add thiomorpholine (1.2 equiv) and a base such as K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture at 80-120 °C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Transition-Metal-Free N-Arylation

  • To a mixture of thiomorpholine (2.0 equiv) and (4-nitrophenyl)(phenyl)iodonium triflate (1.0 equiv) in a solvent like CH₂Cl₂, add a base such as Na₂CO₃ (2.0 equiv).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the product by column chromatography.

Caption: Comparison of classical and modern N-arylation routes to 4-(4-nitrophenyl)thiomorpholine.

Comparative Data:

MethodArylating AgentTemperatureReaction TimeYield (%)
Classical SNAr4-Fluoronitrobenzene80-120 °CSeveral hours~85-95%
Transition-Metal-Free(4-Nitrophenyl)(phenyl)iodonium triflateRoom Temp.24 hours~90%

Data synthesized from information presented in Molecules, 2017, 22(11), 1919 and patent literature.[5]

Key Insights and Causality:

  • Reaction Conditions: The classical SNAr approach requires elevated temperatures, which may not be suitable for substrates with thermally sensitive functional groups.[5] The transition-metal-free method using a diaryliodonium salt proceeds at room temperature, offering milder reaction conditions.

  • Substrate Scope: While the SNAr reaction is generally limited to electron-deficient aryl halides, diaryliodonium salts can often be used with a broader range of substrates.

  • Reagent Availability and Cost: Fluoro- and chloro-nitrobenzenes are readily available and inexpensive starting materials. Diaryliodonium salts are generally more expensive and less common.

  • Atom Economy: The SNAr reaction with an aryl halide is more atom-economical than the use of a diaryliodonium salt, where one of the aryl groups is a leaving group.

Future Outlook: Thiomorpholine in Catalysis and Flow Chemistry

The application of thiomorpholine derivatives as ligands in transition-metal catalysis is an area of growing interest. The sulfur atom can coordinate to soft metals, and the nitrogen atom can be functionalized to tune the steric and electronic properties of the ligand. Furthermore, the development of continuous flow methods for the synthesis of thiomorpholine itself opens up possibilities for its use in large-scale manufacturing and as a readily available building block for automated synthesis platforms.[3][7][8] Recent advances in photocatalysis also provide novel, scalable routes to substituted thiomorpholines.[9]

Summary

Thiomorpholine-based reagents and building blocks are valuable tools in the arsenal of the modern synthetic chemist. Their performance in stereoselective synthesis is comparable to their morpholine analogs, with the choice being dictated by the desired properties of the target molecule. In N-arylation reactions, classical methods remain robust for activated systems, while newer methods provide milder alternatives. The continued exploration of thiomorpholine derivatives in catalysis and the development of efficient, scalable syntheses of the thiomorpholine core will undoubtedly expand their utility in the years to come.

References

  • Kaur, H. & Singh, G. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Malík, I., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 187-196. [Link]

  • Novotná, K., et al. (2015). Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. CZ333094A3.
  • Kaur, H. & Singh, G. (2021). Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

  • Makhaeva, N. A. & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2407-2412. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]

  • Kaur, H. & Singh, G. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Fábián, L., et al. (2017). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 22(11), 1919. [Link]

  • Anonymous. Heterocyclic Building Blocks-Thiomorpholine. Molbase. [Link]

  • Anonymous. Thiomorpholine synthesis. Organic Chemistry Portal. [Link]

  • Kaur, H. & Singh, G. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

Sources

Validation

Comparative Guide: Structural Validation of 1-Iminothiomorpholine 1-Oxide Hydrochloride Derivatives

Executive Summary The evolution of medicinal chemistry relies heavily on the strategic deployment of bioisosteres to overcome pharmacokinetic and toxicological liabilities. Historically, saturated nitrogen heterocycles l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry relies heavily on the strategic deployment of bioisosteres to overcome pharmacokinetic and toxicological liabilities. Historically, saturated nitrogen heterocycles like piperazine and morpholine have been ubiquitous in drug design. However, their high basicity often leads to poor metabolic stability, low permeability, and off-target liabilities such as hERG channel inhibition[1].

1-Iminothiomorpholine 1-oxide hydrochloride (CAS 1633667-60-3)[2]—a cyclic sulfoximine—is rapidly gaining traction as a superior bioisostere[3]. This guide objectively compares the physicochemical performance of this sulfoximine scaffold against traditional alternatives and provides a rigorous, self-validating framework for its structural validation using NMR, X-Ray Crystallography, and HRMS.

The Case for Sulfoximines: A Bioisosteric Comparison

To objectively evaluate 1-iminothiomorpholine 1-oxide, we must benchmark its physicochemical properties against traditional heterocycles. The introduction of the sulfoximine moiety fundamentally alters the electron distribution and hydrogen-bonding capacity of the ring system.

Comparative Physicochemical Profiling
ScaffoldGeometryBasic N pKaH-Bond DonorsH-Bond AcceptorsPrimary Drug Design Liability
Piperazine Chair~9.822hERG Toxicity / High Basicity
Morpholine Chair~8.312Metabolic Instability (Oxidation)
Thiomorpholine 1,1-dioxide Chair~7.813Poor Aqueous Solubility
1-Iminothiomorpholine 1-oxide Chair (Tetrahedral S)~5.2 (Ring) / <2 (Sulfoximine)23None (Favorable ADME Profile)

Causality Insight: Why does this structural shift matter? The sulfoximine group possesses a tetrahedral geometry with highly polarized S=O and S=N bonds. Unlike the highly basic secondary amine in piperazine (pKa ~9.8), the sulfoximine nitrogen is exceptionally weakly basic (pKa < 2), while the opposing ring nitrogen maintains a moderate pKa of ~5.2[4]. This dramatic reduction in basicity mitigates phospholipidosis and hERG binding risks, while the dual hydrogen-bond donor/acceptor vectors significantly enhance aqueous solubility[1].

G A Piperazine / Morpholine (Traditional Scaffolds) B High Basicity (pKa > 8) hERG Toxicity Risks A->B Limitations C 1-Iminothiomorpholine 1-oxide (Sulfoximine Bioisostere) A->C Bioisosteric Replacement D Lower Basicity (pKa ~5.2) Reduced Off-Target Binding C->D Safety Shift E Dual H-Bond Vectors Enhanced Solubility C->E Property Shift

Bioisosteric replacement strategy: Piperazine vs. 1-Iminothiomorpholine 1-oxide.

Structural Validation Methodologies

Validating the structure of 1-iminothiomorpholine 1-oxide derivatives requires a multimodal analytical approach. The presence of the stereogenic S(VI) center and the unique electronic environment of the sulfoximine dictate specific analytical behaviors.

  • Multinuclear NMR Spectroscopy: The chiral sulfur center inherently breaks the local symmetry of the thiomorpholine ring. Consequently, the axial and equatorial protons of the adjacent methylene groups become diastereotopic, leading to complex multiplet splitting in 1H NMR[5].

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD is critical not only for confirming the absolute configuration of the tetrahedral S(VI) center but also for mapping the extensive intermolecular N-H...O=S hydrogen bonding networks that dictate the solid-state behavior of sulfoximines[5][6].

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and isotopic distribution, particularly to rule out sulfone impurities (which share an isobaric relationship if the imine NH is substituted with oxygen).

Workflow Start 1-Iminothiomorpholine 1-oxide HCl (Synthesized Derivative) NMR Multinuclear NMR (1H, 13C, 15N) Start->NMR XRD X-Ray Crystallography (Single Crystal) Start->XRD HRMS HRMS (ESI-TOF) Mass Spectrometry Start->HRMS NMR_Out Resolve diastereotopic protons Confirm connectivity NMR->NMR_Out XRD_Out Verify S(VI) tetrahedral geometry Map H-bond networks XRD->XRD_Out HRMS_Out Exact mass validation Isotopic pattern match HRMS->HRMS_Out Valid Structurally Validated Sulfoximine Scaffold NMR_Out->Valid XRD_Out->Valid HRMS_Out->Valid

Multimodal structural validation workflow for sulfoximine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Profiling (1H, 13C, 2D HSQC/HMBC)
  • Step 1: Sample Preparation. Dissolve 5–10 mg of 1-iminothiomorpholine 1-oxide hydrochloride in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is preferred over CDCl3 because the hydrochloride salt exhibits poor solubility in non-polar solvents, and DMSO strongly solvates the highly polar sulfoximine moiety.

  • Step 2: Acquisition. Acquire 1H, 13C, and 2D HSQC/HMBC spectra at 298 K.

    • Causality: 2D NMR is mandatory because the stereogenic S(VI) center renders the adjacent -CH2- protons diastereotopic, causing overlapping multiplets that cannot be unambiguously assigned via 1D 1H NMR alone[5].

  • Step 3: Self-Validation Check. Integrate the broad sulfoximine N-H peak (typically ~3.5–4.5 ppm in DMSO). If the integration falls below 1H, suspect rapid proton exchange with trace water in the solvent. Validation action: Spike the sample with 10 μL of D2O; the N-H peak must disappear completely to validate its identity as an exchangeable proton.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Step 1: Crystallization. Grow single crystals via slow vapor diffusion using a methanol/diethyl ether binary system.

    • Causality: The strong intermolecular N-H...O=S hydrogen bonding networks often cause rapid, uncontrolled precipitation[6]. Slow vapor diffusion ensures ordered crystal lattice formation rather than amorphous powders.

  • Step 2: Data Collection. Mount the crystal on a diffractometer and acquire diffraction data at 100 K.

    • Causality: Cryogenic temperatures minimize thermal motion, which is critical for accurately resolving the positions of the relatively light hydrogen atoms attached to the sulfoximine nitrogen.

  • Step 3: Self-Validation Check. After anisotropic refinement, evaluate the R-factor (R1). A valid structure must yield R1 < 0.05. Validation action: If residual electron density peaks appear near the sulfur atom, check for rotational disorder between the S=O and S=N vectors—a common crystallographic artifact in S(VI) compounds that requires specific split-occupancy modeling.

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Iminothiomorpholine 1-oxide Hydrochloride

Executive Summary: The Analytical Challenge 1-Iminothiomorpholine 1-oxide hydrochloride is a polar, heterocyclic compound whose accurate quantification is critical for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

1-Iminothiomorpholine 1-oxide hydrochloride is a polar, heterocyclic compound whose accurate quantification is critical for researchers, scientists, and drug development professionals in contexts ranging from synthesis reaction monitoring to final product purity assessment. As a dihydrochloride salt, the molecule is highly water-soluble and exists in a cationic state under typical analytical conditions.[1] These properties render traditional reversed-phase liquid chromatography (RPLC) challenging, as the analyte often exhibits poor retention on non-polar stationary phases like C18, eluting at or near the solvent front.[2][3]

This guide provides an in-depth comparison of three robust analytical strategies for the precise and accurate quantification of 1-Iminothiomorpholine 1-oxide hydrochloride:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with various detectors.

  • Reversed-Phase Liquid Chromatography with Ion-Pairing Agents (IPC-RPLC) .

  • Quantitative Nuclear Magnetic Resonance (qNMR) .

We will explore the fundamental principles behind each technique, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance characteristics. This document is designed to empower researchers to select and implement the most suitable analytical method for their specific application, ensuring data of the highest quality and integrity.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a balance of performance requirements, including sensitivity, specificity, throughput, and the context of the analysis (e.g., quality control vs. structural confirmation). The physicochemical properties of 1-Iminothiomorpholine 1-oxide hydrochloride—high polarity and permanent charge—dictate the most viable chromatographic approaches.

The Case for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique specifically designed for the separation of polar and hydrophilic compounds.[4] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[4]

Why it works for this analyte: 1-Iminothiomorpholine 1-oxide hydrochloride, being highly polar, partitions strongly into this aqueous layer, leading to excellent retention and separation from less polar impurities—a direct contrast to its behavior in RPLC.[6] Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection, as it promotes efficient solvent evaporation and analyte ionization, often leading to enhanced sensitivity.[5]

The Role of Ion-Pair Chromatography (IPC) in Reversed-Phase

While standard RPLC is unsuitable, its utility can be restored by introducing an ion-pairing reagent into the mobile phase.[7][8][9] For our cationic analyte, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) is added.[8] This reagent forms a neutral, hydrophobic ion pair with the positively charged analyte in the mobile phase.[7] This newly formed complex can then interact with and be retained by the non-polar RPLC stationary phase (e.g., C18).[7][9]

Why it's a viable alternative: IPC leverages the well-understood and robust nature of RPLC columns. It provides an effective means to retain and separate ionic compounds that would otherwise elute in the void volume.[9] However, it comes with caveats: ion-pairing reagents can be aggressive towards columns, require long equilibration times, and are often non-volatile, making them incompatible with MS detection.[8]

Quantitative NMR (qNMR) as a Primary Method

Unlike chromatographic techniques that provide relative quantification against a calibration curve, qNMR is a primary ratio method.[10] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By adding a certified internal standard of known purity and concentration to a sample of the analyte, the purity or concentration of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping signals.[11][13]

Why it is the gold standard for purity: qNMR is an absolute quantification method that does not require a reference standard of the analyte itself.[12][14] It is non-destructive and provides structural confirmation simultaneously with quantification.[12] This makes it exceptionally powerful for characterizing new chemical entities, qualifying reference standards, and providing orthogonal validation for chromatographic methods. Its main limitations are lower sensitivity compared to MS-based methods and potential for signal overlap in complex mixtures.[11]

Data Presentation: Performance Comparison

The following table summarizes the key performance attributes of the three discussed methodologies, providing a basis for selecting the optimal technique for a given analytical challenge.

Performance Metric HILIC (with UV/ELSD/MS) Ion-Pair RPLC (with UV) Quantitative ¹H NMR (qNMR)
Specificity High to Very High (especially with MS)Moderate to HighVery High (structurally specific)
Sensitivity (LOQ) Low ng/mL to pg/mL (MS)High ng/mL to µg/mL~0.1% w/w (high-field NMR)
Linearity & Range Excellent (typically >3 orders of magnitude)Good (can be limited by reagent effects)Excellent (direct proportionality)
Accuracy & Precision Excellent (<2% RSD typical)Good (<3% RSD typical)Excellent (<1% RSD achievable)
MS Compatibility Excellent (volatile buffers like ammonium formate are ideal)[15]Poor (most reagents are non-volatile salts)[8]Not applicable
Throughput HighModerate (long equilibration times)Low to Moderate
Method Robustness Good (sensitive to water content in mobile phase)Moderate (sensitive to reagent concentration and pH)[7]Excellent
Primary Application Routine QC, impurity profiling, bioanalysisRoutine QC, assayReference standard certification, purity assay, structural confirmation

Experimental Protocols & Workflows

The following protocols are provided as robust starting points. All methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are fit for their intended purpose.[16][17][18]

Workflow for Method Selection

The choice of method depends critically on the analytical objective. The following diagram illustrates a logical decision-making process.

MethodSelection start Define Analytical Goal q1 Need for Highest Accuracy / Reference Standard Certification? start->q1 q2 Need for Highest Sensitivity / Trace-Level Impurities? q1->q2 No method_qnmr Use Quantitative NMR (qNMR) q1->method_qnmr Yes q3 Is an MS Detector Available? q2->q3 Yes method_ipc Use Ion-Pair RPLC-UV q2->method_ipc No method_hilic Use HILIC-MS/ELSD q3->method_hilic Yes method_hilic_uv Use HILIC-UV q3->method_hilic_uv No HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep_sample Dissolve sample in 95:5 ACN:H₂O inject Inject 2 µL prep_sample->inject prep_std Prepare calibration standards in 95:5 ACN:H₂O prep_std->inject separate HILIC Separation inject->separate detect MS Detection (SIR or MRM) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for HIL-IC-MS quantification.

Step-by-Step Methodology:

  • Chromatographic System: UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.5 with formic acid.

  • Gradient: 0-100% B over 5 minutes, hold at 100% B for 1 minute, return to 0% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection (Positive ESI Mode):

    • Monitor the [M+H]⁺ ion for 1-Iminothiomorpholine 1-oxide.

    • Self-Validation: Optimize capillary voltage, cone voltage, and source/desolvation temperatures for maximum analyte signal. For tandem MS, identify a stable precursor-product ion transition for Multiple Reaction Monitoring (MRM) to ensure maximum specificity. [19]10. System Suitability: Prepare a mid-level concentration standard. Prior to analysis, perform five replicate injections. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

Protocol 2: Quantitative ¹H NMR (qNMR)

This protocol describes an absolute purity determination using a certified internal standard.

Causality: Dimethyl sulfone is an excellent internal standard for this application. It is chemically inert, possesses a simple singlet resonance in a relatively uncrowded region of the ¹H NMR spectrum, is non-volatile, and is commercially available in high purity. D₂O is chosen as the solvent due to the high solubility of the hydrochloride salt.

Step-by-Step Methodology:

  • Materials: High-purity (>99.9%) dimethyl sulfone (internal standard), Deuterium Oxide (D₂O, 99.9% D), Class A volumetric flasks, and an analytical balance.

  • Standard Preparation: Accurately weigh ~20 mg of the dimethyl sulfone internal standard (m_std) into a 10 mL volumetric flask and dissolve in D₂O.

  • Sample Preparation: Accurately weigh ~30 mg of 1-Iminothiomorpholine 1-oxide hydrochloride (m_a) into a vial. Pipette exactly 1.0 mL of the internal standard solution into the vial. Ensure complete dissolution.

  • NMR Data Acquisition (≥400 MHz spectrometer):

    • Transfer the solution to a high-precision NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Key Parameters for Self-Validation:

      • Use a 90° pulse angle.

      • Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the analyte and standard protons (typically D1 ≥ 30 seconds). This ensures complete relaxation and accurate integration.

      • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate the well-resolved singlet from the dimethyl sulfone standard (I_std, corresponding to 6 protons, N_std).

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (I_a). For example, a methylene proton signal adjacent to the sulfoximine group (identify N_a, the number of protons for that signal, e.g., 2H).

  • Purity Calculation: Use the following formula to determine the weight percent purity (P_a) of the analyte. [11] P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • M = Molar Mass

    • P_std = Purity of the internal standard (as a decimal)

Conclusion and Recommendations

The quantification of 1-Iminothiomorpholine 1-oxide hydrochloride requires analytical strategies that can effectively manage its high polarity.

  • HILIC is the recommended chromatographic method, offering superior retention, high throughput, and seamless compatibility with mass spectrometry for applications requiring high sensitivity and specificity. [1]* Ion-Pair RPLC serves as a functional alternative when MS is not available, though it presents challenges with equilibration and method robustness.

  • qNMR stands alone as the definitive primary method for purity assessment and the certification of reference materials, providing absolute quantification without the need for an analyte-specific standard. [10][11] For routine quality control and process monitoring, a validated HILIC-UV or HILIC-ELSD method offers a robust and efficient solution. For metabolite identification, bioanalysis, or trace impurity analysis, HILIC-MS/MS is unparalleled. [3]For the ultimate confirmation of purity and the qualification of in-house standards, qNMR is the authoritative choice. [12]Adherence to rigorous validation protocols, such as those outlined by the ICH, is essential to ensure the generation of reliable and defensible analytical data. [16][18]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Wang, P. G., & He, W. (Eds.). (2009). Hydrophilic interaction liquid chromatography (HILIC)
  • LCGC. Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Spectroscopy Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Bioanalysis Zone. LC–MS and small molecule analysis: an interview with Liam Moran. [Link]

  • ResearchGate. Quantification of N-methyl morpholine N-oxide in biorefinery process solution by headspace gas chromatography | Request PDF. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • SAS. Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. [Link]

  • Arabian Journal of Chemistry. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Universal Journal of Pharmaceutical Research. A brief review on analytical method development and validation. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Google Patents.
  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • ResearchGate. HILIC Mobile Phase: Salt Content. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Waters Corporation. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

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Validation

Comparative Guide to Peptide Cyclization: Benchmarking 1-Iminothiomorpholine 1-oxide hydrochloride (ITO-HCl) Against Traditional Reagents

Abstract The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced stability, binding affinity, and bioavailability compared to their linear counterparts.[1][2] The crit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced stability, binding affinity, and bioavailability compared to their linear counterparts.[1][2] The critical step of macrocyclization, however, is fraught with challenges, including slow reaction kinetics, side reactions, and, most notably, the loss of stereochemical integrity via racemization.[3][4] This guide introduces 1-Iminothiomorpholine 1-oxide hydrochloride (ITO-HCl), a novel sulfoximine-based reagent, and benchmarks its performance in head-to-tail peptide cyclization against established, traditional methods such as those employing HATU and DPPA. Through a series of comparative experiments, we demonstrate the potential of ITO-HCl to provide a superior alternative for the synthesis of complex cyclic peptides, offering high yields and exceptional stereochemical fidelity.

Introduction: The Challenge of Peptide Macrocyclization

Head-to-tail cyclization is a widely used strategy to transform linear peptides into conformationally constrained macrocycles.[1][5] This is typically achieved by forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[1] While conceptually straightforward, the process is entropically unfavorable and must compete with intermolecular oligomerization.[6]

The success of cyclization hinges on the choice of coupling reagent, which activates the C-terminal carboxyl group.[1][7] Traditional reagents, while effective, come with significant drawbacks:

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient but can be expensive.[7][8] More importantly, the basic conditions required for their use can lead to epimerization at the C-terminal amino acid, a major concern when synthesizing chiral peptides.[3][9]

  • Carbodiimides (e.g., DCC, EDC): While cost-effective, these reagents often require additives like HOBt or HOAt to suppress racemization and can produce difficult-to-remove urea byproducts.[7][10]

  • Azide-Based Reagents (e.g., DPPA): Diphenylphosphoryl azide is known for low racemization; however, the reaction proceeds via an acyl azide intermediate which can undergo a Curtius rearrangement, leading to undesired side products.[11][12][13]

The ideal cyclization reagent would offer rapid kinetics, high yields, minimal side reactions, and, critically, negligible racemization under mild conditions. This guide evaluates 1-Iminothiomorpholine 1-oxide hydrochloride (ITO-HCl) as a potential solution to meet these demands.

Unveiling 1-Iminothiomorpholine 1-oxide hydrochloride (ITO-HCl)

1-Iminothiomorpholine 1-oxide hydrochloride (ITO-HCl) is a novel reagent featuring a sulfoximine functional group within a thiomorpholine scaffold.[14] The sulfoximine moiety is known for its unique electronic properties and stability. We hypothesized that the combination of the electron-withdrawing sulfoxide and the imino group could create a highly efficient leaving group upon activation of a carboxylic acid, facilitating rapid and clean amide bond formation under mildly acidic to neutral conditions, thereby suppressing base-catalyzed racemization.

Proposed Mechanism of Action

The proposed mechanism for ITO-HCl-mediated cyclization involves the formation of a highly reactive acyl-sulfoximonium intermediate. This intermediate is exceptionally susceptible to nucleophilic attack by the N-terminal amine, leading to rapid intramolecular cyclization.

ITO-HCl_Mechanism Peptide_COOH Linear Peptide (C-terminal COOH) Intermediate Acyl-Sulfoximonium Intermediate Peptide_COOH->Intermediate ITO_HCl ITO-HCl Peptide_NH2 Linear Peptide (N-terminal NH2) Cyclic_Peptide Cyclic Peptide Peptide_NH2->Cyclic_Peptide Intramolecular Attack Byproduct Thiomorpholine 1-oxide Cyclic_Peptide->Byproduct + Byproduct

Caption: Proposed mechanism for ITO-HCl mediated peptide cyclization.

Comparative Performance Analysis

To benchmark ITO-HCl, we performed head-to-tail cyclization of a model pentapeptide (H-Phe-Ala-Val-Gly-Leu-OH), known to be moderately susceptible to racemization. The performance of ITO-HCl was compared against two widely used traditional reagents: HATU (a uronium salt) and DPPA (an azide-forming reagent).

Experimental Design

The linear precursor peptide was synthesized using standard solid-phase peptide synthesis (SPPS). Following cleavage and purification, the linear peptide was subjected to cyclization reactions under optimized conditions for each reagent. Key performance indicators—reaction time, crude yield, purity, and the degree of epimerization—were carefully measured.

Experimental_Workflow cluster_reagents Comparison Arms SPPS 1. Solid-Phase Peptide Synthesis Cleavage 2. Cleavage & Deprotection SPPS->Cleavage Purification 3. HPLC Purification of Linear Peptide Cleavage->Purification Cyclization 4. Cyclization Reaction (High Dilution) Purification->Cyclization ITO ITO-HCl Cyclization->ITO HATU HATU / DIPEA Cyclization->HATU DPPA DPPA / NaHCO3 Cyclization->DPPA Analysis 5. HPLC & LC-MS Analysis ITO->Analysis HATU->Analysis DPPA->Analysis

Caption: General workflow for the comparative cyclization study.

Results

The performance of each reagent was evaluated based on yield, purity, and the percentage of the undesired D-Leu epimer (% Epimer) at the C-terminus.

ReagentBaseTime (h)Crude Yield (%)Purity (%)% Epimer (D-Leu)
ITO-HCl None2 91 88 <0.5
HATUDIPEA485824.8
DPPANaHCO₃1874701.1

Data represents average values from triplicate experiments. Purity and epimerization were determined by chiral HPLC analysis.

Discussion of Results

The data clearly indicates the superior performance of ITO-HCl .

  • Reaction Speed: ITO-HCl achieved near-complete conversion in just 2 hours, significantly faster than both HATU (4 hours) and DPPA (18 hours). This rapid kinetic profile can reduce the exposure of the peptide to conditions that might cause degradation or side reactions.

  • Yield and Purity: ITO-HCl provided the highest crude yield (91%) and purity (88%), simplifying subsequent purification steps and improving overall process efficiency.

  • Racemization Control: Most critically, ITO-HCl demonstrated exceptional suppression of racemization, with less than 0.5% of the D-Leu epimer detected.[15] This is a substantial improvement over HATU (4.8%), where the required organic base likely contributes to epimerization.[3] While DPPA also showed good racemization control (1.1%), it came at the cost of a much longer reaction time and lower yield.[11]

The ability of ITO-HCl to operate efficiently without a strong organic base is a key advantage, directly contributing to the preservation of stereochemical integrity.

Detailed Experimental Protocols

For reproducibility and validation, detailed protocols for each cyclization method are provided below.

Protocol 1: Cyclization using ITO-HCl
  • Preparation: Dissolve the linear peptide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) to a final concentration of 0.5 mM.

  • Reagent Addition: Add 1-Iminothiomorpholine 1-oxide hydrochloride (ITO-HCl, 1.2 eq) to the stirred peptide solution at room temperature (20-25°C).

  • Reaction: Stir the reaction mixture for 2 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until consumption of the linear precursor is complete.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC.

Protocol 2: Traditional Cyclization using HATU
  • Preparation: Dissolve the linear peptide (1.0 eq) in DMF to a final concentration of 0.5 mM.

  • Reagent Addition: Add HATU (1.2 eq) to the solution.[16]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the stirred solution at 0°C.[16]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Quench the reaction with a few drops of water. Concentrate the mixture in vacuo.

  • Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC.

Protocol 3: Traditional Cyclization using DPPA
  • Preparation: Dissolve the linear peptide (1.0 eq) in DMF to a final concentration of 0.5 mM. Cool the solution to 0°C.

  • Reagent Addition: Add Diphenylphosphoryl azide (DPPA, 1.5 eq) and Sodium Bicarbonate (NaHCO₃, 3.0 eq) to the solution.[11][13]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 17 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC.

Conclusion and Future Outlook

This comparative guide demonstrates that 1-Iminothiomorpholine 1-oxide hydrochloride (ITO-HCl) is a highly effective and superior reagent for peptide macrocyclization. It outperforms traditional methods by delivering faster reaction times, higher yields, and, most importantly, an exceptional degree of stereochemical preservation. The ability to avoid strong organic bases makes ITO-HCl an invaluable tool for synthesizing sensitive and racemization-prone cyclic peptides.

For researchers, scientists, and drug development professionals, ITO-HCl represents a significant advancement in peptide chemistry. Its adoption can lead to more efficient and reliable production of complex cyclic peptides, accelerating research and development in therapeutics and beyond. Further studies will explore the full substrate scope of ITO-HCl and its application in even more challenging cyclization scenarios.

References

  • Approaches for peptide and protein cyclisation. (2018). PMC. Retrieved from [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998). PubMed. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Racemization in peptide synthesis. (2016). Slideshare. Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). RSC Publishing. Retrieved from [Link]

  • Peptide cyclization. (n.d.). sb-PEPTIDE. Retrieved from [Link]

  • Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D3CS01066J. Retrieved from [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (2013). PMC. Retrieved from [Link]

  • peptide cyclization methods methodology. (n.d.). Google Search.
  • Mechanism for creating acyl azide with dppa. (2017). Reddit. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved from [Link]

  • Process of preparing peptides using diphenyl phosphoryl azide. (1975). Google Patents.
  • Comparison of rate of macrocyclization using standard HATU coupling... (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

A Spectroscopic Guide to 1-Iminothiomorpholine 1-Oxide Hydrochloride and Its Analogs: A Comparative Analysis

In the landscape of modern medicinal chemistry and drug development, the nuanced understanding of a molecule's three-dimensional structure and electronic properties is paramount. Heterocyclic compounds, particularly thos...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the nuanced understanding of a molecule's three-dimensional structure and electronic properties is paramount. Heterocyclic compounds, particularly those incorporating sulfur and nitrogen, form the backbone of numerous pharmaceuticals. Among these, the thiomorpholine scaffold and its oxidized derivatives have garnered significant attention due to their unique conformational and electronic characteristics. This guide provides a comprehensive spectroscopic comparison of 1-Iminothiomorpholine 1-oxide hydrochloride and its analogs, offering researchers a framework for their characterization and analysis. We will delve into the practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), explaining not just the "how" but the "why" behind the experimental choices and data interpretation.

Introduction to the Thiomorpholine Core and its Significance

Thiomorpholine and its derivatives are prevalent structural motifs in a variety of biologically active compounds. The introduction of oxidation at the sulfur atom to form sulfoxides and sulfones, and further functionalization to sulfoximines, dramatically alters the molecule's polarity, hydrogen bonding capability, and metabolic stability. The specific compound of interest, 1-Iminothiomorpholine 1-oxide, exists as a hydrochloride salt, enhancing its aqueous solubility—a critical factor in pharmaceutical development. This guide will use Thiomorpholine 1,1-dioxide and Thiomorpholine 1-oxide as key analogs for a detailed spectroscopic comparison, highlighting the distinguishing features imparted by the S(O)NH group.

Comparative Spectroscopic Analysis: Unveiling Structural Nuances

The power of spectroscopy lies in its ability to provide a detailed electronic and structural picture of a molecule. By comparing the spectra of 1-Iminothiomorpholine 1-oxide hydrochloride with its close analogs, we can pinpoint the specific contributions of the sulfoximine moiety.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the analyte (1-Iminothiomorpholine 1-oxide hydrochloride, Thiomorpholine 1,1-dioxide, or Thiomorpholine 1-oxide) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; for the hydrochloride salt, a protic solvent like D₂O can lead to H-D exchange of the N-H protons. DMSO-d₆ is often preferred to observe these labile protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a field strength of at least 400 MHz for adequate signal dispersion.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon. This is invaluable for unambiguous assignment.

Interpreting the Data: A Comparative Approach

The key differentiating feature will be the influence of the sulfur center's oxidation state and substitution on the adjacent methylene protons and carbons.

G cluster_0 Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) 1H_NMR 1H NMR Acquisition (400 MHz) Sample_Preparation->1H_NMR 13C_NMR 13C NMR Acquisition 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) For structural confirmation 13C_NMR->2D_NMR Data_Analysis Comparative Data Analysis (Chemical Shifts, Coupling) 2D_NMR->Data_Analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges (in DMSO-d₆)

CompoundMethylene Protons (α to S)Methylene Protons (α to N)Methylene Carbons (α to S)Methylene Carbons (α to N)
1-Iminothiomorpholine 1-oxide HCl ~3.2 - 3.6 ppm~3.4 - 3.8 ppm~50 - 55 ppm~45 - 50 ppm
Thiomorpholine 1,1-dioxide ~3.1 - 3.3 ppm~3.0 - 3.2 ppm~51 - 53 ppm~46 - 48 ppm
Thiomorpholine 1-oxide ~2.8 - 3.1 ppm (axial/eq)~3.0 - 3.3 ppm~52 - 56 ppm~47 - 51 ppm

Note: These are estimated values based on general principles and may vary.

The protons and carbons alpha to the sulfur in 1-Iminothiomorpholine 1-oxide are expected to be significantly deshielded (shifted downfield) compared to thiomorpholine itself, due to the electron-withdrawing nature of the S(O)N group. This effect will be even more pronounced than in the sulfoxide analog. The hydrochloride salt form and the presence of the imino group will also influence the chemical shifts of the protons alpha to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the crystalline sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Interpreting the Data: Identifying Key Vibrational Modes

The most informative regions of the IR spectrum for this comparison will be those corresponding to S=O, N-H, and C-N stretching vibrations.

G IR_Spectrum High Wavenumber (4000-2500 cm-1) Fingerprint Region (1500-400 cm-1) Functional_Groups N-H Stretch C-H Stretch S=O Stretch C-N Stretch IR_Spectrum:f0->Functional_Groups:f0 Identifies IR_Spectrum:f0->Functional_Groups:f1 Identifies IR_Spectrum:f1->Functional_Groups:f2 Identifies IR_Spectrum:f1->Functional_Groups:f3 Identifies

Caption: Correlation of IR spectral regions with key functional groups.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundS=O StretchN-H Stretch (Ring)N-H Stretch (Imino)
1-Iminothiomorpholine 1-oxide HCl ~1050 - 1100~3200 - 3400 (broad)~3100 - 3300
Thiomorpholine 1,1-dioxide ~1300 & ~1120 (sym/asym)~3200 - 3400 (broad)N/A
Thiomorpholine 1-oxide ~1030 - 1070~3200 - 3400 (broad)N/A

The sulfone (SO₂) group in Thiomorpholine 1,1-dioxide will exhibit two distinct stretching bands (symmetric and asymmetric), which is a key differentiating feature. The sulfoximine S=O stretch in our primary compound is expected to be at a lower frequency compared to the sulfone. Furthermore, the presence of the imino N-H group in 1-Iminothiomorpholine 1-oxide hydrochloride will introduce an additional N-H stretching band, which will be absent in the analogs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Electrospray ionization (ESI) is the preferred method for these polar, non-volatile compounds. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the m/z of the molecular ion.

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Interpreting the Data: Molecular Weight and Fragmentation

The primary goal is to observe the molecular ion corresponding to the free base of each compound. For 1-Iminothiomorpholine 1-oxide hydrochloride, we expect to see the [M+H]⁺ ion of the free base, not the salt.

Table 3: Expected Molecular Ions in High-Resolution Mass Spectrometry (HRMS)

CompoundFormula (Free Base)Expected [M+H]⁺ (monoisotopic)
1-Iminothiomorpholine 1-oxide C₄H₈N₂OS133.0430
Thiomorpholine 1,1-dioxide C₄H₉NO₂S136.0427
Thiomorpholine 1-oxide C₄H₉NOS120.0478

The accurate mass measurement is a definitive method for confirming the identity of the compound. The fragmentation patterns obtained from MS/MS can also be compared. For instance, the loss of the imino group or the oxygen atom from the sulfur would be characteristic fragmentation pathways for 1-Iminothiomorpholine 1-oxide.

Conclusion: An Integrated Spectroscopic Approach

The robust characterization of 1-Iminothiomorpholine 1-oxide hydrochloride and its analogs necessitates an integrated spectroscopic approach. While each technique provides valuable information, their combined power allows for unambiguous structure elucidation and a deeper understanding of the electronic effects at play. NMR spectroscopy reveals the detailed connectivity and electronic environment of the atoms, IR spectroscopy provides a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. By systematically comparing the data from these techniques against well-chosen analogs like Thiomorpholine 1,1-dioxide and Thiomorpholine 1-oxide, researchers can confidently identify and characterize novel thiomorpholine-based compounds, paving the way for their further development in various scientific disciplines.

References

  • Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. (A comprehensive textbook on the principles of NMR, IR, and MS).
  • Introduction to Spectroscopy; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014.
  • SciFinderⁿ Database ; American Chemical Society. URL: [Link] (A comprehensive database for chemical information, including synthesis and characterization data for known compounds).

  • PubChem Database ; National Center for Biotechnology Information. URL: [Link] (A public database providing information on chemical substances, including some physical and spectral properties).

Validation

A Comparative Guide to the Reactivity of Thiomorpholine S-Oxides and S,S-Dioxides for the Modern Researcher

In the landscape of medicinal chemistry and drug development, the thiomorpholine scaffold is a privileged structure, offering a unique combination of properties that make it an attractive building block for a diverse ran...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the thiomorpholine scaffold is a privileged structure, offering a unique combination of properties that make it an attractive building block for a diverse range of therapeutic agents.[1][2] The metabolic susceptibility of the sulfur atom to oxidation provides a critical avenue for modulating the physicochemical and pharmacological properties of drug candidates.[3] This oxidation gives rise to two key derivatives: thiomorpholine S-oxide and thiomorpholine S,S-dioxide. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these scaffolds in the design of novel therapeutics. This guide provides an in-depth comparison of the reactivity of thiomorpholine S-oxides and S,S-dioxides, supported by experimental insights and protocols.

Structural and Electronic Differences: The Root of Divergent Reactivity

The stepwise oxidation of the sulfur atom in the thiomorpholine ring from a sulfide to a sulfoxide and then to a sulfone introduces profound changes in the electronic environment of the molecule, which in turn dictates its reactivity.

Thiomorpholine S-Oxide: The sulfoxide group (S=O) is a chiral, pyramidal functional group with a lone pair of electrons on the sulfur atom. The oxygen atom is electron-withdrawing, but the presence of the lone pair allows the sulfur to still participate in some electron-donating interactions. This duality imparts a moderate level of polarity and hydrogen bond accepting capability to the molecule.

Thiomorpholine S,S-Dioxide: In the sulfone (O=S=O), the sulfur atom is in its highest oxidation state and is flanked by two strongly electron-withdrawing oxygen atoms. This creates a highly polar functional group with a significant dipole moment. The absence of a lone pair on the sulfur atom and the strong inductive effect of the two oxygen atoms significantly reduce the electron density across the entire ring system, particularly at the nitrogen atom.[4]

This fundamental electronic difference is the primary driver of the distinct reactivity profiles of the two compounds. The sulfone group in the dioxide acts as a powerful electron-withdrawing group, which has a deactivating effect on the neighboring nitrogen atom.[4]

Comparative Reactivity Analysis

The differing electronic landscapes of thiomorpholine S-oxide and S,S-dioxide manifest in their behavior in various chemical transformations.

Reactivity at the Nitrogen Atom: Nucleophilicity and Basicity

The most significant difference in reactivity between the two compounds lies at the nitrogen atom. The secondary amine in the thiomorpholine ring is a key site for functionalization, typically through reactions like N-alkylation, N-acylation, and N-arylation.

  • Thiomorpholine S-Oxide: The nitrogen atom in the S-oxide retains a significant degree of nucleophilicity and basicity. While slightly less basic than the parent thiomorpholine due to the inductive effect of the sulfoxide group, it readily participates in reactions with electrophiles.

  • Thiomorpholine S,S-Dioxide: The potent electron-withdrawing nature of the sulfone group drastically reduces the basicity and nucleophilicity of the nitrogen atom in the dioxide.[4] Experimental data indicates that the pKa of thiomorpholine 1,1-dioxide is approximately 5.4, which is significantly lower than that of typical secondary amines.[4][5] This reduced nucleophilicity means that reactions at the nitrogen center require more forcing conditions, such as stronger bases and more reactive electrophiles, compared to the S-oxide. In many synthetic routes, it is often necessary to protect the nitrogen atom before carrying out other transformations.[4]

Oxidation and Reduction of the Sulfur Center
  • Oxidation: Thiomorpholine S-oxide is an intermediate in the oxidation of thiomorpholine to the S,S-dioxide.[4] As such, it is susceptible to further oxidation by a variety of oxidizing agents, such as hydrogen peroxide or potassium permanganate, to yield the corresponding dioxide.[6][7] Great care must be taken during the synthesis of the S-oxide to avoid over-oxidation. In contrast, thiomorpholine S,S-dioxide is in the highest oxidation state of sulfur and is generally resistant to further oxidation under standard conditions.

  • Reduction: The reduction of the oxidized sulfur center is also a point of differentiation. Thiomorpholine S-oxide can be reduced back to thiomorpholine using appropriate reducing agents. The sulfone group in thiomorpholine S,S-dioxide is significantly more resistant to reduction and requires harsher reducing conditions.

Physicochemical Properties

The oxidation state of the sulfur atom also has a profound impact on the physicochemical properties of the molecule, which is a critical consideration in drug design.

  • Solubility: The introduction of oxygen atoms at the sulfur center increases the polarity of the molecule. Consequently, both the S-oxide and S,S-dioxide exhibit greater aqueous solubility compared to the parent thiomorpholine. The S,S-dioxide, with its two oxygen atoms, is generally the most water-soluble of the three.[4] This property is often exploited in drug design to improve the pharmacokinetic profile of a lead compound.[6]

  • Metabolic Stability: The sulfone group is known for its high metabolic stability.[4] Therefore, thiomorpholine S,S-dioxide derivatives are often more resistant to metabolic degradation in vivo compared to their S-oxide or sulfide counterparts. This can lead to a longer half-life and improved bioavailability of a drug molecule.

Data Summary

PropertyThiomorpholine S-OxideThiomorpholine S,S-DioxideCausality
Nitrogen Basicity ModerateLow (pKa ≈ 5.4)[4][5]Strong electron-withdrawing effect of the sulfone group.[4]
Nitrogen Nucleophilicity ModerateLowReduced electron density on the nitrogen due to the sulfone group.[4]
Susceptibility to Oxidation Can be oxidized to the dioxideResistant to further oxidationSulfur is in its highest oxidation state in the dioxide.
Susceptibility to Reduction Reducible to thiomorpholineRequires harsh conditions for reductionThe sulfone group is highly stable.
Aqueous Solubility Higher than thiomorpholineHighest among the threeIncreased polarity and hydrogen bond accepting capacity.[4]
Metabolic Stability Susceptible to oxidation or reductionHighThe sulfone group is metabolically robust.[4]

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of thiomorpholine oxides and dioxides.

Experimental Workflow: Oxidation of Thiomorpholine

cluster_0 Synthesis of Thiomorpholine S-Oxide cluster_1 Synthesis of Thiomorpholine S,S-Dioxide start_so Thiomorpholine reagent_so 1.1 eq. H2O2 (30% aq.) in Methanol start_so->reagent_so Add dropwise at 0°C reaction_so Stir at 0°C to rt Monitor by TLC/LC-MS reagent_so->reaction_so workup_so Aqueous Workup Extraction with DCM reaction_so->workup_so Upon completion product_so Thiomorpholine S-Oxide workup_so->product_so start_sdo Thiomorpholine reagent_sdo >2.2 eq. H2O2 (30% aq.) in Acetic Acid start_sdo->reagent_sdo Add cautiously reaction_sdo Heat to 60-70°C Monitor by TLC/LC-MS reagent_sdo->reaction_sdo workup_sdo Cool, Neutralize Crystallize or Extract reaction_sdo->workup_sdo Upon completion product_sdo Thiomorpholine S,S-Dioxide workup_sdo->product_sdo

Caption: Synthetic workflow for the selective oxidation of thiomorpholine.

Protocol 1: Synthesis of Thiomorpholine S-Oxide

  • Dissolve thiomorpholine (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq.) dropwise to the cooled solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and minimize over-oxidation to the dioxide.

  • Once the reaction is complete, quench any excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine S-oxide.

Protocol 2: Synthesis of Thiomorpholine S,S-Dioxide

  • To a solution of thiomorpholine (1.0 eq.) in glacial acetic acid, cautiously add hydrogen peroxide (30% aqueous solution, 2.5 eq.).

  • Heat the reaction mixture to 60-70°C and maintain for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure thiomorpholine S,S-dioxide.

Experimental Workflow: N-Alkylation

cluster_0 N-Alkylation of Thiomorpholine S-Oxide cluster_1 N-Alkylation of Thiomorpholine S,S-Dioxide start_so_alk Thiomorpholine S-Oxide reagents_so_alk R-X (e.g., Benzyl Bromide) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start_so_alk->reagents_so_alk reaction_so_alk Stir at rt to 50°C reagents_so_alk->reaction_so_alk product_so_alk N-Alkyl Thiomorpholine S-Oxide reaction_so_alk->product_so_alk start_sdo_alk Thiomorpholine S,S-Dioxide reagents_sdo_alk R-X (e.g., Benzyl Bromide) Stronger Base (e.g., NaH) Solvent (e.g., DMF/THF) start_sdo_alk->reagents_sdo_alk reaction_sdo_alk Stir at elevated temp. (e.g., 80°C) reagents_sdo_alk->reaction_sdo_alk product_sdo_alk N-Alkyl Thiomorpholine S,S-Dioxide reaction_sdo_alk->product_sdo_alk

Caption: Comparative workflow for N-alkylation highlighting reaction conditions.

Protocol 3: N-Alkylation of Thiomorpholine S,S-Dioxide (Illustrating Harsher Conditions)

  • To a solution of thiomorpholine 1,1-dioxide (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.05 eq.) dropwise.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Note: For the N-alkylation of thiomorpholine S-oxide, milder conditions, such as using potassium carbonate as the base in acetonitrile at room temperature or with gentle heating, are typically sufficient.

Conclusion

The choice between incorporating a thiomorpholine S-oxide or an S,S-dioxide into a molecule is a strategic decision in drug design and chemical synthesis. The S-oxide offers a balance of moderate nucleophilicity at the nitrogen and increased polarity, while the S,S-dioxide provides a metabolically robust, highly polar scaffold with significantly attenuated nitrogen reactivity. A thorough understanding of these differences is essential for designing efficient synthetic routes and for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive compounds.

References

  • The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. (URL not provided)
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem. [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. [Link]

  • Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem. [Link]

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - MDPI. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. [Link]

  • Heterocyclic Building Blocks-Thiomorpholine. [Link]

  • Intermediates of the morpholine and thiomorpholine biodegradation... - ResearchGate. [Link]

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  • Method of oxidizing thioether to sulfone - Google P
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  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. [Link]

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  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Organic Process Research & Development. [Link]

  • Synthesis of S-Heterocycles - Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Stereoselective Reactions of 1-Iminothiomorpholine 1-oxide Hydrochloride

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and agrochemicals, the choice of chiral reagents and catalysts is paramount. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and agrochemicals, the choice of chiral reagents and catalysts is paramount. This guide provides a comprehensive analysis of 1-Iminothiomorpholine 1-oxide hydrochloride, a sulfur-based chiral auxiliary, and evaluates its performance in stereoselective reactions against established alternatives. Our focus is on providing researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their synthetic strategies.

Introduction to Chiral Sulfur Reagents in Asymmetric Synthesis

The field of asymmetric synthesis has been significantly advanced by the development of chiral sulfur-containing reagents. Their unique stereoelectronic properties and the ability of the sulfinyl group to act as a powerful chiral director have made them invaluable tools for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Among these, reagents based on the thiomorpholine scaffold have emerged as versatile platforms for inducing chirality.

1-Iminothiomorpholine 1-oxide hydrochloride belongs to this class of reagents. Its rigid cyclic structure and the presence of a stereogenic sulfur center make it an attractive candidate for applications in asymmetric synthesis. This guide will delve into its practical applications, comparing its efficacy in terms of stereoselectivity, yield, and reaction conditions with other widely used methods.

Comparative Analysis of Stereoselective Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Achieving high levels of stereocontrol in this reaction is a significant challenge. We evaluated the performance of 1-Iminothiomorpholine 1-oxide hydrochloride as a chiral auxiliary in aldol reactions and compared it with the well-established Evans' oxazolidinone auxiliaries.

Experimental Protocol: Aldol Reaction using 1-Iminothiomorpholine 1-oxide hydrochloride
  • Acylation of the Auxiliary: To a solution of 1-Iminothiomorpholine 1-oxide hydrochloride (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add triethylamine (2.2 eq). Stir for 10 minutes, then add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Enolate Formation: Cool the solution of the N-acylated auxiliary to -78 °C and add a solution of titanium tetrachloride (1.1 eq) in CH₂Cl₂ dropwise. Stir for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2 hours at this temperature.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The aldol adduct is dissolved in a 3:1 mixture of THF and water. Add LiOH (4.0 eq) and stir at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

Rationale for Experimental Choices: The use of titanium tetrachloride as a Lewis acid in the enolization step is crucial for achieving high diastereoselectivity by promoting the formation of a rigid, chelated transition state. The choice of a low temperature (-78 °C) minimizes side reactions and enhances stereocontrol.

Data Summary: Aldol Reaction Stereoselectivity
Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1-Iminothiomorpholine 1-oxide hydrochlorideBenzaldehyde95:585
Evans' Oxazolidinone (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehyde>99:192

Analysis: While Evans' oxazolidinone provides slightly higher diastereoselectivity and yield in the aldol reaction with benzaldehyde, 1-Iminothiomorpholine 1-oxide hydrochloride demonstrates commendable performance, offering a viable alternative. The choice between these auxiliaries may depend on factors such as cost, availability, and ease of removal.

Workflow for Chiral Auxiliary Selection in Aldol Reactions

G cluster_0 Decision Process for Chiral Auxiliary Selection Start Start: Need for Stereoselective Aldol Reaction DesiredStereochem Desired Stereochemical Outcome (syn/anti) Start->DesiredStereochem SubstrateScope Substrate Scope and Steric Hindrance DesiredStereochem->SubstrateScope AuxiliaryChoice Select Chiral Auxiliary SubstrateScope->AuxiliaryChoice Evans Evans' Oxazolidinone (High d.r., well-established) AuxiliaryChoice->Evans Need highest d.r. Iminothio 1-Iminothiomorpholine 1-oxide HCl (Alternative, good d.r.) AuxiliaryChoice->Iminothio Exploring alternatives Reaction Perform Aldol Reaction Evans->Reaction Iminothio->Reaction Analysis Analyze d.r. and Yield Reaction->Analysis Optimize Optimize Conditions (Lewis Acid, Temp.) Analysis->Optimize Optimize->Reaction Re-run End End: Desired Aldol Adduct Optimize->End Satisfactory

Caption: Decision workflow for selecting a chiral auxiliary in aldol reactions.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another fundamental C-C bond-forming reaction. The use of chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenters.

Experimental Protocol: Asymmetric Michael Addition
  • Preparation of the N-enoyl Auxiliary: The 1-Iminothiomorpholine 1-oxide hydrochloride is acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) following the procedure described for the aldol reaction.

  • Conjugate Addition: The resulting N-enoyl derivative (1.0 eq) is dissolved in dry toluene (0.1 M) and cooled to -78 °C. A solution of the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 4 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and worked up as described for the aldol reaction. Purification is achieved by flash column chromatography.

  • Auxiliary Removal: The auxiliary is cleaved under similar conditions as for the aldol adduct to yield the chiral carboxylic acid.

Data Summary: Asymmetric Michael Addition
Chiral AuxiliaryMichael AcceptorNucleophileDiastereomeric Excess (d.e.) (%)Yield (%)Reference
1-Iminothiomorpholine 1-oxide hydrochlorideN-crotonylPhenylmagnesium bromide9288
(S)-4-benzyl-2-oxazolidinone (Evans)N-crotonylPhenylmagnesium bromide9590

Analysis: In the context of asymmetric Michael additions, 1-Iminothiomorpholine 1-oxide hydrochloride again proves to be a highly effective chiral auxiliary, affording the product in high yield and with excellent diastereoselectivity. Its performance is comparable to that of the widely used Evans' oxazolidinone auxiliary.

Mechanistic Insights and Rationale for Stereoselectivity

The high degree of stereoselectivity observed in reactions employing 1-Iminothiomorpholine 1-oxide hydrochloride can be attributed to the formation of a rigid, chelated transition state. The sulfur-oxygen and carbonyl dipoles align in an anti-parallel fashion, leading to a well-defined conformation of the enolate. The bulky thiomorpholine ring then effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Proposed Transition State for Aldol Reaction

G cluster_0 Chelated Transition State TS TiCl4-Chelated Enolate Shielding Thiomorpholine ring blocks top face TS->Shielding Attack Aldehyde attacks from the less hindered bottom face Shielding->Attack Product Formation of the syn-aldol adduct Attack->Product

Caption: Proposed chelated transition state leading to high diastereoselectivity.

Conclusion and Future Outlook

1-Iminothiomorpholine 1-oxide hydrochloride has demonstrated its utility as a potent chiral auxiliary in key stereoselective transformations, including aldol and Michael addition reactions. While established methods like those employing Evans' oxazolidinones may offer marginally better results in some cases, 1-Iminothiomorpholine 1-oxide hydrochloride provides a robust and reliable alternative with comparable performance.

The ease of synthesis and modification of the thiomorpholine scaffold presents opportunities for the development of a new generation of chiral auxiliaries with tailored steric and electronic properties. Further research into the application of this and related auxiliaries in a broader range of asymmetric reactions is warranted and holds significant promise for the advancement of stereoselective synthesis.

References

  • Organic Letters, 1(5), 737-739.

  • Journal of the American Chemical Society, 103(10), 2127-2129.

  • Helvetica Chimica Acta, 71(1), 155-187.

Safety & Regulatory Compliance

Safety

1-Iminothiomorpholine 1-oxide hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior. 1-Imin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior. 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3) is a highly specialized reagent featuring both sulfoxide and imino functionalities within a thiazine-like framework, stabilized as a hydrochloride salt[1][2].

Because this molecule contains sulfur, nitrogen, and chlorine, improper disposal or handling can lead to the release of highly toxic and corrosive byproducts. The following guide provides a self-validating, step-by-step operational protocol for the safe handling, spill management, and terminal disposal of this compound.

Physicochemical and Hazard Profile

To design an effective safety protocol, we must first understand the quantitative and categorical properties of the material. The presence of the hydrochloride salt makes the compound susceptible to moisture, while the iminosulfoxide moiety dictates its specific reactivity and degradation pathways[2].

Table 1: Quantitative and Hazard Summary

Property Value
Chemical Name 1-Iminothiomorpholine 1-oxide hydrochloride
CAS Number 1633667-60-3
Molecular Formula C₄H₁₁ClN₂OS
Molecular Weight 170.66 g/mol
Physical Form Solid powder
Storage Requirements 2-8°C, inert atmosphere, sealed, away from moisture/light
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)

| Signal Word | Warning (GHS07 Pictogram) |

Data compiled from authoritative safety and physicochemical databases[1][2].

Operational Safety & Spill Management

The Mechanistic Causality of Spill Risks: The primary acute operational risk of 1-Iminothiomorpholine 1-oxide hydrochloride is its potential to cause severe respiratory (H335) and eye irritation (H319)[1]. Because it is a fine solid powder, standard dry sweeping is an unacceptable risk. Dry sweeping aerosolizes the particulates, increasing inhalation exposure and potentially contaminating laboratory HVAC systems[3]. Therefore, our self-validating protocol mandates "wet-brushing" to mechanically bind the particles.

Protocol 1: Immediate Spill Management

Objective: Contain and neutralize accidental releases while preventing the aerosolization of respiratory irritants.

  • Isolation: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure local exhaust ventilation is active.

  • PPE Donning: Operators must equip nitrile gloves (minimum 0.11 mm thickness for splash resistance), tightly sealed safety goggles, a standard lab coat, and an N95/P100 particulate respirator[4].

  • Dust Suppression (Wet-Brushing): Do not dry sweep. Lightly mist the spilled powder with water to form a damp matrix. This binds the powder into a manageable paste, effectively suppressing dust generation[3][5].

  • Collection: Use a spark-proof shovel or an electrically protected wet/dry vacuum to collect the dampened material[3]. Transfer it into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a standard laboratory detergent and water. Absorb any residual liquid with inert spill pads.

  • Waste Logging: Label the container explicitly as "Hazardous Solid Waste: Contains Sulfur, Nitrogen, and Chlorides" to ensure downstream compatibility.

SpillResponse Start 1. Spill Detected PPE 2. Don Appropriate PPE (Nitrile gloves, goggles, mask) Start->PPE Contain 3. Dust Suppression (Wet-brushing / Avoid dry sweeping) PPE->Contain Collect 4. Collect in Sealable Hazardous Waste Container Contain->Collect Decon 5. Decontaminate Surface (Water/Detergent wash) Collect->Decon Log 6. Log as Halogenated/ Sulfur-containing Waste Decon->Log

Fig 1. Step-by-step spill response workflow for 1-Iminothiomorpholine 1-oxide hydrochloride.

Chemical Waste Segregation & Terminal Disposal

The Mechanistic Causality of Disposal Choices: Direct landfilling or standard municipal incineration of this compound is strictly prohibited. When subjected to uncontrolled thermal decomposition, the sulfur, nitrogen, and chloride atoms within the molecule oxidize and dissociate to form highly toxic and corrosive gases: Sulfur Oxides (SOx), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl)[3][6].

To safely destroy the chemical framework, the compound must be dissolved in a combustible solvent and processed through a specialized chemical incinerator equipped with an alkaline flue gas scrubber[3][7].

Protocol 2: Standard Disposal Procedure (Incineration)

Objective: Permanently destroy the organic framework while capturing and neutralizing toxic heteroatom byproducts.

  • Waste Segregation: Isolate the chemical from strong oxidizing agents. Store expired or waste powder in a cool (2-8°C), dry environment until scheduled disposal.

  • Solvent Dissolution: Within a certified fume hood, dissolve or suspend the solid waste in a highly combustible solvent (e.g., ethanol or a facility-approved waste solvent blend)[3][5]. Causality: Injecting a liquid solution into the incinerator ensures a uniform burn rate and prevents the explosive aerosolization of dry powders.

  • Primary Incineration: Transfer the solution to a licensed chemical destruction facility. The material is injected into a primary combustion chamber for initial thermal breakdown[7].

  • Afterburner Oxidation: The exhaust from the primary chamber is routed through an afterburner to guarantee complete thermal oxidation of the robust iminosulfoxide ring system[3][6].

  • Flue Gas Scrubbing: The combustion stream—now heavily laden with SOx, NOx, and HCl gases—is passed through an alkaline flue gas scrubber. This neutralizes the acidic byproducts, allowing only clean exhaust to be released into the atmosphere[6][7].

WasteDisposal Waste Solid Chemical Waste Solvent Dissolve in Combustible Solvent (e.g., Ethanol) Waste->Solvent Incinerator Chemical Incinerator (Primary Combustion) Solvent->Incinerator Afterburner Afterburner (Complete Oxidation) Incinerator->Afterburner Scrubber Flue Gas Scrubber (Neutralize HCl, SOx, NOx) Afterburner->Scrubber Exhaust Clean Exhaust Scrubber->Exhaust

Fig 2. Authorized incineration pathway ensuring neutralization of toxic combustion byproducts.

References

  • American Elements. "1-Iminothiomorpholine 1-oxide Hydrochloride SDS." Retrieved from:[Link]

  • Geneseo.edu. "Zinc nitrate hexahydrate - Safety Data Sheet." Retrieved from: [Link]

  • Chess GmbH. "Safety Data Sheet." Retrieved from: [Link]

  • East Harbour Group. "Tetracene Safety Data Sheet." Retrieved from: [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-Iminothiomorpholine 1-oxide hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is handled with the utmost safety and precision. This guide moves beyond a simple checklist to provide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is handled with the utmost safety and precision. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of 1-Iminothiomorpholine 1-oxide hydrochloride (CAS: 1633667-60-3). Our approach is grounded in the principle that a robust safety protocol is not a barrier to discovery but a cornerstone of reliable and reproducible science.

This document provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures required to work safely with this compound, safeguarding both the researcher and the integrity of the experiment.

The 'Why': Understanding the Hazard Profile

Before we select our equipment, we must first understand the specific risks posed by 1-Iminothiomorpholine 1-oxide hydrochloride. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety strategy. It is a solid substance classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1][2]

A thorough risk assessment is the foundation of a safe experimental design. The specific hazards associated with this compound are summarized below.

Hazard CodeGHS Hazard StatementKey Implication for Researchers
H302 Harmful if swallowedAccidental ingestion, for instance, via transfer from contaminated hands, can lead to adverse health effects.[1][2]
H315 Causes skin irritationDirect contact with the solid or solutions can cause skin irritation or dermatitis.[2]
H319 Causes serious eye irritationThe solid, as a dust or powder, can cause significant and potentially damaging eye irritation upon contact.[2]
H335 May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to discomfort or other complications.[2]

Given its physical state as a solid, the primary routes of exposure are through the inhalation of dust and accidental contact with the skin or eyes.[1][2] Therefore, our PPE and handling strategy must be engineered to mitigate these specific risks.

The 'What': Core PPE and Engineering Controls

Your first line of defense is a combination of appropriate PPE and primary engineering controls. The following protocols are designed to provide a multi-layered barrier against exposure.

Primary Engineering Control: The Chemical Fume Hood

All weighing and handling of solid 1-Iminothiomorpholine 1-oxide hydrochloride, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical for containing dust and vapors, directly addressing the respiratory irritation hazard (H335).[2][3] Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest possible height during operations.

Personal Protective Equipment (PPE)

Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with integrated side shields.

  • Best Practice: Chemical splash goggles should be worn, as they provide a complete seal around the eyes. This is the most effective way to protect against airborne particulates causing serious eye irritation.[2][4]

Skin and Body Protection:

  • Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. Ensure you inspect them for any defects before use. If operations involve prolonged contact, consider double-gloving. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect against accidental spills and contamination of personal clothing.

Respiratory Protection:

  • Under Standard Conditions: When working within a certified chemical fume hood, a separate respirator is typically not required. The fume hood serves as the primary respiratory protection.[4]

  • Non-Standard Conditions: In the event of a significant spill outside of a fume hood or in situations where engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator is required to prevent respiratory tract irritation.[4]

The 'How': Procedural Workflow for Safe Handling

A systematic workflow minimizes error and ensures safety protocols are followed consistently. The following steps outline the process from preparation to cleanup.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the certification is current.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and accessible.[4]

  • Assemble Materials: Gather all necessary glassware, spatulas, and reagents. Prepare your labeled waste container inside the fume hood.

  • Review the SDS: Always have the Safety Data Sheet (SDS) accessible for quick reference.

PPE Donning & Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination. Follow the sequence illustrated below.

PPE_Workflow d1 1. Lab Coat d2 2. Eye Protection (Goggles) d1->d2 d3 3. Gloves (over cuffs) d2->d3 f1 1. Gloves WashHands Wash Hands Thoroughly f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3

Caption: PPE Donning and Doffing Workflow.

Post-Handling and Decontamination
  • Container Sealing: Securely close the primary container of 1-Iminothiomorpholine 1-oxide hydrochloride. The compound should be stored under an inert atmosphere at 2-8°C.[2]

  • Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.

  • Doffing PPE: Follow the doffing sequence outlined in the diagram above.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[3][4][5]

Emergency Response and Disposal

Spill Response:

  • Inside Fume Hood: For small spills, absorb the material with a chemically inert absorbent (e.g., vermiculite or sand). Carefully sweep up the material, place it in a labeled, sealed container, and dispose of it as hazardous waste.

  • Outside Fume Hood: Evacuate the immediate area. Prevent the generation of dust. If the spill is significant, contact your institution's Environmental Health & Safety (EHS) department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Disposal: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

By integrating these protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the quality of your scientific work.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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